Propargyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTXCRMKBFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391745 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35718-08-2 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is propargyl chloroformate
An In-Depth Technical Guide to Propargyl Chloroformate
Authored by a Senior Application Scientist
This compound (C₄H₃ClO₂) is a highly reactive, bifunctional organic reagent that has become an indispensable tool in modern chemical synthesis, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. Characterized by a terminal alkyne (propargyl group) and a highly electrophilic chloroformate moiety, its utility stems from its ability to act as both a potent acylating agent and a versatile handle for "click" chemistry. This guide provides a comprehensive overview of this compound, detailing its synthesis, elucidating its reaction mechanisms, showcasing its diverse applications, and outlining critical safety protocols for its handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their work.
Introduction and Core Chemical Identity
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2][3] Its molecular structure combines two highly valuable functional groups:
-
Chloroformate Group (-OCOCl): The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its primary use as an acylating agent, most notably for the introduction of a protecting group.
-
Propargyl Group (-CH₂C≡CH): The terminal alkyne is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This allows for the efficient and specific covalent linkage to azide-functionalized molecules.[1]
This dual functionality makes this compound a powerful heterobifunctional linker, enabling chemists to first modify a molecule via the chloroformate and later attach it to another molecule or surface using the alkyne handle. Its most significant historical and ongoing application is in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols in multi-step organic synthesis.[1][2][4]
Physicochemical and Spectroscopic Profile
A clear understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClO₂ | [3][5] |
| Molecular Weight | 118.52 g/mol | [3][5][6] |
| CAS Number | 35718-08-2 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 118-122 °C | [6][7] |
| Density | 1.215 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.435 | [6][7] |
| Flash Point | 30 °C (86 °F) - closed cup | [8][9] |
| Solubility | Soluble in dichloromethane, ether; insoluble in water | [2][3] |
Spectroscopic Data:
| Spectrum Type | Characteristic Peaks | Source(s) |
| ¹H NMR (CDCl₃) | δ 4.73 (d, 2H, -OCH₂), δ 2.48 (t, 1H, C≡CH) | [2] |
| ¹³C NMR (CDCl₃) | δ 153.2 (C=O), δ 86.0 (C≡CH₂), δ 77.1 (C≡CH) | [2] |
| Infrared (IR) | ~2120 cm⁻¹ (C≡C stretch), ~1755 cm⁻¹ (C=O stretch) | [2] |
Synthesis of this compound: A Comparative Analysis
The preparation of this compound is most commonly achieved through the reaction of propargyl alcohol with a phosgene equivalent. The choice of reagent involves a critical trade-off between reactivity, safety, and operational complexity.
Phosgene-Based Synthesis (The Industrial Standard)
The most established method involves the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][2] Causality: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl) to yield the final product.[1] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.[1] This method is favored in industrial settings for its high efficiency and yields, which are often in the 85-95% range.[1] However, the extreme toxicity of phosgene gas necessitates specialized equipment and stringent safety protocols, making it less suitable for standard laboratory use.
Triphosgene-Based Synthesis (A Safer Laboratory Alternative)
Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, is the preferred reagent for laboratory-scale synthesis.[2] Causality: Triphosgene acts as a phosgene source in situ. The reaction mechanism involves the initial nucleophilic attack by propargyl alcohol on a carbonyl carbon of triphosgene.[1] This generates this compound and other intermediates that decompose to release more phosgene, which continues the reaction. Stoichiometrically, only one-third of an equivalent of triphosgene is needed per equivalent of alcohol, making it atom-economical.[1] Reaction conditions are mild and comparable to the phosgene method.
Thionyl Chloride Methodology
An alternative, phosgene-free route utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1][2] Causality: The mechanism here is distinct. Propargyl alcohol first reacts with thionyl chloride to form a chlorosulfinate intermediate. This intermediate then decomposes to yield this compound, sulfur dioxide (SO₂), and HCl.[1] While this method avoids the use of phosgene and its direct surrogates, it is generally less preferred due to lower yields and more complex purification from byproducts.
Caption: General workflow for the synthesis of this compound.
| Method | Primary Reagent | Key Advantages | Key Disadvantages | Typical Scale |
| Phosgene | Phosgene (COCl₂) | High yield, high purity, cost-effective | Extremely toxic gas, requires special handling | Industrial |
| Triphosgene | Triphosgene | Solid reagent (safer), good yield, atom-economical | More expensive than phosgene | Laboratory |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Phosgene-free | Lower yields, more byproducts | Laboratory |
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilicity of the chloroformate group and the unique utility of the terminal alkyne.
Nucleophilic Acyl Substitution: The Core Reaction
This compound readily undergoes nucleophilic substitution at the carbonyl carbon, proceeding through a bimolecular addition-elimination mechanism.[1][2] Causality: A nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final product.[2] This pathway is strongly supported by kinetic studies.
-
Reaction with Amines (Carbamate Formation): This is the most critical reaction, used to install the propargyloxycarbonyl (Poc) protecting group . Primary and secondary amines react rapidly to form stable propargyl carbamates.[2] This reaction is fundamental to peptide synthesis and the protection of amine functionalities in complex molecules.[1][4]
Caption: Mechanism for Poc-protection of an amine.
Solvolysis Kinetics: A Deeper Mechanistic Look
The solvolysis of this compound (where the solvent acts as the nucleophile) has been studied extensively to probe its reaction mechanism.[10] Trustworthiness: The extended Grunwald-Winstein equation, a cornerstone of physical organic chemistry, has been applied to analyze reaction rates across various solvents.[10] The analysis reveals a high sensitivity to solvent nucleophilicity (l = 1.37) and a moderate sensitivity to solvent ionizing power (m = 0.47).[1][10] This l/m ratio of 2.91 strongly supports the bimolecular addition-elimination (Aₙ + Dₙ) mechanism, where the rate-determining step is the nucleophilic attack of the solvent on the carbonyl carbon.[1][10] This rules out a simple Sₙ2-type displacement.
The Alkyne Handle: Gateway to Click Chemistry
While the chloroformate group is consumed in the initial reaction, the propargyl group's terminal alkyne remains as a powerful functional handle for subsequent modifications. Causality: The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction is highly efficient, specific, and forms a stable, aromatic 1,2,3-triazole linkage. This allows molecules functionalized with the Poc group to be "clicked" onto biomolecules, polymers, or surfaces that have been tagged with an azide group.[11][12]
Caption: The role of the propargyl group in CuAAC "click" chemistry.
Field-Proven Applications
The unique bifunctionality of this compound has led to its adoption in several high-impact areas of research and development.
-
Protecting Group Chemistry: The Poc group is a versatile protecting group for amines, prized for its stability under various conditions but selective removal.[1][4] Its application is extensive in peptide synthesis, where it prevents unwanted side reactions at the amine functionalities of amino acids.[1] It can also be used to protect alcohols.[1]
-
Bioconjugation and Drug Discovery: this compound is a key reagent for building complex bioconjugates.[11][12] In the development of Antibody-Drug Conjugates (ADCs), a linker molecule can be first attached to a cytotoxic drug using the chloroformate, and the entire payload can then be "clicked" onto an azide-modified antibody via the alkyne.[12] This strategy is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] The resulting triazole linkage is a common and stable structural motif in medicinal chemistry.[2]
-
Synthesis of Advanced Intermediates: It serves as a precursor for other valuable reagents. For example, its reaction with pentafluorophenol produces propargyl pentafluorophenyl carbonate, another important reagent for peptide synthesis.[2][4]
Validated Experimental Protocols
The following protocols are provided as self-validating systems for common laboratory procedures involving this compound.
Protocol 1: Synthesis of this compound (Triphosgene Method)
WARNING: This reaction should be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Prepare a solution of propargyl alcohol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding cold water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: General Procedure for Poc-Protection of a Primary Amine
-
Setup: Dissolve the primary amine substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DCM) in a round-bottom flask with a magnetic stir bar.[14]
-
Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution. For reactions in aqueous media, a basic buffer like sodium borate can be used.[14]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup: Dilute the reaction mixture with the solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting Poc-protected amine can be purified by column chromatography on silica gel if necessary.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with extreme care.[1]
| GHS Pictograms | Hazard Class | Hazard Statement |
| 🔥 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor.[15] |
| 💀 | Acute Toxicity (Category 3/4) | H302: Harmful if swallowed.[15] H311 + H331: Toxic in contact with skin or if inhaled.[15] |
| corrosive | Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage.[15] |
Handling Precautions:
-
Ventilation: Always work in a certified chemical fume hood.[8] Do not inhale vapors or mists.
-
Personal Protective Equipment (PPE): Wear a face shield, safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. The material is flammable and its vapors may form explosive mixtures with air.[8] Take precautionary measures against static discharge.
-
Reactivity: Reacts with water, potentially liberating toxic fumes.[1] Avoid contact with moisture.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The recommended storage temperature is 2-8 °C.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and water.
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
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Propargyl Chloroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of propargyl chloroformate, a versatile reagent with significant applications in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis methodologies, reactivity profile, and its pivotal role as a protecting group. This document is intended to serve as a practical resource for researchers, offering not only theoretical understanding but also actionable experimental protocols and safety guidelines.
Introduction: The Strategic Importance of this compound
This compound (C₄H₃ClO₂) is an organic compound distinguished by the presence of a terminal alkyne (propargyl group) and a highly reactive chloroformate moiety.[1][2] This unique combination of functional groups makes it a valuable tool for the synthetic chemist. The electrophilic carbonyl carbon of the chloroformate allows for facile reactions with a wide range of nucleophiles, while the propargyl group provides a handle for subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4]
Its primary application lies in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines, alcohols, and other nucleophilic functional groups.[1] The Poc group offers robust protection under various reaction conditions and can be selectively removed under mild protocols, a critical requirement in multi-step syntheses of complex molecules like peptides and pharmaceuticals.[3][5]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is soluble in common organic solvents such as dichloromethane and ether but is insoluble in water.[2] Due to its reactivity, it should be handled with care in a laboratory setting.[2][3]
| Property | Value |
| CAS Number | 35718-08-2[2][3][6][7][8] |
| Molecular Formula | C₄H₃ClO₂[2][3][6] |
| Molecular Weight | 118.52 g/mol [3][8] |
| Boiling Point | 118-122 °C (lit.)[4][5][7][9][10][11][12] |
| Density | 1.215 g/mL at 25 °C (lit.)[4][5][7][9][10][11][12][13] |
| Refractive Index (n20/D) | 1.435 (lit.)[4][5][7][11][12] |
| Flash Point | 30 °C (86 °F) - closed cup[4][12] |
| Storage Temperature | 2-8°C[4][5][6][12] |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the reaction of propargyl alcohol with a phosgene equivalent. The choice of reagent often balances reactivity, safety, and scalability.
Phosgene-Based Synthesis
The traditional and most widely used industrial method involves the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][3]
-
Mechanism: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses, releasing hydrogen chloride and yielding this compound.[3] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[3]
-
Causality of Experimental Choices: Anhydrous conditions are crucial to prevent the hydrolysis of phosgene and the product.[1] A molar excess of phosgene is often employed to suppress the formation of the dipropargyl carbonate byproduct.[1] The reaction is performed at controlled temperatures (0-25 °C) in an aprotic solvent like dichloromethane to manage the exothermic nature of the reaction and ensure selectivity.[3]
Triphosgene-Based Synthesis: A Safer Alternative
Due to the extreme toxicity of phosgene gas, triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer and more convenient alternative.[3]
-
Mechanism: Triphosgene acts as a phosgene precursor in situ. The reaction with propargyl alcohol is initiated by a nucleophilic attack, leading to the formation of this compound and other intermediates that ultimately generate more phosgene equivalents to continue the reaction.[3]
-
Experimental Protocol: Synthesis of this compound using Triphosgene
-
In a well-ventilated fume hood, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of propargyl alcohol (1 equivalent) and pyridine (1 equivalent) in anhydrous dichloromethane to the triphosgene solution with vigorous stirring.
-
Maintain the reaction temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1]
Nucleophilic Substitution Reactions
This compound readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding carbamates and carbonates, respectively.[1][3] This reaction typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.[1]
Caption: Nucleophilic substitution mechanism of this compound.
Solvolysis
This compound can undergo solvolysis, where the solvent acts as the nucleophile.[3] The rate of this reaction is highly dependent on the nucleophilicity and ionizing power of the solvent.[4][14] Studies have shown that the solvolysis of this compound generally proceeds via a bimolecular addition-elimination pathway.[14]
Applications in Organic Synthesis: The Propargyloxycarbonyl (Poc) Protecting Group
The most prominent application of this compound is in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols.[1][4]
Protection of Amines
This compound reacts with primary and secondary amines to form stable propargyl carbamates.[1] This transformation is fundamental in peptide synthesis and the synthesis of complex nitrogen-containing molecules.[3]
-
Experimental Protocol: N-Poc Protection of an Amino Acid
-
Dissolve the amino acid (1 equivalent) in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2-3 equivalents) to the solution.
-
Slowly add this compound (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Poc protected amino acid.
-
Deprotection of the Poc Group
The Poc group can be cleaved under various mild conditions, offering orthogonality to other protecting groups. Common deprotection methods include treatment with tetrathiomolybdate resins or other specific reagents.[5]
Caption: Workflow for Poc protection and deprotection of amines.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2][3]
-
Hazards: It is a flammable liquid and vapor.[3][12][13][15] It is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[12][13][15] It causes severe skin burns and eye damage.[12][13][15] It also reacts with water to liberate toxic hydrochloric acid fumes.[3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[10][13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][10] Keep the container tightly closed.[10][13]
-
Spills and Disposal: In case of a spill, evacuate the area and use appropriate absorbent materials.[16] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its ability to introduce the readily cleavable and functionalizable Poc protecting group has cemented its importance in the synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
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Propargyl Chloroformate: Structure, Reactivity, and Applications in Advanced Synthesis
An In-Depth Technical Guide
Abstract: This technical guide offers a comprehensive examination of propargyl chloroformate, a pivotal reagent in modern organic and medicinal chemistry. We dissect its molecular architecture to explain the basis of its reactivity and explore its primary applications as a precursor to the propargyloxycarbonyl (Poc) protecting group and as a linchpin in bioconjugation via "click" chemistry. This document is intended for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also actionable, field-tested protocols to leverage this versatile molecule's full potential.
The Molecular Framework: Understanding this compound's Reactivity
This compound (prop-2-yn-1-yl chloroformate) is a bifunctional organic compound that marries the high reactivity of a chloroformate with the synthetic versatility of a terminal alkyne.[1][2] This dual nature is the cornerstone of its utility in multi-step synthesis.
1.1. Core Structure and Physicochemical Properties
The molecule's structure, C₄H₃ClO₂, features a propargyl group (HC≡C-CH₂-) connected to a chloroformate moiety (-OCOCl).[1][3] The carbonyl carbon of the chloroformate is highly electrophilic, a direct consequence of the strong inductive electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This renders it exceptionally susceptible to attack by a wide range of nucleophiles.[4] The chlorine atom functions as an excellent leaving group, facilitating a rapid addition-elimination substitution mechanism.
Simultaneously, the terminal alkyne provides a reactive handle for post-functionalization, most notably through the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
Caption: 2D representation of this compound.
The most stable conformation places the carbonyl group syn to the alkynyl moiety.[5] The intervening methylene group pushes the alkyne out of the plane of the ether oxygen, which subtly reduces the alkyne's inductive effect compared to a coplanar system like phenyl chloroformate.[1][5] This structural nuance is critical for explaining its specific reactivity profile in solvolysis studies.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35718-08-2 | [1] |
| Molecular Formula | C₄H₃ClO₂ | [1][3] |
| Molecular Weight | 118.52 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid, pungent odor | [2][4] |
| Density | ~1.215 - 1.246 g/mL at 25 °C | [4][6] |
| Boiling Point | ~118-136 °C | [4][6] |
| Refractive Index | n20/D ~1.435 | [6] |
| Storage Temperature | 2-8 °C | [6] |
Synthesis of this compound
The principal and most industrially viable method for synthesizing this compound is the reaction of propargyl alcohol with phosgene (COCl₂) or a safer, solid equivalent such as triphosgene.[1][4] The causality behind this choice is the high reactivity of phosgene and the straightforward nature of the reaction.
Caption: General workflow for the synthesis of this compound.
The reaction is performed in an anhydrous solvent to prevent hydrolysis of both the phosgene and the final product. An organic base is essential to act as a scavenger for the hydrogen chloride (HCl) byproduct that is liberated, driving the reaction to completion.[1] The mechanism involves a nucleophilic attack by the alcohol's oxygen on the electrophilic carbonyl carbon of phosgene, followed by the elimination of HCl to yield the final product.
Core Applications in Chemical Synthesis
This compound's utility stems from its two distinct functionalities, which can be leveraged in a planned synthetic route.
3.1. The Propargyloxycarbonyl (Poc) Protecting Group
A primary application is the introduction of the propargyloxycarbonyl (Poc) group to protect primary and secondary amines, as well as alcohols.[1][4] In peptide synthesis, for example, protecting the amine of an amino acid as a Poc-carbamate prevents its nucleophilic character from interfering with subsequent peptide coupling steps.[1]
The choice of the Poc group is strategic. It is stable under a variety of reaction conditions but can be removed under specific, mild conditions, which is crucial for synthesizing complex molecules with sensitive functional groups.
Caption: Experimental workflow from protection to click chemistry conjugation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Adherence to the specified conditions is critical for success.
4.1. Protocol: Protection of a Primary Amine (e.g., Boc-L-Lysine)
This protocol describes the introduction of the Poc group onto the side-chain amine of Boc-protected lysine. [7] Materials:
-
Boc-L-Lys-OH
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Methodology:
-
Dissolution: In a round-bottom flask, dissolve Boc-L-Lys-OH (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. The bicarbonate acts as the base and is chosen for its moderate basicity and good solubility in the aqueous phase.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 15 minutes. The slow addition maintains temperature control and prevents localized high concentrations of the reactive chloroformate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.
-
Washing: Wash the combined organic layers with brine. This step removes the bulk of the water and inorganic salts from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Poc-protected amino acid.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions. [2]* Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin. [3][8]* Corrosivity: It causes severe skin and eye burns. [3][8]* Flammability: It is a flammable liquid. [3][8]* Reactivity: It reacts with water, potentially liberating corrosive HCl fumes. [1] Mandatory Precautions:
-
Always work in a well-ventilated chemical fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield. [9]* Keep away from heat, sparks, and open flames. [9]* Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage or reactions sensitive to moisture.
-
Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. [6][9]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, governed by the electrophilic chloroformate and the versatile alkyne, provides chemists with a reliable method for protecting sensitive functional groups while simultaneously embedding a handle for subsequent, highly specific modifications. Understanding its core structure and chemical behavior, as detailed in this guide, is essential for any scientist aiming to employ it in the synthesis of complex pharmaceuticals, advanced materials, or sophisticated biological probes.
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Whitepaper: Synthesis of Propargyl Chloroformate
A Technical Guide for Advanced Research and Development
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals in controlled laboratory settings. The synthesis described herein involves extremely hazardous materials, including phosgene, a highly toxic and corrosive gas. All procedures must be conducted with appropriate engineering controls, personal protective equipment, and a thorough understanding of the associated risks.
Executive Summary
Propargyl chloroformate is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols, and as a key building block in click chemistry.[1][2] Its synthesis is most directly achieved via the reaction of propargyl alcohol with phosgene or a phosgene equivalent. This guide provides an in-depth technical analysis of the synthesis of this compound, with a primary focus on the traditional phosgene-based route. Recognizing the extreme hazards associated with phosgene, this document places a heavy emphasis on the causality behind experimental choices, mandatory safety protocols, and a comparative analysis of safer, phosgene-free alternatives, such as triphosgene. The objective is to equip researchers with the critical knowledge required to assess and, if necessary, implement this synthesis with the highest possible degree of safety and efficiency.
Introduction: The Utility of this compound
This compound (C₄H₃ClO₂) is a colorless to pale yellow liquid with a pungent odor.[3][4] Its chemical reactivity is dominated by the electrophilic carbonyl carbon of the chloroformate group, which reacts readily with a variety of nucleophiles.[3] This property makes it an excellent reagent for introducing the propargyl functional group, which is central to its utility in contemporary synthetic chemistry.
Key applications include:
-
Protecting Group Chemistry: It is widely used to install the propargyloxycarbonyl (Poc) group onto amines and alcohols.[1][2] The Poc group is valuable in multi-step syntheses, particularly in peptide synthesis, where it masks reactive functional groups to allow for selective transformations elsewhere in the molecule.[1]
-
Click Chemistry: The terminal alkyne of the propargyl group is a key participant in "click chemistry" protocols, enabling the efficient and stable linkage of molecules.[1]
-
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures.[1][4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClO₂ | [3] |
| Molecular Weight | 118.52 g/mol | [3] |
| CAS Number | 35718-08-2 | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | 118-122 °C | [3] |
| Density | 1.215 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.435 | [3] |
| Vapor Pressure | 0.65 psi at 20 °C | [3] |
| Flash Point | 30 °C (86 °F) - closed cup | [2] |
Synthesis via Phosgenation: Mechanism and Protocol
The most prevalent industrial method for synthesizing this compound is the direct reaction of propargyl alcohol with phosgene (COCl₂).[1][3] This method is efficient, but its implementation is governed by the extreme toxicity of phosgene.
The Phosgene Hazard: An Absolute Prerequisite for Synthesis
Phosgene is a highly toxic, corrosive gas with an insidious nature; its odor threshold is higher than the permissible exposure limit, meaning a hazardous concentration can exist without being detected by smell.[5][6] Inhalation can cause delayed-onset, potentially fatal pulmonary edema.[7][8] Direct contact with liquid phosgene can cause severe skin and eye burns.[9][10]
Therefore, any consideration of this synthesis is predicated on the availability and correct use of specialized safety infrastructure.
Caption: Mandatory Safety Infrastructure for Phosgene Handling.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton (abstracted by a base or another alcohol molecule) to yield this compound and hydrochloric acid.[1]
Caption: Phosgenation of Propargyl Alcohol.
Experimental Protocol
This protocol is a representative procedure and must be adapted based on a rigorous, site-specific hazard assessment.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and gas inlet/outlet.
-
Low-temperature circulator.
-
Phosgene gas cylinder with appropriate regulator and flowmeter.
-
Caustic scrubber (e.g., NaOH solution) connected to the reactor outlet.
-
Propargyl alcohol (anhydrous).
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene).[3]
-
Organic base (e.g., pyridine, N,N-dimethylaniline) to neutralize HCl.[3]
-
All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Ar).
Procedure:
-
System Inerting: Purge the entire reactor setup with dry nitrogen for at least 30 minutes to ensure anhydrous conditions. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Solvent and Reactant Charging: Charge the reactor with anhydrous propargyl alcohol and the chosen solvent. Begin vigorous stirring.
-
Cooling: Cool the reactor contents to the desired temperature, typically between 0 °C and 10 °C, using the circulator.[3] This is critical to control the exothermic reaction and minimize byproduct formation.
-
Phosgene Introduction: Slowly bubble a measured amount of phosgene gas into the stirred solution. The addition rate must be carefully controlled to prevent a rapid temperature increase. An organic base may be co-fed or added subsequently to neutralize the generated HCl.[3]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (quenched appropriately) for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Inert Gas Purge: Upon completion, stop the phosgene flow and purge the reactor headspace with dry nitrogen for an extended period (e.g., 1-2 hours) to remove all residual phosgene into the caustic scrubber.
-
Work-up: The reaction mixture is carefully washed with ice-cold water to remove any salts and then with brine. The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Caption: Experimental Workflow for Phosgene-based Synthesis.
Safer Alternatives: Phosgene-Free Synthesis
The significant handling risks of phosgene have driven the development of safer alternatives.[3] Triphosgene (bis(trichloromethyl) carbonate) has emerged as the most viable substitute for laboratory and industrial applications.[1][11]
Triphosgene: The Solid Phosgene Equivalent
Triphosgene is a stable, crystalline solid that is easier and safer to handle, transport, and store than gaseous phosgene.[11][12] In the presence of a nucleophile (like an alcohol) or a catalyst, it decomposes in situ to generate three equivalents of phosgene.[1][13] This avoids the need to handle the hazardous gas directly.
Mechanism: The reaction mechanism involves the initial nucleophilic attack of propargyl alcohol on one of the carbonyl carbons of triphosgene. This generates the desired this compound and an unstable intermediate that decomposes to release two more molecules of phosgene, which then react with more alcohol.[1]
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A Technical Guide to Safer Propargyl Chloroformate Synthesis: Evaluating Alternatives to Triphosgene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl chloroformate is a pivotal reagent in organic synthesis, valued for its ability to introduce the versatile propargyl moiety, often as a protecting group or a reactive handle for further functionalization.[1][2][3] The conventional synthesis route involves the reaction of propargyl alcohol with phosgene or its solid surrogate, triphosgene (bis(trichloromethyl) carbonate). While triphosgene is often marketed as a "safe" alternative to gaseous phosgene, its use is fraught with significant hazards; it is a highly toxic solid with a vapor pressure sufficient to create dangerous concentrations, and it can decompose to release phosgene, particularly in the presence of nucleophiles or moisture.[4][5][6][7] This guide provides a critical evaluation of viable and emerging alternatives to triphosgene for the synthesis of this compound, focusing on reagents and methodologies that offer improved safety profiles without compromising synthetic utility. We will explore the mechanistic underpinnings, practical applications, and comparative performance of key alternatives, including diphosgene and innovative in situ photochemical methods, providing field-proven insights and detailed protocols for their implementation.
The Triphosgene Problem: Deconstructing the "Safer Phosgene" Myth
Triphosgene is a stable, crystalline solid, which simplifies its handling, storage, and measurement compared to gaseous phosgene.[8] This physical property is the primary reason for its widespread adoption as a phosgene substitute.[4][9] Mechanistically, one mole of triphosgene can be considered equivalent to three moles of phosgene, as it decomposes to generate phosgene in situ upon reaction with a nucleophile or catalyst.[10][11]
However, the branding of triphosgene as a "safe phosgene" is dangerously misleading.[4][5] The compound itself is highly toxic if inhaled, and its vapor pressure, though low, can lead to hazardous atmospheric concentrations in a laboratory setting.[4][6][7] The primary risk stems from its decomposition, which can be initiated by moisture, bases, or nucleophilic catalysts, releasing highly toxic phosgene gas.[12] This reality necessitates that handling triphosgene requires safety precautions nearly as stringent as those for phosgene itself, demanding the use of specialized ventilation and monitoring equipment. This inherent risk profile is the driving force for identifying superior alternatives.
Viable Synthetic Alternatives to Triphosgene
The search for safer reagents has led to the development of several alternatives, each with a distinct set of advantages and operational considerations.
Diphosgene (Trichloromethyl Chloroformate): The Liquid Equivalent
Diphosgene is a colorless liquid that serves as another common phosgene equivalent.[13][14] While it shares a similar toxicity profile with phosgene and triphosgene, its liquid state offers greater convenience in handling and dispensing for many laboratory and industrial applications.[13][15]
Causality of Reaction: Diphosgene functions as a source of two equivalents of phosgene.[14][15] The reaction with an alcohol, such as propargyl alcohol, is typically initiated by a base (e.g., pyridine, triethylamine) which facilitates the nucleophilic attack of the alcohol onto the carbonyl carbon. The reaction proceeds through the formation of the chloroformate and subsequent release of HCl, which is neutralized by the base. Upon heating or catalysis, diphosgene can decompose to generate phosgene, which then continues the reaction.[14]
Diagram: Diphosgene Reaction Pathway
Caption: Diphosgene reacts to form both product and phosgene.
Advantages:
-
Liquid State: Easier to handle, measure, and transfer via syringe compared to solid triphosgene.[13][14]
-
Established Chemistry: The reaction pathways are well-understood and analogous to other phosgenation reactions.
Disadvantages:
-
High Toxicity: Diphosgene is highly toxic and corrosive, with hazards comparable to phosgene.[13][16] It was originally developed as a chemical warfare agent.[16]
-
Byproduct Formation: Like triphosgene, side reactions such as the formation of dipropargyl carbonate can occur if stoichiometry and temperature are not carefully controlled.[1]
Photo-on-Demand Synthesis: A Phosgene-Free Paradigm
A truly innovative and safer approach involves the in situ generation of chloroformates directly from an alcohol in a chloroform solution, avoiding the need to handle phosgene or its traditional surrogates.[17] This method leverages photochemistry to transform chloroform, which serves as both the solvent and the carbonylation source.[17][18]
Causality of Reaction: The process involves irradiating a chloroform solution containing the alcohol (propargyl alcohol) with UV light while bubbling oxygen through the mixture.[17] This photo-oxidation of chloroform generates phosgene in situ at very low concentrations. The generated phosgene immediately reacts with the co-dissolved alcohol to form the desired chloroformate. The on-demand nature of the phosgene generation and its immediate consumption drastically reduces the risk of exposure.[18][19]
Diagram: Photo-on-Demand Workflow
Caption: In situ chloroformate synthesis via photo-oxidation.
Advantages:
-
Enhanced Safety: Eliminates the handling, storage, and transport of highly toxic phosgene, diphosgene, or triphosgene.[17][18]
-
Operational Simplicity: Chloroform serves as both reagent and solvent, simplifying the reaction setup.[17]
-
One-Pot Potential: The resulting chloroformate solution can be directly used for subsequent reactions, such as conversion to carbonates or carbamates, by simply adding another nucleophile.[17][18][19]
Disadvantages:
-
Specialized Equipment: Requires a photochemical reactor with a UV light source.
-
Reaction Scope: The efficiency can be dependent on the alcohol substrate and reaction conditions.[17]
Comparative Analysis of Key Alternatives
The choice of reagent depends on a balance of safety, equipment availability, scale, and reaction efficiency.
| Feature | Triphosgene | Diphosgene | Photo-on-Demand Method |
| Physical State | Crystalline Solid[7] | Colorless Liquid[13] | In situ generation[18] |
| Handling | Weighable solid; dust inhalation risk.[4][5] | Measurable liquid; high vapor toxicity.[13][15] | Standard liquid handling (chloroform).[17] |
| Primary Hazard | High toxicity; decomposition to phosgene.[6][7] | High toxicity; corrosive; phosgene equivalent.[13][16] | Chloroform toxicity; UV radiation. |
| Equipment | Standard glassware in a high-performance fume hood. | Standard glassware in a high-performance fume hood. | Photochemical reactor with UV lamp. |
| Reaction Conditions | Typically 0°C to RT, requires base/catalyst.[20][21] | Typically 0°C to RT, requires base. | RT, requires O₂ bubbling and UV light.[17] |
| Key Advantage | Solid, easy to weigh.[8] | Liquid, easy to dispense.[14] | Avoids handling phosgene surrogates.[18] |
| Key Disadvantage | Misleading "safe" reputation; high toxicity.[4] | Extreme toxicity, comparable to phosgene.[13] | Requires specialized photochemical setup. |
Detailed Experimental Protocols
Crucial Safety Note: All manipulations involving triphosgene or diphosgene must be performed in a certified, high-performance chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves. A phosgene sensor should be in place.
Protocol 1: Synthesis of this compound via Diphosgene
This protocol is adapted from general procedures for chloroformate synthesis.
-
Reaction Setup: To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add propargyl alcohol (5.61 g, 0.1 mol) to the flask. In the dropping funnel, place a solution of diphosgene (10.88 g, 0.055 mol, 1.1 equivalents of COCl₂) in 20 mL of anhydrous dichloromethane.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (8.3 g, 0.105 mol) to the stirred solution in the flask.
-
Diphosgene Addition: Add the diphosgene solution dropwise from the funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 5°C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the mixture back to 0°C and slowly add 50 mL of ice-cold water to quench any unreacted diphosgene. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation, but extreme care must be taken as chloroformates can be thermally labile.
Protocol 2: Photo-on-Demand Synthesis of this compound
This protocol is based on the methodology developed by Tsuda and colleagues.[17][18]
-
Reaction Setup: Place a solution of propargyl alcohol (e.g., 30 mmol) in chloroform (50 mL) in a quartz photochemical reactor equipped with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Oxygen Supply: Begin bubbling a steady stream of oxygen (O₂) through the solution via the gas inlet tube.
-
Irradiation: Immerse a low-pressure mercury lamp (UV source) into the reactor and turn it on.
-
Reaction: Continue irradiating the stirred solution at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via GC-MS or ¹H NMR to observe the conversion of the alcohol to the chloroformate. The reaction time can vary but is often in the range of several hours.
-
Completion: Once the reaction is complete (or has reached the desired conversion), turn off the UV lamp and stop the oxygen flow.
-
Direct Use or Isolation: The resulting chloroform solution containing this compound can be used directly for a subsequent one-pot reaction (e.g., by adding an amine to form a carbamate).[17] Alternatively, the product can be isolated by carefully removing the chloroform solvent under reduced pressure, followed by vacuum distillation if higher purity is required.
Conclusion and Future Outlook
While triphosgene has served as a convenient solid phosgene substitute, its significant and often underestimated toxicity necessitates a move towards safer alternatives for the synthesis of this compound. Diphosgene, as a liquid, offers a marginal improvement in handling but does not fundamentally alter the high-risk safety profile.
The most promising path forward lies in the development of phosgene-free methodologies. The photo-on-demand synthesis using chloroform is a paradigm-shifting approach that largely circumvents the primary hazards of traditional methods.[18] By generating and consuming the reactive species in situ, it represents a significant advance in process safety and aligns with the principles of green chemistry. For researchers and drug development professionals, the adoption of such innovative and inherently safer protocols is not just a matter of convenience but a critical step in fostering a more responsible and secure research environment.
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Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]
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An In-Depth Technical Guide to Propargyl Chloroformate: A Versatile Reagent for Pre-Functionalizing Molecules for Click Chemistry
Abstract
This technical guide provides an in-depth analysis of propargyl chloroformate, a highly reactive and versatile chemical reagent. While historically recognized for its role in creating the propargyloxycarbonyl (Poc) protecting group, its principal contemporary value lies in its ability to efficiently install a terminal alkyne—a key functional group for "click chemistry"—onto a wide range of molecules.[1][2] We will explore the synthesis and physicochemical properties of this compound, delve into the mechanistic details of its reactions with nucleophiles, and provide field-proven protocols for the synthesis of "clickable" propargyl carbamates. Furthermore, this guide will present applications in drug discovery and bioconjugation, emphasizing its role as a foundational tool for researchers and scientists in these fields.
Introduction: Beyond a Simple Protecting Group
In the landscape of modern chemical synthesis, the demand for efficiency, specificity, and biocompatibility has led to the widespread adoption of click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of this chemical philosophy, enabling the rapid and reliable formation of stable triazole linkages.[3][4][5] The success of this reaction, however, is contingent on the presence of an azide and a terminal alkyne within the reacting partners. This compound serves as a critical upstream reagent, providing a straightforward method for introducing the requisite terminal alkyne, the propargyl group, onto molecules of interest.[4][6]
The Unique Chemical Profile of this compound
This compound (C₄H₃ClO₂) is a bifunctional molecule characterized by a highly electrophilic chloroformate group and a terminal alkyne.[7][8] This dual functionality is the source of its utility. The chloroformate moiety is an excellent acylating agent, readily reacting with nucleophiles such as amines and alcohols.[1][7] The propargyl group, being relatively stable under a variety of reaction conditions, is carried through this initial reaction intact, thereby functionalizing the target molecule with a "handle" for subsequent click chemistry reactions.[4]
Core Utility: Installing the "Clickable" Handle
While the formation of the propargyloxycarbonyl (Poc) group for the protection of amines is a valid application, this guide will focus on the more impactful role of this compound: the covalent installation of a terminal alkyne.[1][2] This pre-functionalization strategy is central to many multi-step synthetic pathways in drug development and bioconjugation. By reacting a molecule of interest (e.g., a protein, a small molecule drug scaffold, or a polymer) with this compound, one creates a derivative that is primed for conjugation with any azide-containing molecule via the CuAAC reaction.
Synthesis and Physicochemical Properties
A thorough understanding of a reagent's synthesis and physical properties is paramount for its effective and safe use in the laboratory.
Established Synthetic Routes to this compound
The most common and industrially scalable method for synthesizing this compound involves the reaction of propargyl alcohol with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][7]
-
Phosgene-Based Synthesis: This method involves the nucleophilic attack of the hydroxyl group of propargyl alcohol on the carbonyl carbon of phosgene.[1] The reaction is typically performed in an aprotic solvent, such as dichloromethane, in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[1] Careful temperature control (0-25°C) is crucial due to the exothermic nature of the reaction and the high toxicity of phosgene.[1]
-
Triphosgene-Based Synthesis: As a safer, solid alternative to gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is often preferred in a laboratory setting.[7] The reaction mechanism is similar, with the in situ generation of phosgene from triphosgene. This method is also performed in the presence of a base to scavenge the generated HCl.[7]
Key Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments and for safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClO₂ | [7][9] |
| Molecular Weight | 118.52 g/mol | [7][10] |
| CAS Number | 35718-08-2 | [7][9] |
| Appearance | Colorless to pale yellow liquid | [1][7][8] |
| Boiling Point | 118-122 °C | [2][7] |
| Density | 1.215 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.435 | [2][7] |
| Solubility | Soluble in organic solvents (DCM, ether); reacts with water | [1][7][8] |
| ¹H NMR (CDCl₃) | δ 4.73 (d, 2H, -OCH₂), δ 2.48 (t, 1H, C≡CH) | [7] |
| ¹³C NMR (CDCl₃) | δ 153.2 (C=O), δ 86.0 (C≡CH₂), δ 77.1 (C≡CH) | [7] |
| Infrared (IR) | ~2120 cm⁻¹ (C≡C stretch), ~1755 cm⁻¹ (C=O stretch) | [7] |
The Core Application: Propargylation for Click Chemistry
The primary utility of this compound in the context of click chemistry is the propargylation of nucleophilic functional groups. This reaction transforms a molecule that is "click-inactive" into one that is "click-ready".
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles, such as primary and secondary amines, proceeds via a nucleophilic acyl substitution, likely through a two-step addition-elimination mechanism.[7][11]
-
Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the chloroformate.[7]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[7][11]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. The protonated nucleophile is then deprotonated, often by a mild base present in the reaction mixture, to yield the final product.
Formation of Propargyl Carbamates from Amines
The reaction of this compound with primary or secondary amines is a robust and high-yielding method to produce propargyl carbamates.[7] These carbamates are stable analogs of amides and serve as excellent substrates for subsequent click chemistry reactions.[12][13]
-
Causality: The choice of a carbamate linkage is often deliberate. Carbamates can act as a stable surrogate for a peptide bond and can introduce conformational constraints.[13] In drug design, this can be used to modulate binding interactions with a target receptor or enzyme.[13][14] The propargyl group is then positioned as a handle for further derivatization or for linking to other molecules.[12]
-
Reaction Conditions: The reaction is typically carried out in a non-nucleophilic organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
This protocol is a self-validating system, where successful synthesis can be readily confirmed by standard analytical techniques like TLC, LC-MS, and NMR.
-
Preparation: Dissolve the amine-containing substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. The slow addition is critical to manage the exothermicity of the reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure propargyl carbamate.
Formation of Propargyl Carbonates from Alcohols
In a similar fashion, this compound reacts with alcohols to form propargyl carbonates.[15] This reaction also requires a base, often a stronger, non-nucleophilic base like pyridine, to facilitate the deprotonation of the less nucleophilic alcohol. These carbonates can also serve as precursors for click chemistry applications.
Workflow: From Propargylation to Click Conjugation
The use of this compound is the first step in a two-stage workflow that enables the precise conjugation of molecules. This system is inherently self-validating at each stage.
Applications in Drug Discovery and Bioconjugation
The ability to install a terminal alkyne onto diverse molecular scaffolds has made this compound an invaluable tool in several areas of research and development.
Enabling Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. This compound can be used to functionalize fragments with an alkyne handle, allowing them to be "clicked" together in a modular fashion.
Site-Specific Labeling of Biomolecules
By reacting this compound with specific nucleophilic residues on a protein, such as the epsilon-amino group of lysine, a "clickable" protein can be generated. This allows for the site-specific attachment of reporter molecules, such as fluorescent dyes or biotin, for use in various bioassays.[1]
Propargyl Carbamates in Medicinal Chemistry
The synthesis of propargyl carbamates of sulfoximines has been reported as a method to install an alkyne handle for click chemistry.[12] This strategy allows for the further functionalization of these biologically active scaffolds, potentially for creating bifunctional molecules or for attaching them to drug delivery systems.[12] Additionally, propargyl carbamates have been incorporated into novel classes of antibiotics, highlighting their utility in generating new therapeutic agents.[16]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Profile
-
Toxicity: It is toxic if inhaled, in contact with skin, and if swallowed.[9][17]
-
Corrosivity: It causes severe skin burns and eye damage.[9][17] It reacts with water to release hydrochloric acid fumes.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles and a face shield.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[17][18]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[2][10]
Conclusion: A Foundational Tool for Chemical Innovation
This compound has solidified its role as a fundamental reagent in modern organic synthesis. Its utility extends far beyond its application as a simple protecting group. By providing a reliable and efficient means to install a terminal alkyne onto a vast array of molecules, it serves as a critical enabler of click chemistry. For researchers in drug discovery, bioconjugation, and materials science, this compound is not just a reagent, but a key that unlocks countless possibilities for molecular assembly and innovation. A thorough understanding of its reactivity, handling requirements, and the protocols for its use is essential for leveraging its full potential.
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Introduction: The Dual-Reactivity of Propargyl Chloroformate
An In-depth Technical Guide to the Reaction Mechanisms of Propargyl Chloroformate
This compound (C₄H₃ClO₂) is a bifunctional organic reagent of significant interest in modern synthetic chemistry.[1][2] Its structure is characterized by two key reactive centers: a highly electrophilic chloroformate moiety and a terminal alkyne (propargyl group).[2][3] This unique combination makes it an invaluable tool, primarily for the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols, and as a handle for subsequent "click chemistry" modifications.[1][4]
This guide provides an in-depth exploration of the core reaction mechanisms of this compound. We will dissect the causality behind its reactivity, from its synthesis to its application in forming stable carbamates and carbonates, and its utility in powerful cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals who seek a deeper mechanistic understanding to leverage this versatile reagent effectively.
Synthesis of this compound: The Phosgene Route
The most prevalent and industrially efficient method for synthesizing this compound is the reaction of propargyl alcohol with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][3] The reaction is a classic example of nucleophilic acyl substitution at a carbonyl dichloride.
Mechanism: The core mechanism involves the nucleophilic attack of the hydroxyl group of propargyl alcohol on the highly electrophilic carbonyl carbon of phosgene.[1] This proceeds through a transient tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton (as HCl) to yield the final this compound product. A tertiary amine base, such as pyridine or triethylamine, is typically employed to scavenge the liberated HCl, driving the reaction to completion.[1]
Caption: Addition-Elimination Mechanism for Carbamate Formation.
Reaction with Alcohols: Carbonate Formation
In a parallel mechanism, this compound reacts with alcohols to form mixed carbonate esters. [3]This reaction is also used for the protection of hydroxyl groups or to synthesize molecules containing a carbonate linkage.
Mechanism: The mechanism is analogous to carbamate formation. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. [3]This is followed by the formation and subsequent collapse of a tetrahedral intermediate, which displaces the chloride ion. A non-nucleophilic base is essential to neutralize the generated HCl. [3]
Solvolysis: Mechanistic Insights from Kinetics
Solvolysis, where the solvent acts as the nucleophile, has been studied to probe the intimate mechanism of this compound's reactivity. Kinetic studies using the extended Grunwald-Winstein equation show sensitivities to solvent nucleophilicity (l) of approximately 1.37 and to solvent ionizing power (m) of 0.47. [5][6]These values strongly suggest a bimolecular process involving the formation of a tetrahedral intermediate, consistent with the stepwise association-dissociation (AN + DN) mechanism where the initial addition step is rate-determining. [5][7]
| Parameter | Value | Mechanistic Implication | Source |
|---|---|---|---|
| l (Solvent Nucleophilicity) | 1.37 | High dependence on solvent nucleophilicity, indicating solvent participation in the rate-determining step. | [5][6] |
| m (Solvent Ionizing Power) | 0.47 | Moderate dependence on ionizing power, suggesting significant charge separation in the transition state. | [5][6] |
| Mechanism Type | AN + DN | Stepwise Addition-Elimination with rate-determining addition. | [5][6][7] |
Reactions of the Alkyne Moiety: The Gateway to Bioconjugation
While the chloroformate group dictates the initial reaction, the terminal alkyne of the installed Poc group provides a powerful secondary functionality. This allows for post-synthetic modification, most notably through cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group is a premier substrate for CuAAC, a cornerstone of "click chemistry". [1]After protecting an amine or alcohol, the terminal alkyne is available to react with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction forms a highly stable 1,2,3-triazole linkage, a common strategy in drug development, bioconjugation, and materials science.
Caption: Experimental Workflow: Poc-Protection followed by CuAAC.
Other Metal-Catalyzed Transformations
The propargyl group on a carbamate can participate in other metal-catalyzed reactions. For instance, gold(I)-catalyzed cycloadditions of propargyl esters and acetals have been shown to yield highly substituted vinylcyclopropane derivatives and other complex heterocyclic systems. [8]Copper catalysts have also been shown to mediate competitive cycloaddition and cyclization reactions of O-propargyl carbamates, leading to products like oxazolidin-2-ones, with the outcome being highly dependent on the solvent and substituents. [9][10]
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care. [1]It is classified as flammable, corrosive, and toxic upon inhalation, ingestion, and dermal contact. [11][12]
-
Toxicity: Causes severe skin burns and eye damage. [11][12]Reacts with moisture, including in the respiratory system, to liberate corrosive hydrochloric acid fumes. [1]* Flammability: It is a flammable liquid with a flash point of 30°C. Vapors may form explosive mixtures with air. [13]* Handling: Always handle in a well-ventilated chemical fume hood. [1]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. [11][13]* Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C) away from moisture, heat, and sources of ignition. [13]Containers must be kept tightly sealed. [13]
Conclusion
The reaction mechanisms of this compound are governed by the interplay of its two functional groups. The chloroformate provides a reliable and efficient means of acylating nucleophiles through a well-understood addition-elimination pathway, making it a premier reagent for installing the Poc protecting group. The propargyl moiety serves as a versatile synthetic handle, enabling powerful and specific downstream transformations via cycloadditions and other metal-catalyzed reactions. A thorough understanding of these mechanisms, coupled with stringent safety protocols, allows researchers to fully exploit the synthetic potential of this valuable bifunctional reagent.
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A Comprehensive Technical Guide to the Safe Handling of Propargyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Hazard Profile
Propargyl chloroformate (C₄H₃ClO₂) is a highly reactive organic compound essential in modern synthetic chemistry.[1] Its utility lies in the dual functionality of the propargyl group, which is valuable in "click chemistry" reactions, and the chloroformate moiety, an effective protecting group for amines and alcohols in multi-step syntheses, particularly peptide synthesis.[2][3] However, the very reactivity that makes it a valuable reagent also renders it significantly hazardous. This guide provides a detailed framework for its safe handling, grounded in an understanding of its chemical properties and inherent risks.
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is classified as a flammable, corrosive, and toxic substance, demanding rigorous safety protocols.[2] Its hazardous nature is multifaceted, stemming from its flammability, acute toxicity via multiple exposure routes, and high reactivity, particularly with water and other nucleophiles.[2][4][5]
| Property | Value | Significance for Handling |
| Molecular Formula | C₄H₃ClO₂[6] | - |
| Molecular Weight | 118.52 g/mol [6] | - |
| Appearance | Colorless to pale yellow liquid with a pungent odor[1][2] | Visual and olfactory indicator of presence. |
| Boiling Point | 118-122 °C[7][8] | Volatility contributes to inhalation risk. |
| Flash Point | 30 °C (86 °F) - closed cup[7] | High Flammability Risk. Vapors can ignite at ambient temperatures. |
| Density | 1.215 g/mL at 25 °C[7] | Vapors are heavier than air and can accumulate in low areas.[7] |
| Reactivity | Reacts with water, alcohols, amines, and strong bases.[2][9] | High Reactivity Risk. Incompatible with common lab reagents. |
Section 2: The Chemistry of Hazard - Understanding Reactivity and Instability
A foundational understanding of the molecular basis for this compound's hazards is critical for developing self-validating safety protocols. The primary risks are dictated by the electrophilic nature of the chloroformate's carbonyl carbon.[10]
-
Nucleophilic Attack and Hydrolysis: The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles. This is the basis for its utility in protecting amines and alcohols.[10] However, this reactivity also poses a significant danger. When exposed to water, even atmospheric moisture, it reacts to liberate corrosive hydrochloric acid fumes.[2] This reaction is exothermic and can lead to pressure buildup in sealed containers.
-
Thermal Instability and Decomposition: The compound is flammable, with a low flash point of 30°C, meaning its vapors can form an explosive mixture with air at typical laboratory temperatures.[7] In the event of a fire, hazardous decomposition products, including carbon oxides and hydrogen chloride gas, are formed.[7]
-
Toxicity Mechanism: this compound is toxic if inhaled, swallowed, or absorbed through the skin.[4][5] Its corrosive nature causes severe skin burns and eye damage.[4][5] As a lachrymator, it is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[7]
Section 3: A Hierarchy of Controls for Managing Exposure
The most effective approach to mitigating the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.
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Propargyl Chloroformate: A Comprehensive Guide to Solubility, Stability, and Safe Handling in Organic Solvents
An In-depth Technical Guide
Abstract: Propargyl chloroformate (C₄H₃ClO₂) is a highly versatile reagent, pivotal for the introduction of the propargyloxycarbonyl (Poc) protecting group and as a key building block in click chemistry.[1][2] Its utility in synthetic chemistry is, however, intrinsically linked to its solubility and stability in reaction media. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in common organic solvents. We synthesize available literature data with fundamental chemical principles to offer a framework for solvent selection. The guide addresses the critical interplay between solubility and reactivity, particularly solvolysis in nucleophilic solvents. Furthermore, it furnishes a detailed, safety-first experimental protocol for the empirical determination of solubility for this and other reactive chloroformates, ensuring researchers can optimize reaction conditions while maintaining the highest standards of laboratory safety.
Introduction to this compound
This compound is a bifunctional organic compound featuring a terminal alkyne (the propargyl group) and a highly reactive chloroformate moiety.[3][4] This unique structure makes it an invaluable tool for chemists. The propargyl group serves as a versatile handle for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Simultaneously, the chloroformate group is an efficient acylating agent, reacting readily with nucleophiles like amines and alcohols to form stable carbamates and carbonates, respectively. This reactivity is widely exploited for the introduction of the "Poc" protecting group in complex multi-step syntheses, particularly in peptide and pharmaceutical chemistry.[1][2]
Understanding the solubility of this compound is not merely a matter of practicality; it is fundamental to its successful application. Poor solubility can lead to sluggish or incomplete reactions, while unforeseen reactivity with the solvent can result in byproduct formation and yield loss. This guide aims to provide drug development professionals and research scientists with the necessary insights to make informed decisions regarding solvent choice, thereby maximizing reaction efficiency and ensuring both safety and reproducibility.
Physicochemical Properties
The solubility behavior of a compound is dictated by its physical and chemical properties. This compound is a colorless to pale yellow, pungent liquid.[1][3][4] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClO₂ | [3][5] |
| Molecular Weight | 118.52 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3][4] |
| Density | 1.215 g/mL at 25 °C | [4][6] |
| Boiling Point | 118-122 °C | [4][6] |
| Refractive Index (n20/D) | 1.435 | [4][6] |
| Vapor Pressure | 0.65 psi (44.8 hPa) at 20 °C | [2] |
| Flash Point | 30 °C (86 °F) - closed cup |
From a structural standpoint, the molecule possesses a significant dipole moment due to the electronegative oxygen and chlorine atoms of the chloroformate group. This polar nature suggests good solubility in polar organic solvents. However, the absence of hydrogen bond-donating protons means it is an aprotic molecule. Its most defining characteristic is the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Solubility Profile and Solvent Reactivity
The choice of solvent for this compound is a balance between achieving sufficient concentration for reaction and avoiding unwanted degradation of the reagent.
Theoretical Considerations and Qualitative Solubility
Generally, chloroformates are soluble in a range of common organic solvents.[7] For this compound, its polar aprotic nature provides the best guide for solvent selection.
-
Aprotic Polar Solvents: Solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, ethyl acetate, and acetone are excellent choices.[3] They can solvate the polar chloroformate group without engaging in chemical reactions. DCM and ether are explicitly reported as suitable solvents.[3] Its use in synthesis with phosgene is noted to occur in aprotic solvents like dichloromethane or chloroform.[1]
-
Aprotic Nonpolar Solvents: Solubility is expected to be lower in nonpolar solvents like hexanes or toluene. While potentially usable for certain applications, higher concentrations may be difficult to achieve.
-
Protic Solvents (Reactive): Protic solvents, especially those that are nucleophilic, will react with this compound. This process, known as solvolysis, is discussed in detail below. This category includes water, alcohols (methanol, ethanol), and primary or secondary amines.
A summary of the expected solubility and compatibility is presented in Table 2.
Table 2: Predicted Solubility and Compatibility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Compatibility & Remarks |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | Excellent. Commonly used as reaction solvents.[1][3] |
| Ethers | Diethyl Ether, THF, Dioxane | High / Miscible | Excellent. Good general-purpose solvents.[3] |
| Ketones | Acetone, MEK | High / Miscible | Good. Use with caution; potential for slow enolate reactions. |
| Esters | Ethyl Acetate | High / Miscible | Good. Generally inert and effective. |
| Nitriles | Acetonitrile | High / Miscible | Good. Polar aprotic nature is suitable. |
| Amides | DMF, DMAc | High / Miscible | Use with Extreme Caution. Often contain trace amine/water impurities that can rapidly degrade the reagent. |
| Hydrocarbons | Hexanes, Toluene, Benzene | Low to Moderate | Limited utility due to lower polarity. |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Reactive (Solvolysis) | Incompatible. Reacts to form corresponding carbonates.[8] |
| Protic (Water) | Water | Insoluble & Reactive | Incompatible. Hydrolyzes to propargyl alcohol, CO₂, and HCl.[1][3] |
The Critical Role of Solvolysis
For this compound, dissolution in a nucleophilic solvent is not a simple physical process but a chemical reaction. A comprehensive study on the solvolysis of this compound analyzed its reaction rates in 22 different solvents, including aqueous ethanol, methanol, and fluoroalcohols.[8][9][10] The study confirmed that the reaction proceeds via a bimolecular addition-elimination mechanism, where the solvent molecule acts as the nucleophile attacking the carbonyl carbon.[8][10]
The key takeaway for the synthetic chemist is that the "solubility" in these solvents is transient. The reagent is consumed over time, with rates dependent on the solvent's nucleophilicity and temperature.[8] Therefore, alcohols and aqueous mixtures should be considered reactants, not inert solvents.
Caption: Interaction of this compound with solvent types.
Experimental Determination of Solubility: A Protocol for Reactive Chloroformates
Determining the precise solubility of a reactive and hazardous compound requires a carefully designed protocol that prioritizes safety and accounts for potential degradation.
Guiding Principles & Safety First
Hazards: this compound is a flammable liquid and vapor.[11] It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][11][12] It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[1]
Safety Precautions:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full faceshield.[13]
-
Inert Atmosphere: Use anhydrous solvents and consider performing additions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.
-
Spill & Waste: Have appropriate spill cleanup materials (absorbents) and designated waste containers ready.[12][13]
Materials and Equipment
-
This compound (≥96% purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated micropipettes or gas-tight syringes
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-controlled studies)
Step-by-Step Gravimetric Protocol
This protocol aims to determine solubility (in g/100 mL or mg/mL) by finding the saturation point.
-
Preparation: Add a precise volume (e.g., 1.00 mL) of the anhydrous test solvent to a pre-weighed glass vial. Record the exact mass of the solvent if determining molar solubility.
-
Initial Addition: Using a calibrated micropipette or syringe, add a small, known volume (e.g., 10 µL) of this compound to the solvent. This corresponds to a known mass (mass = volume × density; density ≈ 1.215 g/mL).
-
Mixing: Immediately cap the vial, and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any signs of undissolved material (e.g., cloudiness, separate liquid phase, droplets).
-
Titration: If the solution is clear, continue adding small, known increments of this compound, vortexing and observing after each addition. Record the total amount added.
-
Saturation Point: The saturation point is reached when the last added increment fails to dissolve completely, and a persistent second phase or turbidity is observed after thorough mixing.
-
Calculation: Calculate the solubility using the total mass of this compound that fully dissolved in the known volume of solvent.
-
Solubility ( g/100 mL) = (Total mass of solute in g / Volume of solvent in mL) × 100
-
Caption: Experimental workflow for determining solubility.
Practical Recommendations for Laboratory Use
Solvent Selection Guide
-
For Acylation Reactions (e.g., protecting an amine): Use high-purity, anhydrous aprotic solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Ethyl Acetate . These provide excellent solubility and are inert under typical reaction conditions.
-
For "Click" Reactions: If the subsequent click reaction is performed in situ, ensure the chosen solvent is compatible with the copper catalyst system. THF and Acetonitrile are often good choices.
-
For Workup/Extraction: Ethyl Acetate or Diethyl Ether are suitable for extracting products from aqueous layers.
-
For Storage: While neat storage at 2-8 °C is recommended, dilute stock solutions should be prepared in anhydrous DCM or THF and stored under an inert atmosphere.[2]
Incompatible Solvents and Reagents
-
AVOID: Alcohols, water, primary and secondary amines, and any solvent with nucleophilic impurities.
-
BE AWARE: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), while polar aprotic, are notoriously hygroscopic and can contain impurities that degrade this compound. Use only freshly distilled or high-purity anhydrous grades.
Conclusion
This compound is a powerful synthetic tool whose efficacy depends on its correct handling and deployment. Its solubility is generally high in common aprotic organic solvents such as halogenated hydrocarbons, ethers, and esters. However, its high reactivity precludes the use of protic or nucleophilic solvents, which lead to rapid solvolysis and degradation of the reagent. When precise solubility data is required, it must be determined empirically using a protocol that rigorously controls for atmospheric moisture and prioritizes operator safety. By understanding these principles, researchers can confidently select appropriate solvents to unlock the full synthetic potential of this versatile molecule.
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Propargyl Chloroformate: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals
Introduction to Propargyl Chloroformate: A Versatile Reagent Demanding Respect
This compound (C₄H₃ClO₂) is a highly reactive organic compound that has carved a niche in modern organic synthesis, particularly in the realm of bioconjugation and medicinal chemistry.[1][2] Its utility stems from the presence of two key functional groups: a reactive chloroformate moiety and a terminal alkyne.[3] The chloroformate group serves as an efficient acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable carbamates and carbonates, respectively. This reactivity is harnessed to introduce the "propargyloxycarbonyl" (Poc) protecting group in peptide synthesis.[2] The propargyl group, with its terminal alkyne, is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile linkage of molecules.[1]
Despite its synthetic utility, this compound is a hazardous substance, classified as flammable, corrosive, and toxic.[1] Its inherent reactivity also makes it susceptible to degradation if not handled and stored correctly. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, grounded in an understanding of its chemical properties and decomposition pathways. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to safely and effectively utilize this valuable reagent while ensuring the integrity of their experiments and the longevity of their chemical stocks.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[3] A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₃ClO₂ |
| Molecular Weight | 118.52 g/mol |
| Boiling Point | 118-122 °C (lit.) |
| Density | 1.215 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.435 (lit.) |
| Flash Point | 30 °C (86 °F) - closed cup |
| Vapor Pressure | 0.65 psi (20 °C) |
| Solubility | Soluble in organic solvents like chloroform. |
Chemical Stability and Reactivity: Understanding the Drivers of Degradation
The stability of this compound is intrinsically linked to its reactivity. The electrophilic carbonyl carbon of the chloroformate group is highly susceptible to nucleophilic attack.[4] This reactivity is the basis for its synthetic utility but also the primary driver of its degradation.
Decomposition Pathways
Two primary decomposition pathways for this compound are hydrolysis and thermal degradation. Understanding these pathways is critical for implementing effective storage and handling strategies.
In the presence of moisture, this compound readily undergoes hydrolysis.[1] This reaction proceeds via a bimolecular addition-elimination mechanism, where a water molecule acts as the nucleophile, attacking the carbonyl carbon.[5][6][7] The resulting tetrahedral intermediate then eliminates a chloride ion, followed by decarboxylation to yield propargyl alcohol, carbon dioxide, and hydrochloric acid.[6] The formation of corrosive hydrochloric acid is a significant concern, as it can catalyze further degradation and corrode storage containers.
Caption: Hydrolysis of this compound.
Like other alkyl chloroformates, this compound can undergo thermal decomposition.[4] This process typically involves an intramolecular rearrangement, leading to the formation of propargyl chloride and carbon dioxide.[2][4] This unimolecular decomposition can be accelerated by heat and certain catalysts. The generation of propargyl chloride, another reactive alkyl halide, introduces a new set of potential side reactions and impurities in a sample of this compound.
Caption: Thermal Decomposition of this compound.
Recommended Storage and Handling Protocols: A Self-Validating System for Purity and Safety
To mitigate the decomposition pathways described above and ensure the long-term stability and purity of this compound, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the reagent is maintained from receipt to final use.
Step-by-Step Storage Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. The material should be a clear to pale yellow liquid. Any significant discoloration or presence of solid precipitates may indicate degradation.
-
Inert Atmosphere: Immediately after opening, and for long-term storage, the container headspace should be purged with an inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative side reactions.
-
Refrigeration: Store the tightly sealed container in a refrigerator at 2-8 °C .[8] The cold temperature significantly slows the rate of both hydrolysis and thermal decomposition.
-
Desiccation: Store the refrigerated container within a desiccator or a dry box to provide an additional layer of protection against moisture ingress.
-
Material Compatibility: Ensure that the storage container and any transfer apparatus are made of compatible materials, such as glass or Teflon®. Avoid contact with materials that can be corroded by hydrochloric acid, which can form upon hydrolysis.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated fume hood to avoid inhalation of its toxic and corrosive vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. A face shield and respirator may be necessary for larger quantities or in case of a spill.
-
Avoid Contamination: Use clean, dry syringes or cannulas for transferring the liquid. Never introduce any contaminants, especially water, into the storage container.
-
Quenching and Disposal: Any residual this compound and contaminated materials should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of a non-volatile amine in an appropriate solvent) before disposal according to institutional and local regulations.
Stability Assessment Workflow: A Logic-Driven Approach
A systematic workflow for assessing the stability of this compound is essential for ensuring the reliability of experimental results. This workflow should be implemented for new batches and for materials that have been in storage for an extended period.
Caption: Workflow for Assessing this compound Stability.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes rates of hydrolysis and thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, compatible material (e.g., glass) | Prevents moisture ingress and corrosion. |
| Environment | Dry, well-ventilated, dark place | Protects from moisture, allows for safe handling, and prevents light-induced degradation. |
| Incompatible Materials | Water, strong oxidizing agents, bases, and nucleophiles | Reacts readily, leading to degradation and potential hazards. |
Safety Precautions
This compound is a hazardous chemical that must be handled with extreme care. It is flammable, corrosive, and toxic upon inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before use for complete safety information.
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Steven, W. G. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic. 1970, 1118.
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D'Souza, M. J.; Darrington, A. M.; Kevill, D. N. A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. 2011, 2011, 767141.
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Propargyl Chloroformate (CAS No. 35718-08-2): A Senior Application Scientist's In-Depth Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of propargyl chloroformate, a reagent whose unassuming structure belies its profound impact on modern organic synthesis and chemical biology. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this molecule is leveraged in high-stakes research and development. As your senior application scientist, my objective is to illuminate the causality behind its reactivity, the strategic thinking behind its applications, and the critical protocols for its safe and effective use.
The Molecular Blueprint: Understanding the Core Reactivity
This compound (C₄H₃ClO₂) is a bifunctional molecule, a characteristic that is the very source of its synthetic power.[1][2] It consists of a propargyl group, which features a terminal alkyne, and a highly reactive chloroformate moiety.[2][3] This duality is the key to its utility: the chloroformate acts as an efficient electrophilic handle for attaching the molecule to nucleophiles, while the terminal alkyne serves as a versatile functional group for subsequent transformations, most notably in the realm of "click chemistry."[1][3]
The molecule is typically a colorless to pale yellow liquid with a pungent odor.[1][2][3] Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the chloroformate group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles like amines and alcohols.[1][3]
Physicochemical & Safety Data Summary
For ease of reference, the essential quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35718-08-2 | [1][4][5] |
| Molecular Formula | C₄H₃ClO₂ | [2][5][6] |
| Molecular Weight | 118.52 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 118-122 °C | [4][5][6] |
| Density | 1.215 g/mL at 25 °C | [4][5][6] |
| Refractive Index | n20/D 1.435 | [4] |
| Vapor Pressure | 0.65 psi at 20 °C | [4] |
| Storage Temperature | 2-8 °C | [4][7] |
| GHS Hazard Codes | H226, H302, H311, H314, H331 | [7][8] |
| Signal Word | Danger | [7][9] |
Synthesis and Purification: From Precursors to a Purified Reagent
The most common and industrially favored method for synthesizing this compound is the direct reaction of propargyl alcohol with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[1][3] The causality here is straightforward: the hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene.[3] This is followed by the elimination of a chloride ion and a proton to yield the final product and HCl.
Field-Proven Synthetic Protocol (Triphosgene Method)
Using triphosgene is a common laboratory practice as it is a solid, offering significant safety advantages over gaseous phosgene.[1] The stoichiometry is critical: one mole of triphosgene is equivalent to three moles of phosgene.[3]
Self-Validating System: This protocol's integrity is maintained by strict anhydrous conditions to prevent hydrolysis of the chloroformate and by maintaining low temperatures to control the reaction rate and minimize side products.
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propargyl alcohol and an anhydrous, non-protic solvent (e.g., dichloromethane). An organic base (e.g., pyridine or triethylamine) is added to neutralize the HCl byproduct.[1]
-
Controlled Cooling: The reaction mixture is cooled to 0 °C in an ice bath. This is a critical step to manage the exothermicity of the reaction.
-
Slow Addition: A solution of triphosgene (approx. 0.33 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours. The slow addition prevents a dangerous buildup of phosgene in situ and allows for effective heat dissipation.
-
Reaction Monitoring: The reaction is stirred at 0 °C and gradually allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup: The reaction is quenched by the careful addition of cold water. The organic layer is separated, washed with dilute acid (to remove the base), water, and brine, then dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[3] Due to the thermal sensitivity of chloroformates, it is crucial to use a well-controlled distillation setup to prevent decomposition.[3]
The Heart of its Utility: Core Applications & Mechanistic Insights
The value of this compound stems from its ability to introduce the "propargyloxycarbonyl" (Poc) group, which serves both as a stable protecting group and a handle for bioconjugation.[1]
A. The Propargyloxycarbonyl (Poc) Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[1][10] this compound is an excellent reagent for this purpose, particularly for protecting amines and alcohols.[3][9]
The reaction with a primary or secondary amine, for example, proceeds via a classic nucleophilic addition-elimination mechanism to form a highly stable propargyl carbamate (the Poc-protected amine).[1]
This Poc group is robust under various reaction conditions but can be removed when needed, making it a valuable tool in complex syntheses, including peptide synthesis.[3][4] For instance, it is used to protect the side chain of lysine during peptide synthesis.[11]
B. A Gateway to Bioconjugation: Click Chemistry
The terminal alkyne of the propargyl group is the key to one of modern chemistry's most powerful reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and specific covalent linking of two molecules, one bearing an alkyne (introduced by this compound) and the other an azide.
This has profound implications in drug development and chemical biology. A protein, for instance, can be labeled by first reacting its nucleophilic residues (like lysine) with this compound. The resulting "alkyne-tagged" protein can then be specifically conjugated to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a PEG chain) that has been functionalized with an azide group.[1] This enables the site-specific labeling of proteins for studying biological processes.[1]
Safety as a Prerequisite: Handling, Storage, and Emergency Protocols
The high reactivity of this compound necessitates stringent safety protocols. It is classified as flammable, corrosive, and highly toxic upon inhalation, ingestion, or skin contact.[3][8][12]
Mandatory Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Use a full faceshield in addition to chemical safety goggles.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene).[12]
-
Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.[12]
-
Respiratory Protection: For situations where fume hood use is not possible or as a backup, a full-face respirator with appropriate cartridges (e.g., type ABEK) is required.[12]
-
-
Static Discharge: The compound is a flammable liquid.[3][8] Take precautionary measures against static discharges by grounding all equipment.[7][13] Keep away from all sources of ignition.[12][13]
Storage & Stability
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[5][12][13] The recommended storage temperature is 2-8 °C.[4]
-
Container: Keep the container tightly closed to prevent moisture from entering, which can cause hydrolysis and release of corrosive HCl gas.[3][12][13] Containers must be stored upright to prevent leakage.[12]
Accidental Release and Disposal
-
Spill: In case of a spill, evacuate the area immediately. Wear full PPE, including respiratory protection.[12] Contain the spillage with a non-combustible absorbent material (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal.[12]
-
Disposal: Dispose of the waste material through a licensed professional waste disposal service, observing all federal, state, and local environmental regulations.[12]
Concluding Remarks: A Versatile Tool Demanding Respect
This compound is a quintessential example of a modern synthetic tool. Its dual functionality allows for a two-stage utility: first, as a highly efficient electrophile for coupling to nucleophiles, and second, as a stable platform for powerful secondary transformations via its alkyne handle. This makes it an indispensable reagent in fields ranging from peptide synthesis to advanced bioconjugation strategies for drug delivery and diagnostics. However, its power is matched by its hazardous nature. A deep understanding of its reactivity, coupled with an unwavering commitment to safety, is essential for any scientist seeking to harness its full potential.
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Methodological & Application
Application Notes & Protocols: A Guide to Hydroxyl Group Protection in Organic Synthesis
Abstract
The hydroxyl group is a cornerstone of functionality in organic molecules, central to the architecture of pharmaceuticals, natural products, and advanced materials. However, its inherent reactivity, particularly its acidic proton and nucleophilicity, often complicates multi-step synthetic sequences. This guide provides an in-depth exploration of the strategies and experimental procedures for the protection of hydroxyl groups. We will delve into the mechanistic underpinnings of various protecting groups, offering a rationale for their selection and application. Detailed, field-proven protocols for the installation and removal of key protecting groups are provided, alongside a discussion of orthogonal strategies that enable the selective manipulation of complex polyfunctional molecules. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the art and science of organic synthesis.
The Imperative for Protection: Why Mask the Hydroxyl Group?
In the intricate chess game of organic synthesis, controlling reactivity is paramount. The hydroxyl group, while a versatile handle for molecular transformations, can also be a liability. Its acidic proton is incompatible with strongly basic reagents such as organometallics (e.g., Grignard and organolithium reagents), and its nucleophilic oxygen can interfere with electrophilic reagents intended for other parts of the molecule.[1][2] Protecting the hydroxyl group temporarily masks its reactivity, rendering it inert to a range of reaction conditions. This "molecular painter's tape" can be removed at a later stage to reveal the original functionality.[1] An effective protecting group strategy is characterized by several key features:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[3]
-
Stability: The protected hydroxyl group must be robust to the reaction conditions it is designed to endure.[4]
-
Orthogonality: In the synthesis of complex molecules with multiple hydroxyl groups, it is often necessary to deprotect one without affecting others.[5][6] Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., one is acid-labile while another is removed by hydrogenolysis).[5][6][7]
A Survey of Common Hydroxyl Protecting Groups
The choice of a protecting group is a critical strategic decision in the design of a synthetic route. Here, we discuss the most prevalent classes of protecting groups for alcohols, outlining their mechanisms of formation and cleavage.
Silyl Ethers: The Workhorses of Hydroxyl Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[1][8] The general structure involves a silicon atom bonded to the alcoholic oxygen.[9] Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS or TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[9][10]
Mechanism of Protection: The formation of a silyl ether is typically achieved by reacting the alcohol with a silyl halide (e.g., TBS-Cl) in the presence of a base.[8] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.[8][11] The choice of base is crucial; imidazole is commonly used as it activates the silyl chloride.[9][12]
Mechanism of Deprotection: Silyl ethers are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[8][13] The exceptional strength of the silicon-fluoride bond (Si-F) drives this reaction. Deprotection can also be achieved under acidic or, in some cases, basic conditions.[14] The stability of silyl ethers to hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom.[9][10]
Stability Trends:
This differential stability allows for the selective deprotection of one silyl ether in the presence of another.[15] For instance, a primary TBS ether can be selectively cleaved in the presence of a secondary or more sterically hindered TBS ether.[12][15]
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are another cornerstone of hydroxyl protection, valued for their high stability to a wide range of acidic and basic conditions.[16][17] This robustness makes them suitable for syntheses involving harsh reagents.
Mechanism of Protection: The most common method for the formation of benzyl ethers is the Williamson ether synthesis, where the corresponding alkoxide of the alcohol reacts with benzyl bromide or chloride.[18] This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH).[18] For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[18]
Mechanism of Deprotection: The defining feature of the benzyl protecting group is its cleavage by catalytic hydrogenolysis.[18][19] This is typically achieved using hydrogen gas and a palladium catalyst (e.g., Pd/C).[19][20] This deprotection method is exceptionally mild and orthogonal to many other protecting groups, such as silyl ethers and acetals.[16] Other methods for benzyl ether cleavage include the use of strong acids or oxidizing agents.[18][21] The p-methoxybenzyl (PMB) ether, a common variant, can be selectively cleaved by oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[18]
Acetals and Ketals: Protection for 1,2- and 1,3-Diols
Acetals and ketals are particularly useful for the protection of 1,2- and 1,3-diols, forming five- or six-membered cyclic structures, respectively.[22][23] Common examples include the formation of acetonides from acetone and diols.[24] Other acetal-based protecting groups for single hydroxyl groups include methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers.[10][25]
Mechanism of Protection: Acetal formation is an acid-catalyzed reaction between a diol and an aldehyde or ketone.[26] The reaction is reversible and is typically driven to completion by the removal of water.
Mechanism of Deprotection: Acetals are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid.[8][26] This acid lability makes them orthogonal to base-labile and reductively cleaved protecting groups.
Data Presentation: Stability of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyldimethylsilyl Ether | TBS/TBDMS | Bases, Grignard reagents, mild acids | Strong acids, Fluoride ions |
| Triisopropylsilyl Ether | TIPS | Bases, Grignard reagents, moderate acids | Strong acids, Fluoride ions |
| Benzyl Ether | Bn | Strong acids and bases, Grignard reagents | Catalytic hydrogenation |
| p-Methoxybenzyl Ether | PMB | Strong acids and bases, Grignard reagents | Catalytic hydrogenation, Oxidizing agents (DDQ) |
| Tetrahydropyranyl Ether | THP | Bases, Grignard reagents | Aqueous acid |
| Methoxymethyl Ether | MOM | Bases, Grignard reagents | Aqueous acid |
| Acetate Ester | Ac | Mild acids, Catalytic hydrogenation | Bases (hydrolysis) |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether[13][28]
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol containing primary and secondary hydroxyl groups
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the diol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen).
-
Add TBS-Cl (1.1 eq) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)[13][18]
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Protocol 3: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis[18][20]
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Caption: General workflow for hydroxyl group protection and deprotection.
Caption: Concept of orthogonal protection for selective deprotection.
Conclusion
The judicious selection and application of hydroxyl protecting groups are indispensable skills in modern organic synthesis. A thorough understanding of the stability and reactivity of different protecting groups, as well as the mechanisms of their installation and removal, empowers the synthetic chemist to navigate complex molecular landscapes with precision and efficiency. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of hydroxyl group protection in research and development endeavors. For a more exhaustive treatment of this subject, the reader is encouraged to consult authoritative texts such as Greene's Protective Groups in Organic Synthesis.[27][28][29][30][31]
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- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
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Propargyl Chloroformate in Solid-Phase Peptide Synthesis: A Dual-Function Reagent for Alkyne Introduction and Orthogonal Protection
Introduction: Expanding the Peptide Chemist's Toolbox
In the landscape of modern peptide science, the ability to introduce specific modifications is paramount for the development of novel therapeutics, diagnostic tools, and research probes. Propargyl chloroformate has emerged as a versatile and powerful reagent in solid-phase peptide synthesis (SPPS), offering a dual functionality that significantly expands the repertoire of peptide chemists. Primarily, it serves as an efficient means to install a terminal alkyne handle onto the N-terminus or side chains of peptides. This alkyne moiety is the gateway to the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the conjugation of a vast array of molecules such as fluorophores, polyethylene glycol (PEG) chains, and targeting ligands.[1][2]
Beyond its role as a precursor for click chemistry, this compound introduces the propargyloxycarbonyl (Poc) group, a carbamate that can also function as an orthogonal protecting group for amines.[1][3] The Poc group exhibits stability to the acidic and basic conditions commonly employed in standard Fmoc- and Boc-based SPPS, yet it can be selectively removed under neutral conditions.[3][4] This orthogonality allows for intricate peptide modifications and the synthesis of complex peptide architectures.[5]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in SPPS. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them to ensure robust and reproducible outcomes.
The Dual Utility of this compound: A Strategic Overview
The strategic advantage of this compound lies in its ability to be employed in two distinct yet complementary ways within a single synthetic workflow.
-
Introduction of an Alkyne Handle for "Click" Chemistry: The most prevalent application is the N-terminal modification of a resin-bound peptide to introduce a terminal alkyne. This "clickable" handle allows for the post-synthetic, on-resin conjugation of any azide-containing molecule. This approach is modular and allows for the late-stage diversification of peptide libraries.[2][6]
-
Orthogonal Protection of Amines: The propargyloxycarbonyl (Poc) group, formed from the reaction of this compound with an amine, can be used as a temporary protecting group. Its unique cleavage conditions, typically involving tetrathiomolybdate, provide an orthogonal protection strategy that is compatible with standard Fmoc and Boc chemistries.[3][4] This allows for selective deprotection and modification at specific sites within the peptide sequence.
Experimental Protocols
Safety First: Handling this compound
This compound is a corrosive, flammable, and toxic liquid. It is imperative to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Protocol 1: N-Terminal Propargylation of a Resin-Bound Peptide
This protocol details the introduction of a terminal alkyne handle onto the N-terminus of a peptide synthesized via standard Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin (with the N-terminal Fmoc group removed)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Kaiser test kit (for monitoring)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a peptide synthesis vessel.
-
If the N-terminal Fmoc group is present, deprotect it using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Propargylation Reaction:
-
Swell the deprotected peptide-resin in anhydrous DCM (10 mL/g of resin) for 15 minutes.
-
In a separate vial, prepare a solution of this compound (5 equivalents) and DIPEA (5 equivalents) in anhydrous DCM.
-
Add the this compound/DIPEA solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Take a small aliquot of the resin beads, wash them thoroughly with DCM and DMF, and perform a Kaiser test. A negative result (yellow beads) indicates the complete acylation of the N-terminal amine.[7]
-
If the Kaiser test is positive (blue beads), continue the reaction for another 1-2 hours and re-test.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DCM (5 x 1 min) and DMF (5 x 1 min).
-
Dry the resin under vacuum for at least 1 hour before proceeding to the next step (e.g., click chemistry or cleavage).
-
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the propargylated peptide on the solid support.
Materials:
-
Propargylated peptide-resin (from Protocol 1)
-
Azide-containing molecule of interest (e.g., fluorescent dye, PEG linker)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (as a ligand)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
N,N-Dimethylformamide (DMF) or a mixture of DMF/water or DMSO
Procedure:
-
Resin Preparation:
-
Swell the propargylated peptide-resin (1 equivalent) in the chosen reaction solvent (e.g., DMF) for 30 minutes.
-
-
Click Reaction Cocktail Preparation:
-
In a separate vial, dissolve the azide-containing molecule (1.5-5 equivalents) in the reaction solvent.
-
In another vial, prepare the catalyst solution. For example, dissolve CuI (0.5-1 equivalent) and sodium ascorbate (2-5 equivalents) in the reaction solvent. The addition of a copper-stabilizing ligand like THPTA or TBTA (1-2 equivalents) is highly recommended to improve reaction efficiency and prevent oxidative damage to the peptide.[8]
-
-
Click Reaction:
-
Add the azide solution to the swollen resin.
-
Add the catalyst solution to the resin.
-
Add DIPEA or 2,6-lutidine (5-10 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the Cu(I) catalyst.
-
-
Monitoring the Reaction:
-
The completion of the click reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with the reaction solvent, followed by a chelating wash (e.g., 0.5% diethyldithiocarbamate in DMF) to remove copper ions, and finally with DMF and DCM.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of the Propargyl-Modified Peptide from the Resin
The propargyl group is stable to standard TFA-based cleavage cocktails. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Table 1: Recommended TFA-Based Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Target Residues | Cleavage Time |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose, good for peptides with Cys, Met, Trp, Tyr | 2-4 hours |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Peptides with Arg(Pbf/Pmc) | 2-4 hours |
| TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%) | Peptides without sensitive residues (e.g., Trp, Cys, Met) | 2-3 hours |
Procedure:
-
Resin Preparation:
-
Place the dry, modified peptide-resin in a cleavage vessel.
-
-
Cleavage:
-
Add the appropriate cleavage cocktail (10-20 mL/g of resin) to the resin.
-
Incubate the mixture at room temperature with occasional swirling for the recommended time.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-20 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 4: Deprotection of the Propargyloxycarbonyl (Poc) Group
This protocol is for the selective removal of the Poc group when it is used as an orthogonal amine protecting group.
Materials:
-
Poc-protected peptide-resin
-
Resin-bound tetrathiomolybdate or Benzyltriethylammonium tetrathiomolybdate
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Ultrasonic bath
Procedure:
-
Resin Preparation:
-
Swell the Poc-protected peptide-resin in the chosen solvent (ACN or DCM) for 30 minutes.
-
-
Poc Deprotection:
-
Add a solution of resin-bound tetrathiomolybdate (excess) in the chosen solvent to the peptide-resin.[3]
-
Alternatively, a solution of benzyltriethylammonium tetrathiomolybdate can be used.
-
Sonicate the reaction mixture in an ultrasonic bath for 1-2 hours at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the deprotection by taking a small aliquot of the resin, washing it thoroughly, and performing a Kaiser test. A positive result (blue beads) indicates the presence of a free amine.
-
-
Washing:
-
Once the deprotection is complete, drain the reagent solution.
-
Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
-
The resin is now ready for the next synthetic step.
-
Conclusion: A Versatile Tool for Advanced Peptide Synthesis
This compound provides a straightforward and efficient method for introducing a terminal alkyne into a peptide sequence, thereby enabling a wide range of post-synthetic modifications via click chemistry. Furthermore, its utility as the precursor to the orthogonal Poc protecting group adds another layer of sophistication to peptide design and synthesis. By understanding the principles behind its reactivity and following robust, well-defined protocols, researchers can confidently employ this compound to create novel and complex peptide constructs for a multitude of applications in science and medicine.
References
-
Bhat, R. G., et al. (2002). Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group. Chemical Communications, (8), 812-813. [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
Al-Tel, T. H., et al. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Journal of the American Chemical Society, 142(19), 8893–8901. [Link]
-
QYRAOBIO. (n.d.). Click Chemistry Peptides. Retrieved from [Link]
-
Liu, X., Elmes, R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. Australian Journal of Chemistry, 69(12), 1395-1402. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Ganesan, A. (2006). Click chemistry in peptide-based drug design. Drug Discovery Today, 11(23-24), 1136-1143. [Link]
-
Brik, A., et al. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. PubMed. [Link]
-
Tel Aviv University. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Retrieved from [Link]
-
Rashdan, S., & Van Vranken, D. L. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of organic chemistry, 81(17), 7564–7572. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Pentelute, B. L., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(23), 8964-8970. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Muir, T. W., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(46), 10933-10937. [Link]
-
Napier, P., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. [Link]
-
AAPPTec. (2020). Alkyne Containing Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(5), 1066-1074. [Link]
-
Meldal, M., et al. (2008). Click Chemistry in Peptide-Based Drug Design. Molecules, 13(12), 3056-3082. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Li, X., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Bioorganic & Medicinal Chemistry, 89, 117357. [Link]
-
YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
ResearchGate. (2014). Reactions for PrK synthesis. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2013). A Study of Solvent Effects in the Solvolysis of this compound. International journal of molecular sciences, 14(7), 13647–13655. [Link]
-
MDPI. (2017). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Retrieved from [Link]
-
eScholarship. (2021). Engineered Biosynthesis of Alkyne-tagged Polyketides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Alkyne/thio umpolung tactic replacement: synthesis of alkynyl sulfides via capturing the in situ formed alkynylthiolate anion. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Acosta, G. A., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298. [Link]
-
ResearchGate. (2017). TBAF and peptide cleavage cocktail? Retrieved from [Link]
- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
Sources
- 1. This compound 96 35718-08-2 [sigmaaldrich.com]
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- 3. Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
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- 8. peptide.com [peptide.com]
Propargyl Chloroformate Derivatives in Click Chemistry: A Senior Application Scientist's Guide
This guide provides an in-depth exploration of the applications of propargyl chloroformate derivatives in the realm of click chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental design, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: Foundational Principles - The Power of the Propargyl Handle
The utility of this compound lies in its ability to act as a highly efficient "handle" installation reagent. The terminal alkyne of the propargyl group is a key player in the most prominent of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] this compound's reactivity is centered on the electrophilic carbonyl carbon of the chloroformate moiety, which readily reacts with a variety of nucleophiles.[2] This allows for the straightforward introduction of the propargyl group onto biomolecules and other molecular scaffolds, preparing them for subsequent click chemistry conjugation.
The reaction with primary or secondary amines, for instance, yields stable propargyl carbamates. This transformation is a cornerstone for modifying proteins on lysine residues or the N-terminus.[2] Similarly, reaction with phenols or alcohols forms propargyl carbonates, offering another avenue for functionalization. The mechanism for these reactions is a well-established two-step addition-elimination process, initiated by the nucleophilic attack on the carbonyl carbon, leading to a transient tetrahedral intermediate.[2]
Section 2: Core Applications & Methodologies
The introduction of a propargyl group onto a molecule of interest opens the door to a vast array of applications, primarily driven by the subsequent click reaction.
Bioconjugation and the Creation of Antibody-Drug Conjugates (ADCs)
A paramount application of this chemistry is in the construction of Antibody-Drug Conjugates (ADCs).[3][4] In this targeted therapeutic approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor-associated antigens. This compound-derived linkers are instrumental in this process.
A typical workflow involves:
-
Antibody Modification: Introducing an azide functionality onto the antibody.
-
Drug-Linker Synthesis: Reacting a cytotoxic drug with a heterobifunctional linker containing a propargyl group. Often, these linkers incorporate polyethylene glycol (PEG) spacers to enhance solubility and improve the pharmacokinetic profile of the final ADC.[3]
-
ADC Conjugation: The azide-modified antibody is then "clicked" to the propargyl-functionalized drug-linker via CuAAC.[3]
dot
Sources
Application Notes and Protocols for the Introduction of a Terminal Alkyne using Propargyl Chloroformate
Introduction: The Strategic Importance of the Terminal Alkyne
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the terminal alkyne functional group has emerged as a linchpin for molecular construction.[1] Its utility is most profoundly demonstrated in the realm of "click chemistry," a concept introduced by K. B. Sharpless, which champions reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, enabling the facile and specific formation of stable 1,2,3-triazole linkages.[2][3][4] This bioorthogonal ligation strategy has revolutionized bioconjugation, materials science, and the synthesis of complex pharmaceutical agents.[2][5]
Propargyl chloroformate has established itself as a highly effective and versatile reagent for the direct introduction of the essential propargyl group (a three-carbon chain with a terminal alkyne) onto a variety of nucleophilic substrates.[6][7] Its reactivity is centered on the electrophilic carbonyl carbon of the chloroformate moiety, which readily engages with nucleophiles such as amines, alcohols, and thiols.[6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of this compound, detailing its properties, mechanism of action, diverse applications, and explicit, field-tested protocols.
Reagent Profile: this compound
This compound (C₄H₃ClO₂) is a colorless to pale yellow liquid with a pungent odor.[6][7][8] It is a reactive compound that serves as an efficient propargylating agent.[9]
| Property | Value | Source |
| Molecular Formula | C₄H₃ClO₂ | [6][10] |
| Molecular Weight | 118.52 g/mol | [6][10] |
| CAS Number | 35718-08-2 | [6][10] |
| Appearance | Colorless to pale yellow liquid/oil | [6][8] |
| Boiling Point | 118-122 °C | [6][11] |
| Density | 1.215 g/mL at 25 °C | [6][11] |
| Refractive Index (n20/D) | 1.435 | [6][11] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether) | [6][8] |
Stability and Storage: this compound is sensitive to moisture and can hydrolyze.[7][12] It is also flammable.[7][13] For optimal stability, it should be stored under an inert atmosphere in a cool, dry place, typically at 2-8 °C.[11][12][13]
Mechanism of Action: Nucleophilic Acyl Substitution
The introduction of the propargyl group by this compound proceeds via a nucleophilic acyl substitution reaction. The generally accepted mechanism is a two-step addition-elimination process.[6][14]
-
Nucleophilic Attack: A nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate.[6]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.[6][14]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. The resulting product is a propargyl carbamate (from an amine), a propargyl carbonate (from an alcohol), or a propargyl thiocarbonate (from a thiol). A base is typically required to neutralize the HCl byproduct.[6]
Applications in Chemical Synthesis and Drug Discovery
The versatility of this compound makes it a valuable tool in various synthetic applications:
-
Protecting Group Chemistry: The propargyloxycarbonyl (Poc) group, introduced by this compound, serves as a robust protecting group for amines and alcohols.[7][9] It is particularly useful in peptide synthesis to temporarily mask reactive functional groups on amino acid side chains.[7]
-
Synthesis of Complex Molecules: This reagent is employed in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals, where the terminal alkyne is a precursor for further transformations.[7][8]
-
Click Chemistry and Bioconjugation: As a primary application, this compound is used to install a terminal alkyne onto proteins, peptides, linkers for antibody-drug conjugates (ADCs), or small molecule probes.[5][7] This "clickable" handle allows for subsequent conjugation to azide-containing molecules with high efficiency and specificity.[2][5]
Experimental Protocols
The following protocols are provided as a guide for the propargylation of common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Propargylation of a Primary Amine (e.g., Benzylamine)
This protocol details the formation of a propargyl carbamate.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Propargylation of a Phenol (e.g., 4-Methoxyphenol)
This protocol details the formation of a propargyl carbonate.
Materials:
-
4-Methoxyphenol
-
This compound
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Addition of Base: Add pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagent (hydrolyzed).- Insufficiently strong base.- Low reaction temperature. | - Use a fresh bottle of this compound.- Use a stronger, non-nucleophilic base (e.g., DIPEA).- Allow the reaction to proceed at room temperature or with gentle heating. |
| Formation of Side Products | - Reaction with difunctional substrates.- Over-reaction or side reactions with the base. | - Use appropriate protecting groups for other nucleophilic sites.- Use a non-nucleophilic base like DIPEA instead of pyridine or Et₃N.- Add the chloroformate slowly at low temperature. |
| Difficult Purification | - Product co-elutes with starting material.- Product is unstable on silica gel. | - Adjust the polarity of the chromatography eluent.- Consider an alternative purification method such as crystallization or distillation.- Use a different stationary phase (e.g., alumina). |
Safety Precautions
This compound is a hazardous chemical and must be handled with extreme care.[7]
-
Toxicity: It is toxic if inhaled, in contact with skin, and if swallowed.[10][13] It is corrosive and causes severe skin burns and eye damage.[10][12][13]
-
Flammability: It is a flammable liquid and vapor.[7][13] Keep away from heat, sparks, and open flames.[12][15]
-
Handling: Always handle this compound in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][15]
-
Storage: Store in a cool, well-ventilated place, away from moisture and incompatible materials.[12][15] The recommended storage temperature is 2-8 °C.[12][13]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[12]
Always consult the Safety Data Sheet (SDS) before using this compound.[12][13][15]
References
-
This compound Safety Data Sheets(SDS). (n.d.). Lookchem. Retrieved from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Retrieved from [Link]
-
What is the best procedure for click reaction between alkyl azide and terminal alkyne group? (2013, September 23). ResearchGate. Retrieved from [Link]
-
Hotha, S., & Puranik, P. (2014). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Current organic synthesis, 11(1), 157–164. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. International journal of molecular sciences, 12(4), 2415–2427. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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- 8. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]
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Synthesis of Propargyl Carbamates from Amines: A Detailed Guide for Researchers
Introduction: The Versatility of the Propargyl Carbamate Moiety
Propargyl carbamates are a class of organic compounds that have garnered significant attention in the fields of organic synthesis, medicinal chemistry, and drug development. The presence of the propargyl group, a three-carbon unit containing a terminal alkyne, imparts unique reactivity that makes these molecules valuable building blocks and functional motifs. The carbamate linkage, an amide-ester hybrid, provides chemical stability and the ability to participate in hydrogen bonding, crucial for molecular recognition in biological systems.[1][2]
This guide provides a comprehensive overview of the primary methods for synthesizing propargyl carbamates from amines, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific applications. The propargyloxycarbonyl (Poc) group, derived from propargyl carbamate, is a notable amine protecting group in peptide synthesis due to its unique deprotection conditions, which are orthogonal to many other common protecting groups.[3][4] This orthogonality allows for selective chemical transformations at other sites of a complex molecule without affecting the protected amine.[3] Furthermore, the terminal alkyne of the propargyl group serves as a versatile handle for various chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the facile conjugation of molecules for applications in chemical biology and drug delivery.[5]
Core Synthetic Strategies
The synthesis of propargyl carbamates from amines generally proceeds via the formation of a new carbon-nitrogen bond between the amine nitrogen and a carbonyl group bearing a propargyloxy moiety. The choice of synthetic route often depends on the nature of the amine substrate, desired scale, and tolerance of other functional groups within the molecule. The three principal methods are:
-
Reaction with Propargyl Chloroformate: A robust and widely used method.
-
1,1'-Carbonyldiimidazole (CDI) Mediated Synthesis: A milder alternative to chloroformates.
-
Three-Component Coupling with Carbon Dioxide: An environmentally benign approach utilizing CO2 as a C1 source.
Method 1: Synthesis via this compound
This is arguably the most common and straightforward method for the preparation of propargyl carbamates. This compound is a reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines to form the desired carbamate.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable propargyl carbamate. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Diagram 1: Mechanism of Propargyl Carbamate Formation using this compound
Caption: Nucleophilic addition-elimination mechanism.
Experimental Protocol: General Procedure
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), pyridine, or aqueous NaOH)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv.) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equiv.). For hindered or less reactive amines, a stronger, non-nucleophilic base may be preferable.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of this compound: Add this compound (1.0-1.2 equiv.) dropwise to the stirred solution. The slow addition helps to maintain a low reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure propargyl carbamate.
Substrate Scope and Yields
This method is generally high-yielding for a wide range of primary and secondary aliphatic amines. Aromatic amines can also be used, although they may require slightly longer reaction times or elevated temperatures due to their lower nucleophilicity.
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | TEA | DCM | 4 | >90 |
| Piperidine | TEA | DCM | 2 | >95 |
| Aniline | Pyridine | THF | 12 | ~85 |
| Glycine methyl ester | aq. NaOH | Dioxane/H₂O | 2 | >90 |
Method 2: 1,1'-Carbonyldiimidazole (CDI) Mediated Synthesis
This method provides a milder and often safer alternative to using the highly reactive and moisture-sensitive this compound. The reaction proceeds in two steps via an in-situ generated activated intermediate.
Reaction Mechanism
First, propargyl alcohol reacts with CDI to form a propargyloxycarbonyl-imidazole intermediate, with the release of imidazole. This activated intermediate is then subjected to nucleophilic attack by the amine. The imidazole moiety is an excellent leaving group, facilitating the formation of the propargyl carbamate.
Diagram 2: CDI-Mediated Synthesis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Poc Protected Amino Acids for Photolithographic and Synthetic Chemistry Applications
Abstract
This guide provides a comprehensive technical overview and a detailed laboratory protocol for the preparation of N-α-[2-(2-nitrophenyl)propyloxycarbonyl] (N-Poc) protected amino acids. The N-Poc group is a photolabile protecting group (PPG) crucial for applications requiring spatial and temporal control of chemical reactions, such as in photolithographic peptide array synthesis and the caging of bioactive molecules.[1][2] We will explore the chemical principles of N-Poc protection, its advantages over other protecting groups, a robust synthesis protocol employing Schotten-Baumann conditions, and methods for product characterization and purification.
Introduction: The Strategic Value of the N-Poc Protecting Group
In the complex landscape of multistep organic synthesis, particularly in peptide and oligonucleotide chemistry, the judicious use of protecting groups is paramount.[3][4] Protecting groups act as temporary masks for reactive functional groups, preventing unwanted side reactions and ensuring that chemical transformations occur only at the desired site.[5] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield under mild conditions that do not affect other functionalities in the molecule.[4]
The N-Poc group, a member of the ortho-nitrobenzyl family of photolabile protecting groups, excels in this regard by offering a unique method of removal: light.[6] Unlike traditional groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which require acidic or basic reagents for cleavage, respectively, the N-Poc group is cleaved upon irradiation with UV light (typically ~365 nm), generating the free amine.[7][8]
Key Advantages of N-Poc Protection:
-
Orthogonality: Deprotection is triggered by light, a "traceless" reagent, making it orthogonal to most chemical reagents used for cleavage of other protecting groups.[1][5] This allows for complex synthetic strategies where different protecting groups can be removed selectively.
-
Spatiotemporal Control: Light can be directed to specific locations on a substrate (spatial control) and applied at precise moments (temporal control). This is the enabling technology behind the high-density peptide and DNA microarrays used in proteomics and genomics research.[2][7][9]
-
Mild Deprotection: Cleavage occurs under neutral, isothermal conditions, avoiding harsh chemicals that could damage sensitive substrates.[10][11]
The N-Poc group is structurally defined as 2-(2-nitrophenyl)propyloxycarbonyl. The protecting group is typically introduced by reacting the amino acid with an activated N-Poc derivative, such as 2-(2-nitrophenyl)propyloxycarbonyl chloride (N-Poc-Cl).
Mechanism of N-Poc Protection
The introduction of the N-Poc group onto the α-amino group of an amino acid is typically accomplished via a nucleophilic acyl substitution reaction. A common and robust method for this transformation is the Schotten-Baumann reaction . In this procedure, the amino acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amino group, thereby increasing its nucleophilicity.[2][6] The activated N-Poc reagent, N-Poc-Cl, dissolved in an immiscible organic solvent, is then added. The reaction occurs at the interface of the two phases, with the base in the aqueous layer serving to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-Poc amino acids using N-Poc-Cl under aqueous alkaline conditions.
Materials and Reagents
-
Amino Acid (e.g., Glycine, Alanine, etc.)
-
2-(2-Nitrophenyl)propyloxycarbonyl chloride (N-Poc-Cl)
-
Sodium Carbonate (Na₂CO₃), Anhydrous
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl), 2 M
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Anhydrous
-
Deionized Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Safety Precaution: N-Poc-Cl is an acyl chloride and is corrosive and moisture-sensitive. Phosgene, used in the synthesis of N-Poc-Cl, is extremely toxic. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
This procedure is generalized for 10 mmol of a simple amino acid like Glycine. Adjustments may be necessary for amino acids with reactive side chains.
-
Amino Acid Dissolution: In a 250 mL round-bottom flask, dissolve the amino acid (10 mmol, 1.0 eq.) and sodium carbonate (20 mmol, 2.0 eq.) in 50 mL of deionized water. Stir until all solids are dissolved. Cool the flask in an ice bath to 0-5 °C.
-
Rationale: The basic solution deprotonates the amino group, making it a potent nucleophile. Cooling the reaction controls the exothermicity and minimizes hydrolysis of the N-Poc-Cl reagent.
-
-
Reagent Preparation: In a separate flask, dissolve N-Poc-Cl (11 mmol, 1.1 eq.) in 50 mL of dioxane or THF.
-
Rationale: N-Poc-Cl is not soluble in water; using a water-miscible organic solvent facilitates its addition and reaction with the aqueous amino acid solution.
-
-
Reaction: Add the N-Poc-Cl solution dropwise to the stirring, chilled amino acid solution over 30-45 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures the N-Poc-Cl reacts primarily with the amino acid rather than hydrolyzing.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical validation step to confirm the consumption of the starting amino acid.
-
-
Work-up - Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the organic solvent (dioxane/THF).
-
Work-up - Extraction: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous phase twice with 30 mL of diethyl ether or hexanes to remove any unreacted N-Poc-Cl and other non-polar impurities. Discard the organic layers.
-
Rationale: This step purifies the product by removing organic-soluble starting materials and byproducts, leaving the desired water-soluble N-Poc-amino acid salt in the aqueous phase.
-
-
Work-up - Acidification & Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 2 M HCl. The N-Poc protected amino acid will precipitate as an oil or solid.
-
Rationale: Acidification protonates the carboxylate group of the amino acid, rendering the N-Poc-amino acid insoluble in water and causing it to precipitate, thus separating it from inorganic salts.
-
-
Work-up - Final Extraction: Extract the precipitated product from the aqueous phase three times with 50 mL of ethyl acetate.
-
Rationale: Ethyl acetate is an effective solvent for extracting the neutral, protonated N-Poc-amino acid from the acidic aqueous solution.
-
-
Drying and Concentration: Combine the organic extracts and wash them once with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, often as a viscous oil or foam.
-
Rationale: The brine wash removes residual water, and the drying agent removes all traces of moisture before final solvent evaporation to yield the pure product.
-
Purification and Characterization
The crude product can be further purified if necessary by silica gel column chromatography using a gradient of ethyl acetate and hexanes.
Self-Validating Characterization:
-
¹H NMR: To confirm the structure and purity. The presence of aromatic protons from the nitrophenyl group and the disappearance of the α-amino proton signal are key indicators.
-
Mass Spectrometry (LC-ESI MS): To confirm the molecular weight of the N-Poc protected amino acid.
-
TLC: To assess purity against the starting materials.
Data Presentation & Troubleshooting
The yield and physical state of the final product will vary depending on the specific amino acid used.
| Amino Acid | Typical Yield | Physical State | Key Considerations |
| Glycine | 85-95% | White Solid | Straightforward reaction, product may precipitate directly upon acidification. |
| L-Alanine | 80-90% | Off-white Solid | Similar to glycine. |
| L-Phenylalanine | 75-85% | Pale Yellow Oil/Foam | Product is more non-polar; ensure efficient extraction with ethyl acetate. |
| L-Serine | 60-75% | Viscous Oil | The side-chain hydroxyl group is generally not reactive under these conditions but may require separate protection for subsequent steps. |
Troubleshooting Guide:
-
Low Yield:
-
Cause: Hydrolysis of N-Poc-Cl.
-
Solution: Ensure the reaction is kept cold during addition and that the N-Poc-Cl is added slowly. Use high-quality, dry N-Poc-Cl.
-
-
Incomplete Reaction:
-
Cause: Insufficient base or reaction time.
-
Solution: Check the pH of the initial amino acid solution to ensure it is basic (pH 9.5-10). Allow the reaction to stir longer at room temperature.
-
-
Oily Product That Won't Solidify:
-
Cause: This is common for larger, more hydrophobic amino acids.
-
Solution: This is often acceptable. The product can be purified as an oil via column chromatography. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization.
-
Conclusion
The N-Poc protecting group is a powerful tool for chemists requiring precise control over amine deprotection. The Schotten-Baumann synthesis protocol described herein is a reliable and scalable method for preparing N-Poc protected amino acids. By providing a "traceless" deprotection strategy using light, N-Poc amino acids enable advanced applications in high-throughput screening, spatially addressed synthesis, and the development of caged compounds for biological studies. Proper execution of the protocol with attention to temperature control and pH is critical for achieving high yields and purity.
References
- Title: Synthesis of photolabile 2-(2-nitrophenyl)
-
Title: Photolabile protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides Source: Bio-Synthesis URL: [Link]
-
Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems Source: The University of Groningen Research Portal URL: [Link]
-
Title: Schotten–Baumann reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: ACS Publications - Chemical Reviews URL: [Link]
-
Title: Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor Source: Royal Society of Chemistry URL: [Link]
-
Title: Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group Source: KOPS - University of Konstanz URL: [Link]
-
Title: Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids Source: ResearchGate URL: [Link]
-
Title: Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides Source: PubMed URL: [Link]
-
Title: Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides Source: Royal Society of Chemistry URL: [Link]
-
Title: (PDF) Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides Source: ResearchGate URL: [Link]
- Title: 2.
-
Title: Schotten–Baumann reaction - Grokipedia Source: Grokipedia URL: [Link]
-
Title: 2,7-Di-tert-butyl-Fmoc-P-OSu: a new polymer-supported reagent for the protection of the amino group Source: PubMed URL: [Link]
-
Title: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Schotten-Baumann Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
-
Title: Chemistry Schotten Baumann Reaction Source: SATHEE URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Photolabile 2-(2-Nitrophenyl)-propyloxycarbonyl (NPPOC) for Stereoselective Glycosylation and Its Application in Consecutive Assembly of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous amino acid therapy for kidney protection in cardiac surgery a protocol for a multi-centre randomized blinded placebo controlled clinical trial. The PROTECTION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. US20050101763A1 - Synthesis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl protected amino acids - Google Patents [patents.google.com]
The Propargyl Chloroformate Toolbox: Strategic Applications in Modern Carbohydrate Synthesis
Introduction: Beyond a Simple Protecting Group
In the intricate field of carbohydrate chemistry, where the subtle interplay of hydroxyl groups dictates synthetic outcomes, the choice of protecting groups is paramount.[1] Propargyl chloroformate has emerged as a powerful and versatile reagent, extending its utility far beyond the traditional role of a transient shield for hydroxyl functionalities.[2] Its true strength lies in the introduction of the propargyl-oxycarbonyl (Poc) group, a unique entity that combines robust protection with the latent reactivity of a terminal alkyne.[3] This dual nature has positioned this compound as a key enabler for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[4][5] This guide provides an in-depth exploration of the strategic applications of this compound, complete with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: The Propargyloxycarbonyl (Poc) Group - A Strategic Protecting Group for Carbohydrates
The propargyloxycarbonyl (Poc) group, installed via this compound, offers a unique combination of stability and selective cleavage, making it an invaluable asset in multi-step carbohydrate synthesis.[3]
Causality Behind the Choice: Why Poc?
The Poc group is favored for several key reasons:
-
Robust Stability: The Poc group is stable under a wide range of conditions commonly employed in carbohydrate synthesis, including acidic and basic conditions, as well as during glycosylation reactions.[3] This stability allows for the manipulation of other protecting groups without premature cleavage of the Poc group.
-
Orthogonal Deprotection: The true elegance of the Poc group lies in its orthogonal deprotection. It can be selectively removed under neutral conditions, leaving other common protecting groups such as benzyl ethers, acetals, and various esters intact.[3] This orthogonality is crucial for the regioselective modification of complex carbohydrate structures.[6][7][8]
-
Introduction of a Bioorthogonal Handle: The terminal alkyne of the propargyl group serves as a versatile handle for post-synthetic modifications via "click chemistry".[2][9][10] This allows for the conjugation of carbohydrates to other molecules, such as peptides, lipids, or fluorescent dyes, with high efficiency and specificity.[4]
Reaction Mechanism: The Formation of a Propargyl Carbonate
The reaction of this compound with a hydroxyl group on a carbohydrate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the chloroformate.[11] This is followed by the departure of the chloride leaving group, typically facilitated by a mild base to neutralize the HCl byproduct.
Caption: Formation of a propargyl carbonate on a carbohydrate.
Experimental Protocols
Protocol 1: Protection of a Hydroxyl Group on a Carbohydrate using this compound
This protocol describes a general procedure for the introduction of the Poc protecting group onto a carbohydrate.
Materials:
-
Carbohydrate substrate
-
This compound[12]
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbohydrate substrate (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous pyridine or Et₃N (1.5 - 2.0 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[13]
-
Addition of this compound: Slowly add this compound (1.2 - 1.5 eq) to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Poc-protected carbohydrate.
Data Presentation:
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl α-D-glucopyranoside | Pyridine | DCM | 4 | 85 |
| 2 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Et₃N | THF | 6 | 92 |
Note: Reaction conditions and yields are representative and may vary depending on the specific carbohydrate substrate.
Part 2: The Art of Deprotection - Unveiling the Hydroxyl Group
The selective removal of the Poc group is a critical step in many synthetic strategies. The use of tetrathiomolybdate salts provides a mild and efficient method for this transformation.[3][13]
Mechanism of Deprotection with Tetrathiomolybdate
The deprotection mechanism involves the reaction of the tetrathiomolybdate anion with the propargyl group.[14] This leads to the formation of an unstable intermediate that subsequently fragments to release the free hydroxyl group, carbon dioxide, and other byproducts.
Caption: Deprotection of the Poc group using tetrathiomolybdate.
Protocol 2: Selective Deprotection of the Propargyloxycarbonyl (Poc) Group
This protocol outlines the selective removal of the Poc group from a carbohydrate.
Materials:
-
Poc-protected carbohydrate
-
Benzyltriethylammonium tetrathiomolybdate or tetraethylammonium tetrathiomolybdate
-
Anhydrous acetonitrile (MeCN)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the Poc-protected carbohydrate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Tetrathiomolybdate: Add benzyltriethylammonium tetrathiomolybdate or tetraethylammonium tetrathiomolybdate (1.1 - 1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC. The reaction mixture will typically turn from orange/red to a darker color.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be directly purified by column chromatography on silica gel to afford the deprotected carbohydrate.
Orthogonality of the Poc Group:
The deprotection conditions for the Poc group are remarkably mild and orthogonal to many other common protecting groups in carbohydrate chemistry.[3]
| Protecting Group | Stability to Poc Deprotection Conditions |
| Benzyl ethers (Bn) | Stable |
| Benzylidene acetals | Stable |
| Acetyl esters (Ac) | Stable |
| Levulinoyl esters (Lev) | Stable |
| Allyl ethers | Stable |
| Benzyl carbonates | Stable |
Part 3: The Alkyne Handle - Gateway to Bioconjugation
The terminal alkyne introduced by the Poc group is a powerful tool for the construction of complex glycoconjugates via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][10]
Workflow for Carbohydrate Bioconjugation
Caption: Workflow for carbohydrate bioconjugation using this compound.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Carbohydrate
This protocol provides a general procedure for the "click" reaction between a Poc-protected carbohydrate and an azide-functionalized molecule.
Materials:
-
Poc-protected carbohydrate (alkyne component)
-
Azide-functionalized molecule (e.g., peptide, protein, fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation: In a reaction vessel, dissolve the Poc-protected carbohydrate (1.0 eq) and the azide-functionalized molecule (1.0 - 1.2 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Purification: Upon completion, the glycoconjugate can be purified by an appropriate method such as dialysis, size-exclusion chromatography, or reversed-phase HPLC, depending on the nature of the product.
Conclusion: A Multifaceted Reagent for Innovative Carbohydrate Chemistry
This compound has proven to be an exceptionally valuable reagent in the synthetic carbohydrate chemist's arsenal. Its ability to introduce a robust, orthogonally removable protecting group that doubles as a bioorthogonal handle for "click chemistry" provides a powerful platform for the construction of complex and functionally diverse carbohydrate-based molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile tool in their pursuit of novel discoveries in glycoscience and drug development.
References
- 1. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 炔丙基氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbohydrate CuAAC click chemistry for therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 35718-08-2 [smolecule.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound | 35718-08-2 | Benchchem [benchchem.com]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Protection of Functional Groups with Propargyl Chloroformate
Introduction: The Strategic Advantage of the Propargyloxycarbonyl (Poc) Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures.[1][2][3] A protecting group must be introduced efficiently, remain robust under a variety of reaction conditions, and be cleaved selectively under mild conditions that do not compromise the integrity of the target molecule.[3] Propargyl chloroformate has emerged as a valuable reagent for the introduction of the propargyloxycarbonyl (Poc) protecting group for amines, alcohols, and thiols. The Poc group offers a unique combination of stability and selective deprotection, rendering it an orthogonal protecting group in complex synthetic strategies.[4] Furthermore, the terminal alkyne functionality of the propargyl moiety serves as a versatile handle for post-synthetic modifications via "click chemistry," significantly enhancing its utility in drug discovery and bioconjugation.[5][6]
This guide provides a comprehensive overview of the application of this compound, detailing the underlying chemical principles, offering field-proven experimental protocols, and highlighting its strategic applications in contemporary research and development.
Core Principles: Reactivity and Selectivity of this compound
This compound is a reactive organic compound featuring a propargyl group attached to a chloroformate functionality.[7][8] Its utility as a protecting group reagent stems from the high electrophilicity of the carbonyl carbon in the chloroformate moiety, which readily undergoes nucleophilic substitution with a variety of functional groups.[5][7]
The general mechanism for the protection of amines and alcohols involves a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[7]
General Reaction Scheme:
Figure 1: General reaction of this compound with a nucleophile.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with detailed steps and considerations for successful implementation. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, as this compound is flammable, corrosive, and toxic.[5]
Protocol 1: Protection of Primary and Secondary Amines (Formation of Propargyl Carbamates)
The protection of amines as their propargyl carbamates (Poc-amines) is a robust transformation, widely employed in peptide synthesis and the synthesis of bioactive compounds.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (1.1-1.5 equiv., e.g., triethylamine, diisopropylethylamine).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of this compound: Add this compound (1.05-1.2 equiv.) dropwise to the cooled solution over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Examples of Amine Protection
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | CH₂Cl₂ | 1 | 95 |
| 2 | Diethylamine | DIPEA | THF | 2 | 92 |
| 3 | L-Alanine methyl ester | Et₃N | CH₂Cl₂ | 3 | 90 |
Protocol 2: Protection of Alcohols and Phenols (Formation of Propargyl Carbonates)
The hydroxyl group of alcohols and phenols can be effectively masked as a propargyl carbonate.[7] This protection is particularly useful in carbohydrate chemistry and natural product synthesis.[4]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol or phenol (1.0 equiv.) and a non-nucleophilic base (1.2-1.5 equiv., e.g., pyridine, triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of this compound: Add this compound (1.1-1.3 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Quench with water and separate the layers. Extract the aqueous phase with the reaction solvent.
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Data Presentation: Representative Examples of Alcohol and Phenol Protection
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Pyridine | CH₂Cl₂ | 2 | 94 |
| 2 | Phenol | Et₃N | ACN | 3 | 91 |
| 3 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Pyridine | CH₂Cl₂ | 4 | 88[4] |
Protocol 3: Protection of Thiols (Formation of Propargyl Thiocarbonates)
While less common than for amines and alcohols, this compound can be used to protect thiols. The resulting thiocarbonates are stable under various conditions. Given the high nucleophilicity of thiols, the reaction conditions are generally mild.[9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the thiol (1.0 equiv.) in a suitable solvent such as dichloromethane or THF. Add a mild base (1.1 equiv., e.g., triethylamine or diisopropylethylamine).
-
Cooling: Cool the solution to 0 °C.
-
Addition of this compound: Slowly add this compound (1.05 equiv.).
-
Reaction Monitoring: Stir at 0 °C for 1-2 hours, monitoring the reaction progress.
-
Workup: Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Deprotection of the Propargyloxycarbonyl (Poc) Group
A key advantage of the Poc group is its selective removal under neutral conditions, which is orthogonal to many acid- and base-labile protecting groups.[4] The most common method for deprotection involves the use of tetrathiomolybdate salts.[10][11]
Step-by-Step Deprotection Protocol:
-
Reaction Setup: Dissolve the Poc-protected compound (1.0 equiv.) in a solvent such as acetonitrile or dichloromethane.
-
Addition of Deprotecting Agent: Add benzyltriethylammonium tetrathiomolybdate (1.0-1.5 equiv.) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can often be filtered through a short pad of silica gel to remove the molybdenum salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography if necessary.
Orthogonality of the Poc Group:
The Poc group is stable to acidic and mild basic conditions commonly used in peptide synthesis, making it compatible with Boc and Fmoc protecting group strategies.[4][11] For instance, the Poc group is stable to trifluoroacetic acid (TFA) used for Boc deprotection and piperidine used for Fmoc deprotection.
Figure 2: Workflow for the deprotection of the Poc group.
Selective Deprotection: A Unique Advantage
An interesting feature of the Poc group is the differential reactivity of propargyl carbonates and carbamates towards tetrathiomolybdate. Propargyl carbonates (from alcohols) are cleaved more readily than propargyl carbamates (from amines).[12] This allows for the selective deprotection of a protected hydroxyl group in the presence of a protected amine, a valuable tool in the synthesis of complex molecules like amino alcohols.[12]
Figure 3: Selective deprotection of a propargyl carbonate.
Applications in Drug Development and Beyond
The propargyl group is a cornerstone of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6] By protecting a functional group with this compound, a terminal alkyne is introduced into the molecule. This alkyne can then be used to conjugate the molecule to another molecule containing an azide group, forming a stable triazole linkage. This has profound implications for:
-
Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.[6]
-
Bioconjugation: Labeling of biomolecules such as proteins and nucleic acids for diagnostic and therapeutic applications.[6]
-
Material Science: Development of advanced polymers and functional materials.[13]
Conclusion
This compound is a versatile and highly effective reagent for the protection of amines, alcohols, and thiols. The resulting propargyloxycarbonyl (Poc) group offers a unique combination of stability, selective deprotection under neutral conditions, and the added functionality of a terminal alkyne for further synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable tool in their synthetic endeavors.
References
-
ResearchGate. Preparation and deprotection of propargyl esters. [Link]
-
ResearchGate. Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. [Link]
-
ACS Publications. Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. [Link]
-
PubMed. Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
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Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
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Oxford Learning Link. Appendix 6: Protecting groups. [Link]
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NIH. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]
-
Organic Chemistry Portal. Reaction of α-(N-Carbamoyl)alkylcuprates with Enantioenriched Propargyl Electrophiles: Synthesis of Enantioenriched 3-Pyrrolines. [Link]
-
ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
-
Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
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ChemEurope.com. Protecting group. [Link]
-
ResearchGate. Chloroformate esters and related compounds. [Link]
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ResearchGate. A Study of Solvent Effects in the Solvolysis of this compound. [Link]
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NIH. A Study of Solvent Effects in the Solvolysis of this compound. [Link]
-
Wikipedia. Protecting group. [Link]
-
ChemistryViews. New Carbamate Deprotection Complements Existing Methods. [Link]
-
Kocienski, P. J. Protecting Groups. [Link]
-
ResearchGate. Chapter 6 "protection for the thiol group". [Link]
-
ResearchGate. Molecular structures of this compound (1) and phenyl... [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
-
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-
PubMed. Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids. [Link]
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Application Notes & Protocols: Synthesis of Propargyl Carbamates via Reaction of Propargyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the reaction between propargyl chloroformate and primary amines, a fundamental transformation for installing the propargyl carbamate functional group. This moiety is of paramount importance in modern chemical biology and drug development, serving either as a stable protecting group for amines or, more frequently, as a versatile chemical handle for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] The terminal alkyne of the propargyl group enables the precise and efficient covalent linkage of small molecules, peptides, or cytotoxic payloads to larger biomolecules like antibodies, forming antibody-drug conjugates (ADCs) or other targeted therapeutic constructs.[2][3]
Critical Safety Precautions
This compound is a hazardous chemical and requires strict safety protocols. It is flammable, corrosive, highly toxic, and reacts vigorously with water and moisture.[1][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A full-face respirator with a suitable cartridge (e.g., type ABEK) should be used to avoid inhalation of vapors.[4][5]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood with proper airflow to prevent exposure to toxic and corrosive vapors.[1][4]
-
Handling Conditions: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture. Keep away from heat, sparks, and open flames. Use non-sparking tools for transfers.[4][5][6]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and amines (except as the intended reactant under controlled conditions).[6] Reaction with water liberates corrosive hydrogen chloride (HCl) gas.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8 °C.[5]
-
Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[5][6] In case of inhalation, move the individual to fresh air.[5] Seek immediate medical attention for any exposure. An emergency shower and eyewash station must be readily accessible.[6]
Reaction Mechanism and Principles
The formation of a propargyl carbamate from a primary amine and this compound proceeds via a nucleophilic acyl substitution. The reaction follows a well-established addition-elimination mechanism.[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[7][8][9]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is a good leaving group.
-
Proton Transfer: The resulting protonated carbamate is deprotonated by a base present in the reaction mixture, yielding the final neutral propargyl carbamate product and the protonated base (e.g., triethylammonium chloride). The primary role of the base is to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Nucleophilic addition-elimination mechanism.
Guide to Reaction Conditions
Optimizing reaction conditions is critical for achieving high yields and purity. The key parameters are summarized below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | Amine : Chloroformate : Base ≈ 1 : 1.05-1.2 : 1.2-1.5 | A slight excess of the chloroformate ensures full conversion of the valuable amine. A larger excess of the base is needed to neutralize the HCl byproduct and drive the reaction to completion. |
| Solvent | Anhydrous aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene.[10][11] | The solvent must be inert to the highly reactive chloroformate and capable of dissolving the amine substrate. Anhydrous conditions are crucial to prevent hydrolysis of this compound.[1][5] |
| Base | Non-nucleophilic tertiary amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine.[11] | The base must be non-nucleophilic to avoid competing with the primary amine in attacking the chloroformate. It serves only to scavenge the generated HCl. |
| Temperature | Initial addition at 0 °C, then warm to room temperature (20-25 °C).[11] | The reaction is often exothermic. Slow, dropwise addition of the chloroformate at 0 °C helps control the reaction rate and minimize side product formation. The reaction is typically allowed to proceed to completion at room temperature. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the degradation of this compound by atmospheric moisture, which would lead to lower yields and the formation of impurities.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a propargyl carbamate from a primary amine. Amounts should be adjusted based on the specific molecular weights of the reactants.
Materials:
-
Primary amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Base Addition: Add the base (e.g., TEA, 1.5 eq) to the stirred solution via syringe.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.
-
Chloroformate Addition: Slowly add this compound (1.1 eq) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Let the reaction stir for 1-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (staining with potassium permanganate can help visualize the alkyne) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure propargyl carbamate.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture contamination decomposing the chloroformate. 2. Impure starting materials. 3. Insufficient base. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under a strict inert atmosphere. 2. Check the purity of the amine and chloroformate. 3. Ensure at least 1.2 equivalents of base are used. |
| Multiple Products/ Side Reactions | 1. Reaction temperature too high. 2. Base is nucleophilic (e.g., a primary or secondary amine). 3. Dimerization or polymerization of the starting amine with excess chloroformate. | 1. Maintain cooling at 0 °C during addition and control any exotherm. 2. Use a non-nucleophilic tertiary amine like DIPEA or TEA. 3. Add the chloroformate slowly to the amine solution, not the other way around. |
| Reaction Stalls | 1. Poor solubility of the starting amine. 2. Sterically hindered amine. | 1. Try a different aprotic solvent like THF or add a co-solvent. 2. Increase the reaction time, gently warm the mixture (e.g., to 40 °C), or consider using a more reactive chloroformate if applicable. |
References
-
LookChem. This compound Safety Data Sheets(SDS). Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PROPYL CHLOROFORMATE. Available from: [Link]
- Google Patents. Process for the preparation of aromatic amines and the use of the amines so produced.
-
Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ResearchGate. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of this compound. PubMed. Available from: [Link]
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- 11. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
Application Notes & Protocols: A Scientist's Guide to Base Selection for Propargyl Chloroformate Reactions
Abstract
Propargyl chloroformate is a highly valuable reagent in modern organic synthesis, primarily utilized for the introduction of the propargyloxycarbonyl (Poc) protecting group for alcohols and amines.[1] The success of these transformations—achieving high yield, purity, and reproducibility—is critically dependent on the judicious selection of an appropriate base. This guide provides an in-depth analysis of the factors governing base selection in reactions involving this compound. We will explore the underlying reaction mechanism, dissect the key characteristics of common bases, and provide field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Fundamental Chemistry of this compound
This compound's reactivity is dominated by the electrophilic carbonyl carbon of the chloroformate moiety.[2] It readily reacts with a wide range of nucleophiles, most commonly the hydroxyl groups of alcohols and the amino groups of primary or secondary amines. The reaction proceeds via a nucleophilic acyl substitution, specifically through a two-step addition-elimination mechanism.[2][3][4]
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack leads to a transient, unstable tetrahedral intermediate.[2][3][4][5]
-
Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable propargyl carbonate or carbamate product.
Crucially, this reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[6] If left unneutralized, this strong acid can protonate the starting nucleophile, rendering it non-nucleophilic, or potentially catalyze undesirable side reactions and product degradation. The primary role of the base is, therefore, to act as an acid scavenger, neutralizing the HCl as it is formed.
Core Principles for Base Selection
While the primary function of the base is to scavenge HCl, its own chemical properties can profoundly influence the reaction's outcome. An improperly chosen base can lead to low yields, side product formation, or even complete reaction failure. The four pillars of base selection are Basicity (pKa), Steric Hindrance, Nucleophilicity, and Solubility.
Basicity (pKa)
The base must be sufficiently strong to neutralize the generated HCl (pKa ≈ -7) effectively. However, it should not be excessively basic to the point where it deprotonates other sensitive functional groups on the substrate or reacts with the propargyl group itself. For most applications with alcohols and amines, a base whose conjugate acid has a pKa in the range of 5-11 is ideal.
-
Too Weak: A base with a low pKa (e.g., sodium bicarbonate, pKa of conjugate acid = 6.4) may not be strong enough to scavenge HCl efficiently, leading to a stall in the reaction as the nucleophile becomes protonated.
-
Too Strong: Highly basic conditions (e.g., using hydroxides or alkoxides) can promote hydrolysis of the chloroformate or the product carbamate/carbonate.[7][8]
Steric Hindrance
Steric bulk around the basic center (typically a nitrogen atom) is a critical factor.[9][10] A sterically hindered base is less likely to act as a nucleophile and attack the electrophilic carbonyl carbon of the this compound. This minimizes the formation of unwanted side products.
-
Non-Hindered Bases (e.g., Pyridine, Triethylamine): These can, in some cases, act as nucleophiles, forming a reactive acylammonium intermediate. While this can sometimes be catalytic, it can also lead to side reactions.
-
Hindered Bases (e.g., Diisopropylethylamine, 2,6-Lutidine): These bases are too bulky to easily attack the carbonyl carbon, making them excellent choices as "proton sponges" or non-nucleophilic bases. They efficiently neutralize HCl without interfering with the main reaction.[9]
Nucleophilicity
Closely related to steric hindrance, the inherent nucleophilicity of the base is a key consideration. The ideal base for these reactions is highly basic but poorly nucleophilic.
-
Pyridine: Can act as a nucleophilic catalyst by forming an N-acylpyridinium salt, which is more reactive than the chloroformate itself. This can be beneficial but also increases the risk of side reactions.
-
Triethylamine (TEA): A common and cost-effective choice, but it possesses moderate nucleophilicity that can sometimes be problematic.
-
Diisopropylethylamine (DIPEA, Hünig's Base): The classic example of a sterically hindered, non-nucleophilic base. Its bulk prevents it from acting as a nucleophile, making it a very "clean" base for sensitive substrates.
Solubility
The chosen base and the resulting hydrochloride salt must have appropriate solubility in the reaction solvent.
-
Homogeneous Reactions: Bases like TEA, DIPEA, and pyridine are soluble in common organic solvents (DCM, THF, ACN), leading to homogeneous reaction mixtures.
-
Heterogeneous Reactions: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are insoluble in many organic solvents. This can be advantageous, as the base and its salt can be easily removed by simple filtration. This is often suitable for robust primary alcohols and amines.
Comparative Analysis of Common Bases
The following table summarizes the properties of frequently used bases in this compound reactions. The pKa value refers to the conjugate acid of the base, providing a measure of its basicity.[11][12][13]
| Base Name | Formula | pKa (of Conjugate Acid) | Steric Hindrance | Key Characteristics & Applications |
| Pyridine | C₅H₅N | ~5.2 | Low | Mild base. Can act as a nucleophilic catalyst. Useful for acid-sensitive substrates but can be slow. |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | ~6.7 | Medium | More basic than pyridine and sterically hindered to reduce nucleophilicity. Good for preventing side reactions. |
| Triethylamine (TEA) | (C₂H₅)₃N | ~10.7 | Medium | The most common, all-purpose organic base. Cost-effective and effective. Can sometimes cause side reactions due to its nucleophilicity. |
| Diisopropylethylamine (DIPEA) | (i-Pr)₂EtN | ~10.7 | High | "Hünig's Base". Excellent non-nucleophilic base for sensitive or complex substrates where side reactions are a concern. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | N/A (Inorganic) | Insoluble inorganic base. Good for simple, robust substrates. Reaction is heterogeneous. Easy workup via filtration. |
| Sodium Bicarbonate | NaHCO₃ | ~6.4 | N/A (Inorganic) | Weak inorganic base. Often used in biphasic (e.g., DCM/water) conditions (Schotten-Baumann). Suitable for very reactive substrates. |
Decision-Making Workflow for Base Selection
To assist researchers in selecting the optimal base, the following workflow diagram outlines a logical decision-making process based on substrate properties and reaction goals.
Experimental Protocols
Safety Precaution: this compound is corrosive, moisture-sensitive, and a lachrymator.[4] All manipulations should be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Poc-Protection of a Primary Alcohol using DIPEA
Application: This protocol is ideal for the protection of a primary alcohol on a sensitive or complex molecule where minimizing side reactions is critical.
-
Materials:
-
Substrate (primary alcohol, 1.0 eq)
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 eq, optional catalyst)
-
Nitrogen or Argon supply
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
-
Step-by-Step Methodology:
-
Set up a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the alcohol substrate (1.0 eq) and DMAP (if used) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (1.5 eq) to the stirred solution via syringe.
-
Slowly add this compound (1.2 eq) dropwise via syringe or dropping funnel over 10-15 minutes. An exotherm may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).
-
Protocol 2: Poc-Protection of a Primary Amine using Potassium Carbonate
Application: A robust and scalable protocol for protecting simple primary amines where the starting material and product are not base-sensitive. The heterogeneous nature allows for a simple filtration workup.
-
Materials:
-
Substrate (primary amine, 1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, powder, 2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Nitrogen or Argon supply
-
Standard glassware
-
-
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq), anhydrous solvent (ACN or DCM), and powdered K₂CO₃ (2.0 eq).
-
Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Add this compound (1.1 eq) dropwise to the suspension over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete when the starting amine spot disappears.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the K₂CO₃ and potassium chloride salt.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, purify further by flash chromatography or recrystallization.
-
References
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]
-
University of California, Davis. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. PubMed. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Retrieved from [Link]
-
ResearchGate. (2011). A Study of Solvent Effects in the Solvolysis of this compound. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Carbonate and Carbamate Prodrugs. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
ACS Publications. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). US6291731B1 - Continuous method for producing propargyl chloride.
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
Gavric, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 177-200. [Link]
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ResearchGate. (2020). Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review. Retrieved from [Link]
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D'Souza, M. J., et al. (2018). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. International Journal of Molecular Sciences, 19(10), 3163. [Link]
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National Institutes of Health. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Application Notes & Protocols: Understanding Solvent Effects on the Solvolysis of Propargyl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the solvent effects influencing the solvolysis of propargyl chloroformate. We delve into the mechanistic pathways, present detailed kinetic data, and offer robust experimental protocols for determining solvolysis rates. This guide is designed to equip researchers with the theoretical understanding and practical methodologies required to investigate and control the reactivity of this important chemical entity in various solvent environments.
Introduction: The Significance of this compound and its Solvolytic Reactivity
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the propargyloxycarbonyl (Poc) protecting group in the synthesis of peptides and other complex molecules.[1][2] Its utility is underscored by the unique reactivity of the propargyl group, which can participate in a variety of subsequent transformations, such as "click chemistry" reactions.[3] However, like other chloroformate esters, this compound is highly reactive and susceptible to solvolysis, a reaction in which the solvent acts as the nucleophile.[2][3]
Understanding the kinetics and mechanism of this compound solvolysis is critical for several reasons:
-
Reaction Optimization: Controlling the rate of solvolysis is essential for maximizing the efficiency of desired reactions and minimizing side-product formation.
-
Stability and Storage: Knowledge of its stability in different solvent systems informs appropriate storage and handling procedures.
-
Environmental and Safety Considerations: Chloroformate esters can be hazardous, and understanding their reactivity with moisture is crucial for environmental and occupational safety.[1][2]
This guide will explore the mechanistic nuances of this compound solvolysis, with a particular focus on how the choice of solvent dictates the reaction pathway and rate.
Mechanistic Insights into this compound Solvolysis
The solvolysis of chloroformate esters can generally proceed through two primary mechanisms: an addition-elimination pathway or an ionization (S_N_1-like) pathway.[4][5] For this compound, extensive kinetic studies across a wide range of solvents have provided compelling evidence for a dominant bimolecular addition-elimination mechanism.[1][4][6]
The Addition-Elimination (A_N + D_N) Mechanism
Kinetic data for this compound solvolysis are best explained by a stepwise association-dissociation (A_N + D_N) mechanism, where the initial addition of the solvent molecule to the carbonyl carbon is the rate-determining step.[1][3][6] This is analogous to the well-established mechanism for the solvolysis of phenyl chloroformate.[1][4]
The key features of this mechanism are:
-
Bimolecular Process: The reaction rate is dependent on the concentration of both the this compound and the nucleophilic solvent.
-
Tetrahedral Intermediate: The reaction proceeds through a transient tetrahedral intermediate formed by the nucleophilic attack of the solvent on the carbonyl carbon.[1][4][6]
-
Solvent as Nucleophile: The solvent (e.g., water, alcohol) directly participates in the reaction as the attacking nucleophile.
The proposed mechanism is depicted in the following diagram:
Caption: Addition-Elimination (A_N + D_N) mechanism for this compound solvolysis.
The Grunwald-Winstein Equation: A Tool for Mechanistic Analysis
To quantitatively assess the influence of the solvent on the reaction rate, the extended Grunwald-Winstein equation is employed.[1][5][7] This linear free energy relationship correlates the specific rate of solvolysis (k) in a given solvent with the solvent's nucleophilicity (N_T) and ionizing power (Y_Cl):
log(k/k₀) = lN_T + mY_Cl + c
Where:
-
k is the specific rate of solvolysis in a given solvent.
-
k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the solvolysis to changes in solvent nucleophilicity.
-
N_T is the solvent nucleophilicity parameter.
-
m is the sensitivity of the solvolysis to changes in solvent ionizing power.
-
Y_Cl is the solvent ionizing power parameter for a chloride leaving group.
-
c is a constant.
For the solvolysis of this compound at 25.0 °C, the analysis yields an l value of approximately 1.37 and an m value of approximately 0.47.[1][4][6]
-
The large l value (1.37) indicates a high sensitivity to solvent nucleophilicity, strongly supporting a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step.[1][4][6]
-
The moderate m value (0.47) suggests that the reaction has some sensitivity to the solvent's ability to stabilize developing charge in the transition state, but to a lesser extent than its nucleophilicity.[1][4][6]
These values are consistent with the proposed addition-elimination mechanism and are in stark contrast to what would be expected for an S_N_1-type ionization, which would exhibit a low l value and a high m value.
Quantitative Data: Solvent Effects on Solvolysis Rates
The specific rates of solvolysis of this compound have been determined in a variety of pure and binary aqueous solvent mixtures at 25.0 °C.[1] The data clearly illustrate the dependence of the reaction rate on the solvent composition.
| Solvent (v/v unless otherwise specified) | k x 10⁻⁵ s⁻¹ (at 25.0 °C) | N_T | Y_Cl |
| 100% Ethanol | 35.0 | 0.37 | -2.52 |
| 90% Ethanol | 92.6 | 0.16 | -0.93 |
| 80% Ethanol | 163 | 0.00 | 0.00 |
| 100% Methanol | 63.4 | 0.17 | -1.17 |
| 90% Methanol | 134 | 0.01 | -0.21 |
| 80% Methanol | 224 | -0.01 | 0.67 |
| 90% Acetone | 26.6 | -0.35 | 0.57 |
| 80% Acetone | 72.8 | -0.37 | 1.14 |
| 97% TFE (w/w) | 6.50 | -3.30 | 4.95 |
| 90% TFE (w/w) | 12.0 | -2.57 | 4.39 |
| 70% TFE (w/w) | 49.3 | -1.98 | 4.10 |
| 50% TFE (w/w) | 181 | -1.60 | 3.92 |
| 97% HFIP (w/w) | 14.2 | -5.24 | 6.89 |
| 90% HFIP (w/w) | 20.3 | -4.38 | 6.22 |
| 70% HFIP (w/w) | 14.1 | -3.71 | 5.75 |
| 50% HFIP (w/w) | 36.6 | -3.23 | 5.37 |
Data adapted from D'Souza, M. J., et al. (2011). ISRN Organic Chemistry.[1]
Observations from the data:
-
In aqueous alcohol and acetone mixtures, the rate of solvolysis generally increases with increasing water content, which is consistent with the higher nucleophilicity and ionizing power of water.
-
In highly ionizing but weakly nucleophilic fluoroalcohol solvents (TFE and HFIP), the rates are generally lower than in more nucleophilic aqueous mixtures, further supporting the importance of nucleophilic participation by the solvent.
Experimental Protocol: Determination of Solvolysis Rates
This section provides a detailed protocol for measuring the specific rates of solvolysis of this compound. The method is based on monitoring the production of hydrochloric acid during the reaction.
Materials and Reagents
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Deionized water
-
Standardized sodium hydroxide solution (~0.01 M)
-
Phenolphthalein indicator solution
-
Constant temperature bath
-
Stopwatch
-
Pipettes and glassware
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic run.
Caption: General experimental workflow for determining the solvolysis rate of this compound.
Step-by-Step Procedure
-
Solvent Preparation: Prepare the desired pure or binary solvent mixture. For aqueous mixtures, use volumetric flasks to ensure accurate compositions.
-
Thermostatting: Place the solvent in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a small, known amount of this compound to the thermostatted solvent with vigorous stirring. The final concentration should be low enough to avoid significant changes in solvent properties. Start the stopwatch immediately upon addition.
-
Aliquot Sampling: At regular, timed intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent in which the reaction is much slower (e.g., cold acetone) and a few drops of phenolphthalein indicator.
-
Titration: Titrate the quenched aliquot with the standardized sodium hydroxide solution until the pink endpoint of the indicator persists for at least 30 seconds. Record the volume of titrant used.
-
Data Collection: Continue this process for at least 8-10 reaction half-lives to ensure accurate determination of the infinity value (the titration value at complete reaction).
-
Rate Constant Calculation: The first-order rate constant (k) can be determined from the slope of a plot of ln(V_∞ - V_t) versus time (t) , where V_t is the volume of titrant at time t, and V_∞ is the volume of titrant at the completion of the reaction. The relationship is given by: ln(V_∞ - V_t) = -kt + ln(V_∞ - V₀)
Conclusion
The solvolysis of this compound is governed by a bimolecular addition-elimination mechanism, with the rate being highly sensitive to the nucleophilicity of the solvent. The extended Grunwald-Winstein equation serves as a powerful diagnostic tool for elucidating this mechanism. The provided protocols offer a robust framework for researchers to kinetically evaluate the reactivity of this compound in various solvent systems, enabling better control over its application in organic synthesis and ensuring its safe and effective use.
References
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D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]
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D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. PubMed Central, PMC3405739. [Link]
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D'Souza, M. J., & Kevill, D. N. (2014). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 15(10), 18182–18197. [Link]
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D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ResearchGate. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Molecules, 13(6), 1231–1240. [Link]
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Koh, H. J., & Kang, S. J. (2014). Solvolysis of (1S)-(+)-Menthyl Chloroformate in Various Mixed Solvents. Bulletin of the Korean Chemical Society, 35(1), 299-302. [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International Journal of Molecular Sciences, 12(9), 6105–6120. [Link]
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Kevill, D. N., & D'Souza, M. J. (2010). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Current Organic Chemistry, 14(8), 760-770. [Link]
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D'Souza, M. J., & Kevill, D. N. (2014). Chloroformate esters and related compounds. ResearchGate. [Link]
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Application Notes and Protocols: Monitoring Propargyl Chloroformate Reactions by TLC
Abstract
Propargyl chloroformate is a highly reactive reagent utilized in synthetic chemistry for the introduction of the propargyl group, a versatile functional handle for subsequent modifications such as click chemistry.[1][2] Efficiently monitoring the progress of reactions involving this reagent is critical to ensure complete conversion of starting materials and to minimize the formation of impurities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) as a rapid, reliable, and cost-effective method for monitoring these reactions. We will delve into the fundamental principles, provide step-by-step protocols for TLC analysis, discuss the selection of appropriate solvent systems and visualization techniques, and offer troubleshooting guidance.
Introduction: The Chemistry and Challenges of this compound Reactions
This compound is a valuable bifunctional molecule, featuring a reactive chloroformate moiety and a terminal alkyne.[1][3] The electrophilic carbonyl carbon of the chloroformate group readily reacts with nucleophiles such as amines and alcohols to form stable propargyl carbamates and carbonates, respectively.[1][2] This reaction is fundamental to introducing a bioorthogonal alkyne handle into a wide array of molecules, including peptides, and other small-molecule drug candidates.[1]
Despite its utility, the high reactivity of this compound presents challenges. It is sensitive to moisture, which can lead to its decomposition into propargyl alcohol and hydrochloric acid.[1] Incomplete reactions can leave unreacted starting materials, while side reactions can generate impurities that complicate purification and reduce yields. Therefore, a robust analytical method to monitor the reaction progress in near real-time is essential. Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its simplicity, speed, and low cost.[4][5]
Principles of TLC for Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] The separation is driven by the polarity of the compounds.
-
Stationary Phase: For monitoring this compound reactions, silica gel plates are the most common choice.[6] Silica gel is a polar adsorbent.[7]
-
Mobile Phase (Eluent): A solvent system is chosen to move the compounds up the plate via capillary action.[4][8]
-
Separation: More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7][9] Less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.[7][9]
By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot(s) over time.[10][11][12]
Calculating the Retention Factor (Rf)
The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14][15]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Rf values are crucial for identifying compounds and assessing reaction completion.[13][15]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for UV visualization).
-
TLC Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotters: Glass capillary tubes.
-
Solvents: HPLC grade solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Visualization Reagents:
-
UV lamp (254 nm).
-
Potassium permanganate (KMnO₄) stain.
-
p-Anisaldehyde stain.
-
Iodine chamber.
-
-
General Lab Equipment: Fume hood, heat gun, forceps, pencil, ruler.
Safety Precautions
This compound is a toxic, flammable, and corrosive liquid that reacts with water to produce hydrochloric acid fumes.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][16][17]
Step-by-Step TLC Procedure for Reaction Monitoring
-
Prepare the TLC Chamber: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure the atmosphere is saturated with solvent vapors. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three tick marks on this line for spotting: one for the starting material (SM), one for a co-spot (C), and one for the reaction mixture (RM).[18]
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of the diluted starting nucleophile (e.g., the amine or alcohol) onto the leftmost tick mark.
-
C Lane (Co-spot): Apply a spot of the starting nucleophile on the middle tick mark. Then, carefully spot the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[18]
-
RM Lane: Apply a spot of the reaction mixture on the rightmost tick mark.
-
Note: Keep the spots as small as possible (1-2 mm in diameter) for better separation. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[19]
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[19] Close the lid and allow the solvent front to ascend the plate.
-
Elution and Marking: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the position of the solvent front with a pencil.[9]
-
Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood. A gentle stream of air or a heat gun on a low setting can be used to speed up this process.
-
Visualize the Spots: Use one or more of the visualization techniques described in Section 5.
-
Analyze and Document: Circle the visible spots with a pencil. Calculate the Rf value for each spot.[20] Record the results, including a drawing or a photograph of the TLC plate. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[12]
Workflow Diagram
Caption: Workflow for monitoring a reaction by TLC.
Selecting the Right Solvent System
The choice of the mobile phase is crucial for achieving good separation.[6] For reactions with this compound, the product (a carbamate or carbonate) will typically be less polar than the starting amine or alcohol but more polar than the this compound itself. A good solvent system should provide an Rf value for the starting material of approximately 0.2-0.4 to allow room for the product to appear at a higher Rf.[18]
A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is often a good starting point.[7][11][21] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents.
| Polarity of Analyte(s) | Starting Solvent System Suggestion | Adjustment |
| Non-polar | 5-20% Ethyl Acetate in Hexane | Increase ethyl acetate for higher Rf |
| Intermediate Polarity | 30-60% Ethyl Acetate in Hexane | Adjust ratio for optimal separation |
| Polar | 5-10% Methanol in Dichloromethane | Increase methanol for higher Rf |
Tip: Develop several test TLCs with different solvent systems simultaneously to quickly find the optimal conditions.[22]
Visualization Techniques
Since this compound and its derivatives are often colorless, visualization techniques are required to see the spots on the TLC plate.[5]
Non-Destructive Method: UV Light
If the starting materials or products contain a UV-active chromophore (e.g., an aromatic ring), they can be visualized by shining a UV lamp (254 nm) on the plate.[23] Compounds will appear as dark spots on a fluorescent green background.[23] This method is non-destructive, and the plate can be subsequently stained.[23]
Destructive Methods: Staining
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for this compound reactions. It is a general oxidative stain that reacts with compounds that can be oxidized, such as alcohols and the terminal alkyne of the propargyl group.[23][24][25] Spots will appear as yellow to brown on a purple background.[24] This stain is highly sensitive and can visualize both the starting material and the product.
-
p-Anisaldehyde Stain: This stain is particularly useful for visualizing nucleophilic groups like alcohols and amines, as well as aldehydes and ketones.[23][25] Upon heating, it produces a range of colors, which can help differentiate between spots.
-
Iodine: Placing the dried TLC plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary brown spots.[26] This is a simple and often effective general stain.
| Visualization Method | Target Functional Groups | Appearance |
| UV Light (254 nm) | Aromatic rings, conjugated systems | Dark spots on a green background |
| KMnO₄ Stain | Alkenes, alkynes, alcohols, amines | Yellow/brown spots on a purple background |
| p-Anisaldehyde Stain | Alcohols, amines, aldehydes, ketones | Various colored spots on a light background |
| Iodine Chamber | General unsaturated and other organic compounds | Brown spots on a light background |
Interpreting the TLC Plate
The progression of the reaction is monitored by observing the changes in the spots on the TLC plate over time.
Caption: Interpreting a typical reaction monitoring TLC plate.
-
t = 0: The reaction mixture (RM) lane should show only the starting material spot, which should align with the spot in the SM lane.
-
t > 0: A new, higher Rf spot corresponding to the product should appear in the RM lane. The intensity of the starting material spot in the RM lane should decrease over time.
-
Reaction Completion: The reaction is complete when the starting material spot is no longer visible in the RM lane.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated (overloaded).[19][27] The compound is highly polar and interacting too strongly with the silica. | Dilute the sample before spotting.[27] Add a small amount of a polar solvent (e.g., methanol) or acid/base (e.g., acetic acid/triethylamine) to the mobile phase.[27] |
| No spots are visible | Sample concentration is too low.[19][27] The chosen visualization method is not suitable for the compounds.[27] The solvent level in the chamber was above the origin line.[19][27] | Spot the sample multiple times in the same location, allowing it to dry in between.[19][27] Try a different staining method (e.g., KMnO₄ is very general).[27] Ensure the origin line is always above the solvent level.[27] |
| Rf values are too high or too low | The mobile phase is too polar (high Rf) or not polar enough (low Rf).[27] | Adjust the solvent ratio. Decrease the polar component to lower the Rf, or increase it to raise the Rf.[27] |
| Uneven solvent front | The TLC plate was touching the side of the chamber or the filter paper.[19] The chamber was not properly sealed. | Reposition the plate in the center of the chamber. Ensure the lid is tightly sealed during development. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring reactions involving this compound. Its simplicity, speed, and versatility allow for the rapid optimization of reaction conditions and ensure the complete consumption of starting materials. By carefully selecting the appropriate solvent system and visualization techniques, researchers can gain valuable insights into the progress of their reactions, leading to improved yields and purity of their target molecules.
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- 19. bitesizebio.com [bitesizebio.com]
- 20. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 21. Chromatography [chem.rochester.edu]
- 22. reddit.com [reddit.com]
- 23. chem.libretexts.org [chem.libretexts.org]
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- 25. depts.washington.edu [depts.washington.edu]
- 26. TLC stains [reachdevices.com]
- 27. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Propargyl Chloroformate Protection Reactions
Welcome to the technical support resource for researchers utilizing propargyl chloroformate. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in protection reactions, ensuring the successful introduction of the propargyloxycarbonyl (Poc) group onto your amine, alcohol, or other nucleophilic substrates.
Frequently Asked Questions (FAQs)
Q1: My Poc-protection reaction has a very low yield. What are the most common initial culprits I should investigate?
Low yield in this reaction is a frequent issue, but it can typically be traced back to one of three primary areas: reagent integrity, moisture contamination, or suboptimal base selection.
-
Reagent Integrity : this compound is a highly reactive electrophile, but it is also susceptible to degradation.[1][2] It can decompose over time, especially if not stored properly. Before troubleshooting other parameters, verify the quality of your reagent. A fresh bottle or a recently purchased stock is always the best starting point. Storage should be at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
-
Moisture Contamination : Chloroformates react readily with water (hydrolysis), which consumes the reagent and generates hydrochloric acid.[1][3][4] This is a major cause of low yield. Ensure all glassware is rigorously dried (oven- or flame-dried), use anhydrous solvents, and perform the reaction under an inert atmosphere to exclude atmospheric moisture.[5]
-
Suboptimal Base/Stoichiometry : The reaction of this compound with a nucleophile (like an amine or alcohol) generates one equivalent of HCl.[1][6] This acid must be neutralized by a base to prevent protonation of your starting material (rendering it non-nucleophilic) and to drive the reaction to completion. Using a weak or sterically hindered base, or an insufficient amount (less than 1 equivalent), can stall the reaction.
To diagnose the issue, a logical workflow is essential. The following diagram outlines a systematic approach to troubleshooting.
Caption: A step-by-step workflow for troubleshooting low yields.
Q2: I suspect my this compound has degraded. How does it decompose and how can I avoid this?
This compound is thermally sensitive and highly susceptible to hydrolysis.[1] Stability is a significant challenge, and improper storage is a primary reason for failed reactions.
Decomposition Pathways:
-
Hydrolysis : In the presence of water, this compound hydrolyzes to propargyl alcohol, carbon dioxide, and hydrochloric acid. This not only consumes your reagent but also introduces acid that can cause unwanted side reactions.
-
Thermal Decomposition : While stable at recommended storage temperatures (2-8°C), it can decompose upon heating.[3][7] Chloroformate esters can degrade to form an alkyl chloride and CO2.[6]
Best Practices for Storage and Handling:
-
Storage : Always store this compound at 2-8°C in a tightly sealed container. The headspace of the bottle should be flushed with an inert gas like argon or nitrogen after each use.
-
Handling : Handle the reagent in a well-ventilated fume hood, avoiding inhalation of vapors.[3] Use dry syringes or cannulas to transfer the liquid, and add it to the reaction mixture under a positive pressure of inert gas.
-
Solvent Choice : Use high-purity, anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended. This compound is soluble in common organic solvents like dichloromethane, THF, and ether but is insoluble in water.[2]
Q3: What is the best base for my reaction, and how does it impact the outcome?
The choice of base is critical. An ideal base should be non-nucleophilic to avoid reacting with the this compound itself, and it must be strong enough to effectively scavenge the HCl byproduct.[5]
The reaction proceeds via a nucleophilic attack of your substrate (e.g., an amine) on the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate.[8][9][10] The subsequent collapse of this intermediate and elimination of the chloride ion is the key step. The base facilitates this by preventing the protonation of the amine.
Caption: General mechanism for amine protection with this compound.
Comparison of Common Bases:
| Base | pKa of Conjugate Acid | Key Characteristics | Recommendation |
| Pyridine | ~5.2 | Moderately basic, acts as a nucleophilic catalyst. Can be difficult to remove during workup. | Effective and commonly used. Use 1.5-2.0 equivalents. |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base. Easy to remove due to lower boiling point. | Excellent choice for most applications. Use 1.2-1.5 equivalents. |
| DIPEA (Hünig's Base) | ~10.7 | Highly sterically hindered, making it very non-nucleophilic.[5] | Ideal for sensitive substrates where nucleophilic catalysis by the base is a concern. Use 1.2-1.5 equivalents. |
| Aqueous Base (e.g., NaHCO₃) | N/A (Schotten-Baumann) | Used in biphasic conditions. Can work but increases the risk of reagent hydrolysis. | Not recommended unless the substrate is only soluble in water. Use with caution and a large excess of the chloroformate. |
Recommendation: For most applications, Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 1.2-1.5 equivalents are the preferred choices due to their non-nucleophilic nature and effectiveness.
Q4: I am observing multiple spots on my TLC plate besides my starting material and product. What are the likely side products and how can I minimize them?
Side product formation is a clear indicator that reaction conditions need optimization. The most common side products are the result of hydrolysis, double reaction, or reaction with the solvent.
Common Side Reactions:
-
Hydrolysis Product (Propargyl Alcohol) : As discussed, this forms if moisture is present. The solution is to use strictly anhydrous conditions.[5]
-
Symmetrical Carbonate (Dipropargyl Carbonate) : This can form if your nucleophile is an alcohol. If the initially formed product (a mixed carbonate) reacts with another molecule of this compound, or if the propargyl alcohol from hydrolysis reacts, this byproduct can arise. Using a slight excess of the starting alcohol can minimize this.
-
Symmetrical Urea : When protecting primary amines, a common side reaction is the formation of a symmetrical urea. This can happen if the initially formed carbamate reacts further or if isocyanate intermediates are formed in situ.[5] To minimize this, add the this compound slowly to the solution of the amine at low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[5]
-
Solvolysis Products : If a nucleophilic solvent like an alcohol (e.g., methanol, ethanol) is used, it can compete with your substrate and react directly with the this compound.[9][11] It is crucial to use non-nucleophilic, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Caption: Competing reaction pathways for this compound.
Optimized General Protocol for N-Protection of an Amine
This protocol provides a robust starting point. Adjustments may be necessary based on the specific reactivity and solubility of your substrate.
Materials:
-
Amine substrate (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (TEA) or DIPEA (1.3 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup : Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Dissolution : Dissolve the amine substrate (1.0 eq.) and the base (1.3 eq.) in anhydrous DCM.
-
Cooling : Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Reagent Addition : Add this compound (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A slow addition rate is crucial to prevent the formation of urea byproducts.[5]
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup :
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure propargyl carbamate.
References
- 1. Buy this compound | 35718-08-2 [smolecule.com]
- 2. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. This compound | 35718-08-2 | Benchchem [benchchem.com]
- 9. A Study of Solvent Effects in the Solvolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Solvent Effects in the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of propargyl chloroformate with nucleophiles
Introduction & Reagent Profile
Welcome to the technical support guide for propargyl chloroformate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. This compound is primarily employed to introduce the propargyloxycarbonyl (POC) protecting group onto nucleophilic moieties such as amines and alcohols, forming carbamates and carbonates, respectively.[1][2] Its reactivity is centered on the highly electrophilic carbonyl carbon of the chloroformate group.[3]
While powerful, the high reactivity of this compound can also lead to specific side reactions and experimental challenges. This guide provides troubleshooting advice in a direct question-and-answer format, explains the causality behind these issues, and offers field-proven protocols to enhance reaction success.
Critical Safety & Handling Information this compound is a hazardous substance and must be handled with extreme care. It is classified as flammable, corrosive, toxic upon ingestion, inhalation, or skin contact, and reacts with moisture to release corrosive hydrogen chloride gas.[1][4][5]
Always work in a well-ventilated chemical fume hood.[1]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
Store the reagent in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere, away from moisture and incompatible materials.[1][6]
Ensure all glassware is oven-dried and reactions are performed under anhydrous conditions to prevent hydrolysis.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound.
Question 1: My reaction yield is low, and the starting material remains. What are the most common causes and how can I troubleshoot this?
Answer: Low conversion is a frequent issue that can typically be traced to one of three areas: reagent integrity, reaction conditions, or stoichiometry.
The most common culprit is the degradation of the this compound reagent itself, usually due to hydrolysis from improper storage.[1] It readily reacts with atmospheric moisture, so a previously opened bottle may have significantly reduced activity.
Troubleshooting Workflow:
-
Assess Reagent Quality: If possible, check the purity of the this compound by a suitable method like ¹H NMR. If this is not feasible, using a freshly opened bottle or a newly purchased batch is the most reliable first step.
-
Ensure Anhydrous Conditions: this compound and its intermediates can be hydrolyzed by water.[7] Ensure your solvent is anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize the Base: A base is required to scavenge the HCl byproduct generated during the reaction.[1] If the base is too weak or sterically hindered, the resulting acidic conditions can inhibit the reaction or degrade acid-sensitive substrates. For most amine reactions, a base like triethylamine or pyridine is sufficient. If your substrate is sensitive, consider a non-nucleophilic hindered base like diisopropylethylamine (DIPEA).
-
Check Stoichiometry: Ensure at least one full equivalent of both the base and this compound are used relative to the nucleophilic group. A slight excess (1.1-1.2 equivalents) of the chloroformate is often beneficial to drive the reaction to completion.
Below is a decision tree to guide your troubleshooting process.
Sources
- 1. Buy this compound | 35718-08-2 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 35718-08-2 | Benchchem [benchchem.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. This compound | C4H3ClO2 | CID 3356829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. A Study of Solvent Effects in the Solvolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl Chloroformate Reactions
A Guide for Researchers on Preventing Di-Protection and Other Common Issues
Frequently Asked Questions (FAQs)
Q1: What is propargyl chloroformate and what are its primary applications?
This compound is a highly reactive organic compound used primarily as a protecting group for amines and alcohols in multi-step organic synthesis.[1] Its propargyl group (a terminal alkyne) is particularly valuable as it can be used in subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to link molecules together.[2][3][4]
Q2: Why is di-protection a common problem when using this compound with primary amines or diols?
This compound is a potent electrophile.[1][5] Primary amines possess two reactive N-H bonds. After the first protection reaction forms a mono-propargyl carbamate, the resulting secondary amine is often still nucleophilic enough to react with a second molecule of this compound, leading to a di-protected product. This is analogous to the challenges seen in the alkylation of amines, where the initial product can be more reactive than the starting material.[6] Similarly, diols have two hydroxyl groups that can both be acylated.
Q3: What are the key factors that influence the selectivity between mono- and di-protection?
Several factors can be modulated to favor mono-protection:
-
Stoichiometry: Precise control over the molar equivalents of this compound is crucial.
-
Temperature: Lower temperatures generally slow down the reaction rate, allowing for better control and selectivity.
-
Rate of Addition: Slow, dropwise addition of the chloroformate to the substrate solution helps to maintain a low instantaneous concentration of the reagent, minimizing the chance of a second reaction.
-
Base: The choice and amount of base used to neutralize the HCl byproduct can significantly impact the reaction outcome.[7][8]
-
Solvent: The polarity and nature of the solvent can influence the reactivity of both the nucleophile and the electrophile.
Q4: How can I monitor the progress of my reaction to avoid over-reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting material, you can track the consumption of the starting material and the formation of the mono- and di-protected products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring and identifying products, as chloroformates are often used as derivatizing agents for GC analysis.[7]
Q5: What are the safety precautions I should take when handling this compound?
This compound is a toxic, corrosive, and flammable liquid.[9][10][11] It should always be handled in a well-ventilated fume hood.[10][12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][12] It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[11][12]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction is yielding predominantly the di-protected product.
This is the most common issue and typically results from the high reactivity of the intermediate mono-protected species.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incorrect Stoichiometry | Using an excess of this compound will drive the reaction towards di-protection. | Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of this compound relative to your substrate. |
| High Reaction Temperature | Higher temperatures increase reaction rates, often reducing selectivity. The second protection step may be accelerated more than the first. | Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. |
| Rapid Addition of Reagent | Adding the chloroformate too quickly creates localized high concentrations, favoring di-protection. | Add the this compound solution dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump for precise control. |
| Base Strength/Amount | A strong base or an excess of base can deprotonate the initially formed mono-protected carbamate, increasing its nucleophilicity and promoting a second reaction. | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use only a slight excess (e.g., 1.1-1.2 equivalents). |
Problem 2: The reaction is very slow or does not go to completion.
While trying to control the reaction to avoid di-protection, you might find that the desired mono-protection is not occurring efficiently.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Low Temperature | While beneficial for selectivity, excessively low temperatures may not provide enough activation energy for the reaction to proceed at a reasonable rate. | If the reaction is stalled at a low temperature, allow it to warm gradually to room temperature. Monitor closely by TLC. |
| Steric Hindrance | If your amine or alcohol is sterically bulky, the reaction will be inherently slower. | Consider a longer reaction time or a slight increase in temperature. A more reactive chloroformate might be needed in extreme cases, but this is not an option here. |
| Deactivated Reagent | This compound is moisture-sensitive. Exposure to atmospheric moisture can cause it to hydrolyze, rendering it inactive. | Ensure you are using a fresh bottle or a properly stored aliquot of the reagent. Always handle under an inert atmosphere (Nitrogen or Argon).[13] |
Problem 3: I am seeing multiple unexpected side products.
The appearance of several spots on a TLC plate can be alarming and complicates purification.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Reagent Degradation | This compound can degrade over time, especially if not stored properly.[7] | Use a fresh, high-purity reagent. Consider purifying the chloroformate by distillation if its quality is suspect (exercise extreme caution). |
| Side Reactions of the Propargyl Group | The terminal alkyne is acidic and can undergo side reactions like Glaser coupling (dimerization) in the presence of certain metals (like copper) and oxygen.[14] | If your synthesis involves copper catalysts, consider protecting the terminal alkyne with a silyl group (e.g., TMS).[14] Ensure reactions are run under an inert atmosphere. |
| Reaction with Solvent | If using a nucleophilic solvent (like an alcohol), it can compete with your substrate and react with the chloroformate. | Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Experimental Protocols & Methodologies
Protocol: Selective Mono-N-Protection of a Primary Amine
This protocol provides a general guideline for achieving selective mono-protection. Optimization for your specific substrate is recommended.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine and the base (TEA or DIPEA) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a dilute solution of this compound in anhydrous DCM.
-
Using a syringe pump, add the this compound solution dropwise to the stirred amine solution over 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at 0 °C.
-
Once the starting amine is consumed, quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-protection pathway versus the undesired di-protection side reaction for a primary amine.
Caption: Reaction schematic for the protection of a primary amine.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues with your this compound protection reaction.
Caption: A troubleshooting decision tree for protection reactions.
References
-
Wikipedia. Carbamate. [Link]
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
-
Wikipedia. Chloroformate. [Link]
-
Grimaudo, M. A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
University of South Florida. Synthesis of Alkyl Carbamates. [Link]
-
Bull, J. A., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. PMC - NIH. [Link]
-
Organic Chemistry Portal. What are protective groups?. [Link]
-
Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
-
Bull, J. A., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. ACS Publications. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
Sources
- 1. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 35718-08-2 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 35718-08-2 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Propargyl Chloroformate Reactions
Welcome to the technical support resource for propargyl chloroformate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical parameter of temperature. Here, you will find troubleshooting guidance, detailed protocols, and the scientific rationale behind our recommendations to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My reaction is showing low to no conversion of my starting material. What is the first thing I should check?
A: The first parameter to verify is the integrity of your this compound. It is highly sensitive to moisture and can hydrolyze over time, especially if not stored properly.[1] Before troubleshooting reaction parameters, confirm the purity of the reagent, ideally via ¹H NMR. Always store this compound at the recommended 2-8°C under an inert atmosphere.[2][3] Assuming the reagent is pure, insufficient activation of the nucleophile or excessively low temperatures that kinetically stall the reaction are the next most likely causes.
Q2: My reaction mixture turned dark brown or black upon addition of this compound, and I'm seeing a complex mixture of products. What happened?
A: A dark coloration is often indicative of decomposition. This compound is thermally sensitive, and uncontrolled exotherms are a common issue, particularly with highly nucleophilic substrates like primary amines.[1] The reaction of this compound is exothermic, and if the addition is too fast or the initial temperature is too high, localized heating can occur, leading to polymerization of the alkyne moiety or other decomposition pathways. The solution is to ensure adequate cooling (e.g., an ice-salt or dry ice/acetone bath) and to add the chloroformate slowly and dropwise to maintain a consistent internal temperature.
Q3: I've isolated my product, but it's contaminated with a significant amount of a symmetrical byproduct (e.g., di-propargyl carbonate or a urea derivative). How can I prevent this?
A: The formation of symmetrical byproducts is a classic sign of improper stoichiometry or temperature control.
-
For Carbonate Synthesis (from alcohols): The formation of di-propargyl carbonate occurs when the initially formed carbonate product is deprotonated by the base and reacts with a second molecule of this compound. This is more prevalent at higher temperatures. Maintaining a low temperature (typically below 10°C) minimizes this side reaction.[4]
-
For Carbamate Synthesis (from amines): If you are forming a urea derivative, it suggests a side reaction involving the amine. A common cause is the reaction temperature being too high, which can favor alternative reaction pathways. A well-controlled, low-temperature addition is crucial.[5]
Q4: What is the ideal starting temperature for my reaction?
A: The optimal temperature is highly dependent on the nucleophilicity of your substrate. A universal starting point is 0°C (ice bath). From there, you can adjust based on the specific reaction. See the table below for more detailed recommendations.
Q5: How critical are anhydrous conditions for these reactions?
A: Extremely critical. This compound reacts readily with water in a process called hydrolysis, which consumes your reagent and generates corrosive byproducts like HCl.[6][7] This leads to reduced yields and can introduce unwanted side reactions.[7] Always use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
In-Depth Technical Guide
Pillar 1: Understanding the Mechanism and Its Temperature Dependence
This compound reactions with nucleophiles (such as amines or alcohols) predominantly proceed through a bimolecular addition-elimination mechanism (AN + DN) .[6][8][9] Understanding this pathway is key to optimizing temperature.
-
Nucleophilic Addition: The nucleophile (e.g., the lone pair on a nitrogen or oxygen atom) attacks the electrophilic carbonyl carbon of the chloroformate. This is the rate-determining step for most substrates.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[6][8]
-
Elimination: The intermediate collapses, expelling the chloride ion as a leaving group to form the final carbamate or carbonate product.
Temperature plays a dual role in this process. Increasing the temperature will increase the rate of the desired nucleophilic addition. However, it will disproportionately accelerate undesirable side reactions, such as reagent decomposition, polymerization, and reactions leading to symmetrical byproducts. Therefore, the core principle of optimization is to find the lowest temperature at which the desired reaction proceeds at a reasonable rate.
Caption: General Addition-Elimination (AN + DN) mechanism.
Pillar 2: Temperature Optimization for Specific Nucleophiles
The reactivity of the nucleophile is the most significant factor influencing the optimal temperature. Highly reactive nucleophiles require colder conditions to temper their reactivity and prevent side reactions.
| Nucleophile Type | Typical Starting Temperature | Key Considerations & Rationale |
| Primary Amines | -20°C to 0°C | Highly nucleophilic and reactive. Reactions are often fast and highly exothermic. Low temperatures are essential to control the reaction rate, prevent di-acylation, and minimize decomposition.[5][10] |
| Secondary Amines | 0°C to Room Temperature | Less reactive than primary amines due to steric hindrance. The reaction can often be started at 0°C and allowed to slowly warm to room temperature to ensure complete conversion. |
| Alcohols / Phenols | 0°C to Room Temperature | Generally less nucleophilic than amines. A base (e.g., pyridine, triethylamine) is required to deprotonate the alcohol, forming a more reactive alkoxide. The reaction can be initiated at 0°C and may require warming to proceed at a practical rate.[11] |
| Anilines | 0°C to 40°C | Aromatic amines are less basic and less nucleophilic than aliphatic amines. Higher temperatures may be needed to drive the reaction to completion. |
Pillar 3: Self-Validating Experimental Protocols
A robust protocol includes checkpoints to validate that the reaction is proceeding as expected.
This protocol details the synthesis of a propargyl carbamate from a primary amine, emphasizing temperature control and in-process checks.
-
Apparatus Setup:
-
Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add a suitable non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to act as an HCl scavenger.[12]
-
-
Initial Cooling:
-
Cool the reaction mixture to 0°C using an ice-water bath. For highly reactive amines, a dry ice/acetone bath (-78°C) is recommended as a starting point. Causality: This initial cooling is critical to absorb the heat generated during the initial phase of the exothermic reaction.
-
-
Reagent Addition:
-
Dissolve this compound (1.05 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes.
-
Crucial Checkpoint: Monitor the internal temperature closely. It should not rise by more than 5°C. If it does, slow down the addition rate.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at the controlled temperature for 1-2 hours.
-
Validation Step: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. If the reaction is sluggish, allow the mixture to slowly warm to room temperature and continue to monitor by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: A logical workflow for troubleshooting common issues.
Safety & Handling at Different Temperatures
This compound is a flammable, toxic, and corrosive liquid that requires careful handling.[13][14] Temperature directly impacts its safety profile.
-
Storage: The compound should be stored at 2-8°C to ensure chemical stability.[3][13]
-
Vapor Pressure: this compound has a significant vapor pressure (0.65 psi at 20°C).[13] Higher temperatures will increase this, leading to a greater inhalation hazard. Always handle this reagent in a well-ventilated fume hood.
-
Thermal Stability: Avoid heating this compound, as it can decompose.[1] Distillation, if necessary, must be performed under high vacuum to lower the boiling point.[4]
By understanding the interplay between reaction kinetics, mechanism, and safety, you can effectively optimize the temperature for your this compound reactions, leading to higher yields, greater purity, and more reliable results.
References
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011. [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions. Retrieved from [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Journal of the American Chemical Society. (1954). New Carbamates and Related Compounds. [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate | Request PDF. Retrieved from [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. [Link]
-
Tomita, N., Sajiki, H., & Ikawa, T. (2025). Synthesis of cyclic carbonates via silver-catalysed fixation of CO2 to propargyl alcohols under mechanochemical conditions. Green Chemistry. [Link]
- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
-
MDPI. (n.d.). Environmentally-Friendly Synthesis of Carbonate-Type Macrodiols and Preparation of Transparent Self-Healable Thermoplastic Polyurethanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloroformate esters and related compounds. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for PrK synthesis. (a) this compound reacts with.... Retrieved from [Link]
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Technical Support Center: Troubleshooting Propargyl Chloroformate Deprotection
Welcome to the technical support center for challenges related to the deprotection of the propargyloxycarbonyl (Poc) group. This guide is designed for researchers, scientists, and drug development professionals who utilize propargyl chloroformate as a protecting group strategy for amines, alcohols, and other functional groups.[1][2][3] Here, we will delve into the common issues encountered during the deprotection step, providing in-depth troubleshooting advice and detailed protocols to ensure the successful removal of the Poc group while preserving the integrity of your target molecule.
Introduction to the Propargyloxycarbonyl (Poc) Protecting Group
This compound is a valuable reagent for introducing the propargyloxycarbonyl (Poc) protecting group.[1][2] The Poc group is favored for its stability across a range of reaction conditions and, most notably, its orthogonal removal under mild conditions.[1][4] This orthogonality allows for selective deprotection without affecting other common protecting groups like Boc, Fmoc, Cbz, and various esters, making it a powerful tool in complex multi-step syntheses, particularly in peptide and carbohydrate chemistry.[1][4]
Deprotection is typically achieved through chemoselective cleavage, preserving other sensitive functionalities within the molecule.[1] However, like any chemical transformation, challenges can arise, leading to incomplete reactions, side product formation, or degradation of the target compound. This guide aims to address these potential pitfalls head-on.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for Poc deprotection?
The most established and widely cited method for Poc deprotection involves the use of benzyltriethylammonium tetrathiomolybdate in a solvent like acetonitrile at room temperature.[1] This reagent is highly chemoselective and does not typically affect other common acid- or base-labile protecting groups.[1] Another reported method utilizes dicobalt octacarbonyl in the presence of trifluoroacetic acid.[1]
Q2: My Poc deprotection is incomplete. What are the likely causes?
Incomplete deprotection can stem from several factors:
-
Reagent Quality: The tetrathiomolybdate reagent can degrade over time. Ensure you are using a fresh, high-quality source.
-
Insufficient Reagent: While only a slight excess is often needed, substrate-specific steric hindrance or competing side reactions may necessitate a higher molar equivalent of the deprotecting agent.[4]
-
Reaction Time: While often complete within an hour with sonication, some substrates may require longer reaction times for full conversion.[4]
-
Solvent Choice: Acetonitrile is the most commonly used solvent. Ensure it is anhydrous, as water can interfere with the reaction.
Q3: I am observing unexpected side products after my deprotection reaction. What could they be?
Side product formation can be complex and substrate-dependent. However, some general possibilities include:
-
Reaction with the Alkyne: The terminal alkyne of the propargyl group is a reactive handle.[1][3] Under certain conditions, it could undergo unintended reactions.
-
Substrate Degradation: If your substrate is sensitive to the deprotection conditions (though mild), you may observe degradation. This is less common with the tetrathiomolybdate method.
-
Byproducts from Reagent Decomposition: Impurities in or decomposition of the deprotecting agent could lead to extraneous peaks in your analysis.
Q4: Can I monitor the progress of the deprotection reaction?
Yes, monitoring the reaction is crucial for optimization. The most common methods are:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic sharp, weak absorption band of the alkyne C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ in the starting material should disappear upon successful deprotection.[1]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems, their root causes, and actionable solutions.
Problem 1: Incomplete or Stalled Deprotection
Your reaction has been running for the recommended time, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining.
Decision-Making Workflow
Caption: Troubleshooting workflow for incomplete Poc deprotection.
Detailed Solutions
| Potential Cause | Explanation | Recommended Action |
| Degraded Reagent | Benzyltriethylammonium tetrathiomolybdate can be sensitive to air and moisture over time, leading to reduced activity. | Purchase a fresh batch of the reagent. Store it under an inert atmosphere (argon or nitrogen) and in a desiccator. |
| Insufficient Reagent | Sterically hindered substrates may require a larger excess of the deprotecting agent to drive the reaction to completion. | Incrementally increase the molar equivalents of the tetrathiomolybdate reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). |
| Inadequate Reaction Time | While many deprotections are rapid, some substrates may react more slowly. | Extend the reaction time, monitoring every 1-2 hours by TLC or LC-MS until no further change is observed. |
| Poor Solubility | If the substrate or reagent is not fully dissolved, the reaction will be slow and incomplete. | Ensure your substrate is fully soluble in the chosen solvent. If not, consider a different solvent system, although acetonitrile is generally optimal. |
| Presence of Water | Water can react with and deactivate the tetrathiomolybdate reagent. | Use anhydrous solvents. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere. |
Problem 2: Formation of Unidentified Side Products
Your reaction goes to completion, but you observe significant impurities that are difficult to characterize or separate.
Deprotection Mechanism and Potential Side Reactions
The deprotection with tetrathiomolybdate proceeds via a nucleophilic attack on the propargyl group.
Caption: Simplified mechanism of Poc deprotection.
Detailed Solutions
| Potential Cause | Explanation | Recommended Action |
| Substrate Instability | The target molecule itself might be unstable under the reaction conditions, even if they are mild. | Run a control experiment where the starting material is subjected to the reaction conditions without the deprotecting agent to check for stability. If unstable, a different protecting group strategy may be necessary. |
| Reaction with Alkyne | While the tetrathiomolybdate is highly selective, other functionalities on your substrate could potentially interact with the alkyne of the Poc group, especially if the deprotection is slow. | This is less common but can be investigated by detailed structural elucidation of the side products (e.g., by NMR). If this is the case, exploring alternative deprotection conditions or a different protecting group is advised. |
| Impure Reagents or Solvents | Impurities in the tetrathiomolybdate or solvent can lead to side reactions. | Use high-purity reagents and solvents. Purification of the reagent may be necessary in some cases. |
Experimental Protocols
Standard Protocol for Poc Deprotection using Tetrathiomolybdate
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the Poc-protected substrate in anhydrous acetonitrile (to a concentration of approximately 0.1 M).
-
Reagent Addition: Add benzyltriethylammonium tetrathiomolybdate (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. For potentially slow reactions, sonication for 1-2 hours can be beneficial.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical stain for TLC is potassium permanganate, which will react with the deprotected amine.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Methods for Monitoring Deprotection
| Technique | What to Look For | Advantages | Limitations |
| TLC | Disappearance of the starting material spot and appearance of a new, typically more polar, product spot. | Fast, inexpensive, and provides a quick visual assessment of the reaction progress. | Not quantitative; may not resolve closely related side products. |
| LC-MS | A decrease in the peak area of the starting material's mass and an increase in the peak area of the product's mass. | Quantitative, highly sensitive, and provides mass information for identifying products and byproducts. | Requires specialized equipment; can be more time-consuming than TLC. |
| FTIR | Disappearance of the characteristic alkyne C-H (~3300 cm⁻¹) and C≡C (~2120 cm⁻¹) stretches.[1] | Confirms the removal of the propargyl group. | Not ideal for monitoring reaction kinetics; may not be sensitive to small amounts of remaining starting material. |
| NMR | Disappearance of the signals corresponding to the propargyl protons in ¹H NMR. | Provides detailed structural information and can be used for quantitative analysis. | Requires a relatively large sample amount and specialized equipment. |
Final Remarks
The propargyloxycarbonyl protecting group is a powerful tool in modern organic synthesis due to its robustness and orthogonal cleavage. While deprotection issues can be a source of frustration, a systematic approach to troubleshooting, as outlined in this guide, can help overcome these challenges. By carefully considering reagent quality, stoichiometry, reaction conditions, and proper analytical monitoring, researchers can confidently employ the Poc group in their synthetic strategies.
References
-
Lookchem. This compound Safety Data Sheets(SDS). Available from: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available from: [Link]
-
Lokey Lab Protocols. Protecting Groups. Wikidot. Available from: [Link]
-
D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available from: [Link]
-
MilliporeSigma. This compound, 1 X 25 mL. Available from: [Link]
-
Kim, H., & Lee, H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available from: [Link]
-
Bhat, R. G., et al. (2004). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(25), 8867–8870. Available from: [Link]
-
Wiley-VCH. Protection Reactions. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
United Arab Emirates University. Developing sustainable biological technique for removing chloroform from contaminated gas streams. Available from: [Link]
-
ResearchGate. 9-Fluorenylmethyl chloroformate as a fluorescence-labeling reagent for derivatization of carboxylic acid moiety of sodium valproate using liquid chromatography/tandem mass spectrometry for binding characterization: A human pharmacokinetic study. Available from: [Link]
Sources
Technical Support Center: Purification of Propargyl Chloroformate-Derived Products
Welcome to the technical support center for the purification of products derived from propargyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of N-propargyloxycarbonyl (N-Poc) protected amines and other propargyl carbamates. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound-derived products.
Q1: My crude product appears oily and difficult to handle. Is this normal?
A1: Yes, it is quite common for crude N-propargyl carbamates to be oils or low-melting solids. The purity of the starting materials and the reaction conditions significantly influence the physical state of the crude product. Minor impurities can act as a solvent, preventing crystallization.
Q2: What are the most common impurities I should expect in my crude product?
A2: The most common impurities include unreacted starting amine, excess this compound, and byproducts from the decomposition of this compound, such as propargyl alcohol. Additionally, symmetrical urea can form as a byproduct, especially if moisture is present in the reaction.[1]
Q3: Is column chromatography always necessary for purification?
A3: Not necessarily. While flash column chromatography is a robust and widely applicable method, other techniques like recrystallization, acid-base extraction, or distillation (for thermally stable, volatile compounds) can be effective, depending on the specific properties of your product and its impurities. For some applications, if the crude product is of sufficient purity, it may be used directly in the next step.[2]
Q4: How can I quickly assess the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and rapid method. Staining with potassium permanganate is often effective for visualizing the product and impurities due to the presence of the alkyne group. Alternatively, a UV lamp can be used if your compound contains a UV-active chromophore.
Q5: this compound is highly reactive. How does this impact the purification of its products?
A5: The high reactivity of this compound means that any unreacted reagent in your crude mixture can react with nucleophilic solvents (e.g., methanol, ethanol) or even the silica gel surface during chromatography, leading to the formation of new impurities.[3][4] It is often beneficial to quench the reaction thoroughly before work-up and purification.
Troubleshooting Guide: Navigating Purification Challenges
This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you may encounter during the purification process.
Problem 1: Product Co-elutes with Impurities During Column Chromatography
Causality: The polarity of your desired product and a significant impurity are too similar, leading to poor separation on the chromatographic column. This is a common issue when dealing with unreacted starting material or structurally similar byproducts.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Principle: Altering the solvent polarity can significantly change the retention factors (Rf) of your compounds.
-
Action: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] Try adding a small percentage of a third solvent, like methanol or triethylamine (for basic compounds), to fine-tune the separation.
-
| Solvent System Component | Effect on Elution | Notes |
| Hexanes/Ethyl Acetate | General purpose for moderately polar compounds. | A good starting point for many carbamates. |
| Dichloromethane/Methanol | For more polar compounds. | Be cautious, as methanol can react with residual chloroformate. |
| Toluene/Acetone | Offers different selectivity compared to ester-based systems. | Can be useful if other systems fail. |
| Addition of Triethylamine (0.1-1%) | Reduces tailing of basic compounds on silica gel. | Neutralizes acidic sites on the silica. |
-
Change the Stationary Phase:
-
Principle: Different stationary phases offer different separation mechanisms.
-
Action: If silica gel fails, consider using alumina (basic or neutral), which can be beneficial for acid-sensitive compounds. For very non-polar compounds, reverse-phase chromatography (C18) might be a suitable alternative.
-
-
Employ Gradient Elution:
-
Principle: A gradual increase in the polarity of the mobile phase during the chromatographic run can improve the separation of compounds with close Rf values.
-
Action: Start with a low-polarity solvent mixture and gradually increase the proportion of the more polar solvent.
-
Problem 2: The Product Decomposes on the Silica Gel Column
Causality: Propargyl carbamates, especially those with sensitive functional groups, can be susceptible to degradation on the acidic surface of standard silica gel. The Lewis acid sites on silica can catalyze the decomposition of certain protecting groups or other functionalities.
Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Principle: Deactivating the acidic sites on the silica gel can prevent degradation of sensitive compounds.
-
Action: Prepare a slurry of silica gel in your chosen non-polar solvent and add 1-2% triethylamine (or another suitable base like pyridine) relative to the volume of the slurry. Mix well before packing the column.
-
-
Use an Alternative Stationary Phase:
-
Principle: As mentioned in Problem 1, different stationary phases have different chemical properties.
-
Action: Consider using neutral or basic alumina. Florisil®, a magnesium silicate adsorbent, can also be a milder alternative to silica gel for some applications.[5]
-
-
Minimize Contact Time:
-
Principle: Reducing the time the compound spends on the column can minimize decomposition.
-
Action: Use flash chromatography with slightly higher pressure to speed up the elution. However, be mindful that this can sometimes reduce separation efficiency.
-
Problem 3: Difficulty in Removing Symmetrical Urea Byproduct
Causality: Symmetrical ureas are often crystalline, sparingly soluble, and can have polarities similar to the desired carbamate product, making them challenging to remove by chromatography alone. Their formation is often initiated by the reaction of an amine with an isocyanate intermediate, which can form from the chloroformate, especially in the presence of moisture.[1]
Troubleshooting Protocol:
-
Prevent its Formation:
-
Principle: The best way to deal with this impurity is to minimize its formation in the first place.
-
Action: Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Add the this compound slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.[1]
-
-
Purification by Recrystallization:
-
Principle: Exploiting differences in solubility between the desired product and the urea byproduct at different temperatures can be a highly effective purification method.[7][8]
-
Action:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
The desired product will hopefully crystallize out, leaving the more soluble impurities in the mother liquor (or vice-versa).
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
| Common Recrystallization Solvents for Carbamates |
| Ethanol/Water |
| Isopropanol |
| Hexanes/Ethyl Acetate |
| Toluene |
| Dichloromethane/Hexanes |
-
Liquid-Liquid Extraction:
-
Principle: If the urea is significantly less soluble in a particular organic solvent than your product, a simple filtration after dissolving the crude mixture may remove a substantial amount of it.
-
Action: Dissolve the crude product in a solvent like dichloromethane or ethyl acetate. If the urea precipitates, it can be removed by filtration.
-
Experimental Workflows
Standard Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of a propargyl carbamate by flash column chromatography.
dot
Caption: Workflow for Flash Column Chromatography.
Recrystallization Protocol
A step-by-step guide for purifying solid propargyl carbamate products.
dot
Caption: Step-by-step Recrystallization Process.
Safety Information
This compound is a flammable, corrosive, and toxic liquid.[9][10] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[11][12] Reactions should be conducted with care, and appropriate quenching procedures should be in place. Always consult the Safety Data Sheet (SDS) before handling.[11][12]
References
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]
-
ResearchGate. A Study of Solvent Effects in the Solvolysis of this compound. [Link]
- European Patent Office.
-
National Institutes of Health. A Study of Solvent Effects in the Solvolysis of this compound. [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
OUCI. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. [Link]
-
ResearchGate. Acid Chloride/ chloroformate purification?. [Link]
-
Wiley Online Library. Nonclassical Recrystallization. [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
- Google Patents.
-
MilliporeSigma® (Sigma-Aldrich). This compound, 1 X 25 mL (460923-25ML). [Link]
-
National Institutes of Health. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. [Link]
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]
-
ACS Omega. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
ResearchGate. (PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. [Link]
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- 5. epa.gov [epa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. d-nb.info [d-nb.info]
- 9. Buy this compound | 35718-08-2 [smolecule.com]
- 10. CAS 35718-08-2: this compound | CymitQuimica [cymitquimica.com]
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- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Managing HCl Byproduct in Propargyl Chloroformate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the management of hydrogen chloride (HCl), a critical byproduct formed during reactions with propargyl chloroformate. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step resolution protocol.
Q1: I'm seeing very low or no yield of my desired carbamate product. What's going wrong?
Diagnosis: This is the most common issue and almost always points to the ineffective neutralization of the HCl byproduct. When this compound reacts with an amine, it generates one equivalent of HCl.[1] This acid immediately protonates the starting amine, converting it into its non-nucleophilic ammonium salt, which effectively halts the reaction.[1]
Resolution Pathway:
-
Verify Your HCl Scavenger: Ensure you have added at least one equivalent of a suitable base (often called an HCl scavenger) to your reaction mixture. For sluggish amines, using a slight excess (1.1-1.2 equivalents) of the scavenger can be beneficial.
-
Choice of Base: If you are using a base, its strength and properties are critical. A base that is too weak will not effectively compete with your starting amine for the proton. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) are often excellent choices as they do not compete in side reactions.[2][3]
-
Order of Addition: The standard procedure involves dissolving the amine and the scavenger base in an appropriate aprotic solvent (e.g., Dichloromethane, THF) before the slow, dropwise addition of this compound, especially at reduced temperatures (e.g., 0 °C) to control the initial exotherm.
-
Reagent Quality: Confirm the purity of your this compound. It is susceptible to hydrolysis from atmospheric moisture, which liberates HCl and reduces its potency.[4] Using a freshly opened bottle or a recently purified reagent is recommended.
References
incomplete reaction of propargyl chloroformate troubleshooting
Welcome to the technical support center for propargyl chloroformate applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this compound, a versatile reagent for introducing the propargyloxycarbonyl (Poc) protecting group.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Incomplete Reactions
An incomplete reaction is one of the most frequent issues when working with this compound. This guide provides a systematic approach to diagnose and resolve the underlying causes.
Q1: I've observed a low yield of my desired propargyl-protected product, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?
This is a classic symptom of an incomplete reaction. The root cause can typically be traced back to issues with reagents, reaction conditions, or inherent substrate reactivity. Let's break down the possibilities.
Diagram: Troubleshooting Workflow for Incomplete this compound Reactions
Caption: A logical workflow for diagnosing and solving incomplete reactions.
Step 1: Scrutinize Your Reagents and Stoichiometry
The quality of your starting materials is paramount. This compound is highly reactive and susceptible to degradation.
-
This compound Purity: This reagent is sensitive to moisture and can hydrolyze over time, yielding propargyl alcohol and HCl.[2][3] This decomposition reduces the amount of active reagent available for your reaction.
-
Troubleshooting Action: Always use a fresh bottle or a properly stored aliquot. Storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] If you suspect degradation, consider purifying the reagent by distillation under reduced pressure, though handling requires extreme care due to its toxicity.[3]
-
-
Solvent and Base Anhydrousness: Water is a competing nucleophile that will readily react with this compound.
-
Troubleshooting Action: Ensure all solvents (e.g., Dichloromethane, THF) and liquid bases (e.g., Triethylamine, DIPEA) are anhydrous. Use freshly dried solvents and handle them under inert gas.
-
-
Stoichiometry: A simple miscalculation can lead to an excess of the limiting reagent.
-
Troubleshooting Action: Double-check all your calculations for molecular weights and molar equivalents. Typically, a slight excess (1.1-1.5 equivalents) of this compound is used to drive the reaction to completion.
-
Step 2: Evaluate Reaction Conditions
The reaction environment plays a critical role in the kinetics and overall success of the carbamate or carbonate formation.
-
Temperature: The reaction of this compound with amines or alcohols is often exothermic. While many reactions proceed well at 0 °C to room temperature, a low temperature may significantly slow down the reaction rate for less reactive substrates.
-
Troubleshooting Action: If the reaction is sluggish at low temperatures, allow it to warm slowly to room temperature. For particularly unreactive nucleophiles, gentle heating (e.g., 40-50 °C) might be necessary, but this should be done cautiously as it can also promote side reactions or decomposition.
-
-
Choice and Amount of Base: A base is required to neutralize the HCl byproduct generated during the reaction.[4] If the base is too weak or sterically hindered, it may not efficiently scavenge the acid, leading to protonation of the amine nucleophile and halting the reaction.
-
Troubleshooting Action: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is used. For substrates that are salts (e.g., amine hydrochlorides), two equivalents of base will be necessary. If steric hindrance around the nucleophile is an issue, a less bulky base like pyridine might be more effective.
-
-
Reaction Time: The reaction may simply not have had enough time to reach completion.
-
Troubleshooting Action: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer observed.
-
Step 3: Consider the Substrate's Intrinsic Reactivity
Sometimes, the issue lies with the nucleophile itself.
-
Steric Hindrance: A bulky or sterically congested amine or alcohol will react more slowly.[5] The nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate is sterically sensitive.[1][4]
-
Troubleshooting Action: For sterically hindered substrates, you may need to employ more forcing conditions, such as increased temperature and longer reaction times.
-
-
Electronic Effects: Electron-withdrawing groups near the nucleophilic center (e.g., in an aniline with nitro groups) will decrease its nucleophilicity, slowing the reaction rate.
-
Troubleshooting Action: Similar to sterically hindered cases, more forcing conditions may be required. Alternatively, a more reactive acylating agent might be needed if this compound proves too unreactive.
-
Frequently Asked Questions (FAQs)
Q2: My reaction mixture turned yellow/brown and I see multiple spots on my TLC plate. What is happening?
A: this compound and the resulting carbamates can be unstable under certain conditions. Discoloration and the appearance of multiple byproducts often point to decomposition or side reactions.
-
Possible Cause 1: Overheating. this compound is thermally sensitive.[3] Excessive heat can lead to decomposition.
-
Possible Cause 2: Inefficient HCl Scavenging. If the base is not effectively neutralizing the HCl byproduct, the acidic conditions can promote decomposition of the starting material or product.
-
Possible Cause 3: Presence of Nucleophilic Impurities. Impurities in your starting material or solvent could be reacting to form colored byproducts.
Solution:
-
Maintain strict temperature control, especially during the initial addition of the chloroformate.
-
Ensure an adequate amount of a suitable base is present throughout the reaction.
-
Use high-purity, anhydrous reagents and solvents.
Q3: How do I properly handle and store this compound?
A: this compound is a hazardous substance and requires careful handling.[6]
-
Safety: It is toxic if inhaled or absorbed through the skin, flammable, and causes severe skin and eye burns.[2][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][7] Recommended storage is at 2-8 °C. It is highly reactive with water and moisture, so storage under an inert atmosphere is crucial to maintain its integrity.[2][3]
Q4: What is the mechanism of the reaction between this compound and an amine?
A: The reaction proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism .[1][4][9]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[4][9]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Proton Transfer: A base removes the proton from the nitrogen, yielding the final neutral carbamate product and the base's hydrochloride salt.
Diagram: Reaction Mechanism
Caption: The addition-elimination mechanism for carbamate formation. (Note: Actual chemical structure images would replace placeholders).
Q5: Can I use this compound to protect alcohols?
A: Yes. This compound reacts with alcohols in the presence of a base to form propargyl carbonates, effectively protecting the hydroxyl group.[4] The reaction mechanism is analogous to that with amines, with the alcohol's oxygen atom acting as the nucleophile.[4]
Self-Validating Experimental Protocol: Synthesis of a Propargyl Carbamate
This protocol for the N-protection of a generic primary amine includes checkpoints to validate the procedure at each stage.
Objective: To protect a primary amine (R-NH₂) with a propargyloxycarbonyl (Poc) group.
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC supplies (e.g., Silica plates, appropriate eluent)
Procedure:
-
Reaction Setup (Checkpoint 1: Inert & Anhydrous Conditions):
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Validation: The setup should be completely free of moisture. Any condensation on the flask exterior is acceptable, but the inside must remain dry.
-
-
Reagent Addition (Checkpoint 2: Controlled Addition):
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add this compound (1.2 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) should form.
-
Validation: A slow, controlled addition prevents a rapid exotherm. The formation of the salt is a positive visual indicator that the reaction is proceeding.
-
-
Reaction Monitoring (Checkpoint 3: Confirmation of Completion):
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
After 2-4 hours, take a small aliquot and analyze by TLC. Spot the starting amine, the reaction mixture, and a co-spot.
-
Validation: The reaction is complete when the starting amine spot has been completely consumed.
-
-
Workup and Extraction (Checkpoint 4: Phase Separation & Neutralization):
-
Quench the reaction by adding saturated aq. NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Validation: Clear separation of aqueous and organic layers should be observed. The washes remove water-soluble salts and impurities.
-
-
Drying and Isolation (Checkpoint 5: Product Purity):
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analyze the crude product by ¹H NMR or LC-MS to confirm identity and assess purity.
-
Purify the crude product by flash column chromatography if necessary.
-
Validation: Spectroscopic data should match the expected structure of the N-Poc protected amine.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| This compound | 1.1 - 1.5 eq | Drives reaction to completion. | Incomplete reaction; unreacted starting material. |
| Base (e.g., TEA) | 1.2 - 2.0 eq | Neutralizes HCl byproduct efficiently. | Reaction stalls; potential decomposition. |
| Temperature | 0 °C to RT | Balances reaction rate and stability. | Too low: slow/no reaction. Too high: side products. |
| Solvent | Anhydrous Aprotic | Prevents hydrolysis of chloroformate. | Low yield due to reagent decomposition. |
References
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
-
D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. [Link]
-
Wikipedia. Chloroformate. [Link]
-
ResearchGate. A Study of Solvent Effects in the Solvolysis of this compound. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- Google Patents. US6291731B1 - Continuous method for producing propargyl chloride.
-
Organic Chemistry Portal. Protective Groups. [Link]
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OUCI. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection.... [Link]
-
MDPI. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
PubMed. Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate. [Link]
-
Organic Chemistry Portal. Synthesis of propargylic amines. [Link]
-
National Center for Biotechnology Information. Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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Navigating the complexities of large-scale propargyl chloroformate reactions: A guide for researchers and drug development professionals.
Propargyl chloroformate is a valuable reagent in organic synthesis, particularly for introducing the propargyloxycarbonyl (Poc) protecting group in peptide synthesis and for applications in click chemistry.[1] However, transitioning reactions involving this compound from the laboratory bench to a larger scale presents a unique set of challenges that require careful consideration and planning. This technical support guide provides practical advice, troubleshooting tips, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up process.
Understanding the inherent challenges of this compound
This compound is a colorless to pale yellow liquid known for its high reactivity, which makes it a versatile tool for chemists.[2] However, this reactivity, coupled with its thermal sensitivity and hazardous nature, is at the core of the difficulties encountered during scale-up.[1][3] Key challenges include ensuring reaction control, managing safety risks, maintaining product purity and stability, and addressing waste disposal.
A thorough understanding of the reaction mechanism is crucial. The reaction of propargyl alcohol with a chlorinating agent, such as phosgene or triphosgene, proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the chlorinating agent.[1][4] This is often an exothermic process, and inefficient heat removal on a larger scale can lead to temperature spikes, promoting side reactions and decomposition.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the scale-up of this compound reactions.
Q1: What are the primary safety concerns when scaling up reactions with this compound?
This compound is a hazardous substance and must be handled with extreme care, especially in large quantities.[1][5] It is classified as a flammable liquid and is toxic if inhaled, swallowed, or in contact with skin.[5] It is also corrosive and can cause severe skin burns and eye damage.[3][5] Upon contact with water or moisture, it can decompose to produce hydrochloric acid fumes.[1]
Key safety considerations for scale-up include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable cartridge.[3][5]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood designed for handling hazardous chemicals.[3][5]
-
Inert Atmosphere: Reactions and storage should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. All personnel should be trained on emergency procedures.[3]
-
Reagent Handling: If using highly toxic reagents like phosgene, specialized handling procedures and engineering controls are mandatory.[4] Safer alternatives like triphosgene, a solid phosgene equivalent, are often preferred for improved safety.[1][4]
Q2: How can I control the exothermic nature of the reaction during scale-up?
Effective temperature control is critical to prevent runaway reactions and minimize the formation of impurities.[1] What works on a small scale may not be sufficient for larger volumes due to changes in the surface-area-to-volume ratio, which affects heat dissipation.[6][7]
Strategies for managing exotherms include:
-
Controlled Reagent Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and a reliable temperature control system. Ensure the cooling capacity is sufficient for the scale of the reaction.
-
Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat generated.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing offers superior heat and mass transfer, providing precise temperature control and enhanced safety.[1]
Q3: What are the common impurities I might encounter, and how can I minimize them?
Impurities can arise from side reactions, decomposition of the product, or residual starting materials. Common impurities in this compound synthesis can include unreacted propargyl alcohol, by-products from the chlorinating agent, and decomposition products.
To minimize impurities:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry.
-
Use High-Purity Reagents: Ensure the starting materials, especially propargyl alcohol and the chlorinating agent, are of high purity.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the product and reagents.[4]
-
Purification Method: Fractional distillation under reduced pressure is the primary method for purifying this compound.[1] This minimizes thermal stress on the product, reducing the risk of decomposition.
Q4: How should I handle the purification of large quantities of this compound?
As mentioned, fractional distillation under reduced pressure is the recommended method for purification.[1] When scaling up the distillation:
-
Vacuum Control: A stable and sufficiently low vacuum is essential to lower the boiling point and prevent thermal decomposition.
-
Heating Control: Use a heating mantle with precise temperature control to avoid overheating the distillation flask.
-
Fraction Collection: Carefully collect the fractions and analyze their purity (e.g., by GC or NMR) to isolate the desired product.
Q5: What are the best practices for storing and handling purified this compound on a larger scale?
This compound is sensitive to heat, moisture, and light.[1][3] Improper storage can lead to degradation and a loss of reactivity.
For long-term stability:
-
Temperature: Store in a cool, dry place, typically refrigerated at 2-8 °C.[3]
-
Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[1]
-
Container: Use a tightly sealed, appropriate container. Containers that have been opened should be carefully resealed.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure efficient mixing.- Check the purity of starting materials. |
| Decomposition of the product during reaction or workup. | - Maintain strict temperature control.- Minimize the time the product is exposed to high temperatures.- Perform workup at a lower temperature if possible. | |
| Loss of product during purification. | - Optimize distillation conditions (vacuum, temperature).- Ensure all joints in the distillation apparatus are well-sealed to maintain vacuum. | |
| Hydrolysis of the product. | - Use anhydrous solvents and reagents.- Perform the reaction and workup under an inert atmosphere.[4] | |
| Poor Product Purity | Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants.- Improve the efficiency of the purification process. |
| Formation of by-products due to high temperatures. | - Improve temperature control during the reaction.- Consider a slower addition of reagents to manage the exotherm. | |
| Decomposition during distillation. | - Lower the distillation pressure to reduce the boiling point.- Ensure the heating bath temperature is not excessively high. | |
| Reaction Runaway | Poor heat dissipation. | - Improve the efficiency of the cooling system.- Reduce the rate of reagent addition.- Increase the solvent volume to better absorb the heat. |
| Inadequate mixing. | - Use a more efficient stirring mechanism suitable for the reactor size.- Ensure the stirrer speed is optimized. | |
| Product Instability During Storage | Exposure to moisture or air. | - Store under a dry, inert atmosphere.[1]- Ensure the storage container is tightly sealed. |
| Storage at an inappropriate temperature. | - Store at the recommended refrigerated temperature (2-8 °C).[3] |
Experimental Workflow & Visualization
A typical workflow for the synthesis and purification of this compound is outlined below. The choice of chlorinating agent (e.g., phosgene, triphosgene) will influence the specific details of the reaction setup and safety precautions.
Caption: Generalized workflow for this compound synthesis.
The logical relationship between identifying a problem and implementing a solution during scale-up can be visualized as a troubleshooting decision tree.
Caption: Troubleshooting decision tree for scale-up challenges.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can mitigate the risks and challenges associated with scaling up this compound reactions, leading to a more efficient, safer, and successful synthesis process.
References
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 1-6. Retrieved from [Link]
- Google Patents. (2006). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
ResearchGate. (n.d.). Reactions for PrK synthesis. (a) this compound reacts with.... Retrieved from [Link]
-
ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2011). A Study of Solvent Effects in the Solvolysis of this compound. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 7. reddit.com [reddit.com]
effect of moisture on propargyl chloroformate reactivity
A Guide for Researchers on Mitigating Moisture-Related Reactivity Issues
Welcome to the technical support guide for propargyl chloroformate. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile reagent. This compound is prized for its ability to introduce the propargyloxycarbonyl (Poc) protecting group and for its utility in click chemistry.[1][2][3] However, its reactivity is a double-edged sword. The electrophilic carbonyl carbon that makes it so useful also renders it extremely sensitive to nucleophiles, with water being a primary antagonist in many experimental setups.[1][4][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the effects of moisture on this compound's stability and reactivity. Our goal is to equip you with the knowledge to anticipate and prevent common issues, ensuring the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to unwanted moisture.
Question 1: My reaction yield is significantly lower than expected, and I'm observing the formation of propargyl alcohol in my analysis. What is the likely cause?
Answer:
-
Probable Cause: The most likely culprit is the premature decomposition of your this compound due to reaction with water, a process known as hydrolysis. This can happen if your starting materials, solvent, or glassware are not scrupulously dried.
-
Scientific Explanation: this compound reacts readily with water in a nucleophilic substitution reaction.[1] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This forms an unstable tetrahedral intermediate that subsequently collapses, eliminating hydrogen chloride (HCl) and forming a propargyl carbonic acid intermediate, which rapidly decomposes to propargyl alcohol and carbon dioxide (CO₂). This side reaction consumes your reagent, directly lowering the yield of your desired product. The mechanism is generally considered a bimolecular addition-elimination pathway.[2][5]
-
Recommended Solution & Protocol:
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry, inert gas (e.g., argon or nitrogen) or in a desiccator immediately before use.
-
Solvent Purity: Use only anhydrous solvents. It is best practice to use a freshly opened bottle of anhydrous solvent or to purify the solvent using an appropriate drying system (e.g., a solvent still or a column-based purification system). Aprotic solvents like dichloromethane or chloroform are typically recommended for reactions.[1]
-
Reagent Handling: If your other reagents (e.g., an amine for carbamate formation) are solids, dry them under a high vacuum before use. If they are liquids, consider distilling them.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a glovebox. Add reagents via syringe through a rubber septum.
-
Question 2: When I open a bottle of this compound or add it to my reaction, I notice white fumes. Is this normal?
Answer:
-
Probable Cause: You are observing the reaction of this compound with atmospheric moisture.
-
Scientific Explanation: The fumes are aerosolized hydrochloric acid (HCl), which is a byproduct of the hydrolysis reaction.[1] Even trace amounts of water vapor in the air are sufficient to cause this reaction at the interface where the reagent is exposed. While a small amount of fuming upon opening a bottle is common, excessive or continuous fuming indicates significant exposure to moisture and potential degradation of the bulk reagent.
-
Recommended Solution & Protocol:
-
Minimize Exposure: Work quickly and efficiently in a well-ventilated fume hood.[6]
-
Inert Gas Blanket: Before sealing the bottle for storage, flush the headspace with a dry, inert gas like argon or nitrogen to displace moist air.
-
Proper Sealing: Use a high-quality cap with a chemically resistant liner (e.g., PTFE) to ensure an airtight seal. Parafilm can be wrapped around the cap for additional protection during storage.
-
Aliquot Strategy: For frequently used reagents, consider aliquoting the this compound into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to atmospheric moisture.
-
Section 2: Frequently Asked Questions (FAQs)
Q: How should I properly store this compound to maintain its integrity? A: Proper storage is critical. Store this compound at 2-8°C in a cool, dry, and well-ventilated place.[6][7][8] The container must be kept tightly closed to prevent moisture ingress.[7] Storing under an inert atmosphere (argon or nitrogen) is highly recommended to maximize its shelf life.[1]
Q: What is the mechanism of reaction between this compound and water? A: The reaction is a solvolysis (specifically, hydrolysis) that proceeds via a bimolecular addition-elimination mechanism.[2][9] Water attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then eliminates a chloride ion and a proton (collectively HCl) to form an unstable carbonic acid derivative, which decomposes to propargyl alcohol and CO₂. The diagram below illustrates this pathway.
Q: My amine protection reaction isn't going to completion. Could moisture be the issue? A: Yes. In a typical carbamate formation reaction, both your amine and water can act as nucleophiles.[1][10] They will compete to react with the this compound. Because water is a small molecule and may be present as a contaminant in significant molar excess, its reaction can be kinetically significant, consuming your chloroformate and reducing the efficiency of the desired amine protection.
Q: How can I confirm if my this compound has degraded? A: While a quantitative assessment requires analytical techniques, there are several indicators:
-
Visual: The liquid may appear discolored (more yellow). You might also notice pressure buildup in the bottle from the gaseous byproducts (HCl and CO₂).
-
Olfactory: A very strong, acrid smell of HCl upon opening the bottle can indicate significant hydrolysis.
-
Analytical: An FT-IR spectrum can be informative. The characteristic sharp carbonyl (C=O) stretch of the chloroformate (~1780 cm⁻¹) will decrease in intensity, while a broad O-H stretch (~3300 cm⁻¹) from the propargyl alcohol byproduct may appear. ¹H NMR can also be used to detect the appearance of signals corresponding to propargyl alcohol.
Section 3: Key Data and Protocols
Data Presentation: this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClO₂ | [1][8] |
| Molecular Weight | 118.52 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 118-122 °C | [11] |
| Density | 1.215 g/mL at 25 °C | [3] |
| Storage Temperature | 2-8 °C | [6][8] |
| Flash Point | 30 °C (86 °F) |
Experimental Protocol: General Procedure for N-Protection under Anhydrous Conditions
This protocol provides a framework for reacting an amine with this compound while minimizing moisture exposure.
-
System Preparation:
-
Assemble oven-dried glassware (e.g., a round-bottom flask with a magnetic stir bar, septum, and gas inlet/outlet) while hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow the system to cool to room temperature.
-
-
Solvent and Reagent Preparation:
-
Add anhydrous dichloromethane (or another suitable aprotic solvent) to the reaction flask via a dry syringe.
-
Dissolve your amine substrate and a non-nucleophilic base (e.g., pyridine or triethylamine, freshly distilled) in anhydrous solvent in a separate dry flask and add it to the reaction flask via syringe.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add this compound (typically 1.0-1.2 equivalents) dropwise via syringe over several minutes. A slow addition rate helps to control any exotherm.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, proceed with your standard aqueous workup and purification protocol. The reagent is consumed during the reaction, so its sensitivity to water is no longer a concern at this stage.
-
Section 4: Visualization of Key Processes
Diagram 1: Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Diagram 2: Anhydrous Reaction Workflow
Caption: A workflow for setting up a moisture-sensitive reaction.
References
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. PubMed. [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ResearchGate. [Link]
-
ResearchGate. (2011). Molecular structures of this compound (1) and phenyl.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Retrieved from [Link]
-
Ghose, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 35718-08-2. Retrieved from [Link]
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Technical Support Center: Strategic Base Selection in Organic Synthesis
A Senior Application Scientist's Guide to Avoiding Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to make strategic decisions in your experiments. This resource is structured to help you troubleshoot common issues and proactively design experiments that minimize or eliminate unwanted side reactions through the judicious choice of a base.
The Crucial Role of the Base: More Than Just a Proton Abstractor
In organic synthesis, a base is rarely a simple proton abstractor. Its properties—strength, steric bulk, nucleophilicity, and the nature of its counterion—can dramatically influence the course of a reaction, dictating the distribution of products and, ultimately, the success of your synthesis. An improperly chosen base can lead to a host of side reactions, including elimination, unwanted enolization, epimerization, or cleavage of protecting groups. Understanding the interplay of these factors is paramount to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered in the lab regarding base selection.
Q1: My substitution reaction is plagued by elimination byproducts. How can I favor the desired S(_N)2 product?
A1: This is a classic competition between substitution (S(_N)2) and elimination (E2) pathways. The outcome is heavily influenced by the nature of the base and the substrate.
-
The Problem: Strong, sterically unhindered bases that are also good nucleophiles (e.g., hydroxide, methoxide, ethoxide) can attack either the electrophilic carbon (S(_N)2) or a β-hydrogen (E2). With secondary and tertiary substrates, the E2 pathway is often favored due to steric hindrance around the electrophilic carbon, which impedes the backside attack required for S(_N)2.[1][2]
-
The Solution: To favor S(_N)2, you need to minimize the basicity while maximizing nucleophilicity.
-
Switch to a less basic, highly nucleophilic reagent. Good candidates include halide ions (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻). These are weak bases and will preferentially act as nucleophiles.
-
Use a bulkier, non-nucleophilic base if deprotonation is still required for other reasons in the reaction sequence. However, for a simple substitution, the focus should be on the nucleophile's properties.
-
Consider the substrate. Primary alkyl halides are much more susceptible to S(_N)2 reactions than secondary or tertiary halides, which are more prone to elimination.[2]
-
Q2: I'm trying to form a specific enolate from an unsymmetrical ketone, but I'm getting a mixture of regioisomers. How can I control the regioselectivity of deprotonation?
A2: This is a matter of thermodynamic versus kinetic control of enolate formation. The choice of base, solvent, and temperature are critical.
-
Thermodynamic Enolate (the more stable, more substituted enolate): Favored by conditions that allow for equilibrium to be established. This means using a smaller, non-bulky base (like NaH or an alkoxide) in a protic solvent or at higher temperatures. The reaction is reversible, and the more stable, more substituted enolate will predominate over time.[3]
-
Kinetic Enolate (the less stable, less substituted enolate): Favored by conditions that are rapid and irreversible. This is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the classic choice for this.[3][4][5][6][7] The bulky base removes the most accessible proton (from the less substituted α-carbon) faster, and the low temperature prevents equilibration to the thermodynamic enolate.[3][5][6]
Table 1: Conditions for Regioselective Enolate Formation
| Product | Enolate Type | Base Characteristics | Typical Bases | Solvent | Temperature |
| More Substituted | Thermodynamic | Strong, non-bulky | NaH, KH, NaOEt | THF, DME | Room Temp or higher |
| Less Substituted | Kinetic | Strong, bulky, non-nucleophilic | LDA, LiTMP, KHMDS | THF, Ether | -78 °C |
Q3: I'm observing epimerization at a stereocenter alpha to a carbonyl group. What are my options to prevent this?
A3: Epimerization occurs when a chiral center with an acidic proton is deprotonated by a base, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[8][9][10]
-
The Problem: The presence of a base, even a relatively weak one, can catalyze this process. This is a significant issue in natural product synthesis and peptide chemistry.[10][11][12]
-
The Solution:
-
Use a milder base. If a strong base is not absolutely necessary for the desired transformation, switch to a weaker one. For example, instead of an alkoxide, consider using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[12]
-
Employ non-nucleophilic, sterically hindered bases. Bases like DIPEA are often preferred because their bulkiness disfavors nucleophilic attack and can sometimes offer better selectivity in deprotonation.[12]
-
Carefully control reaction time and temperature. Shorter reaction times and lower temperatures will minimize the extent of epimerization.
-
Consider your workup. Quenching the reaction with a buffered aqueous solution can prevent prolonged exposure to basic or acidic conditions that might promote epimerization.[12]
-
Troubleshooting Guides
Scenario 1: Poor E/Z Selectivity in Wittig Reactions
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (R = alkyl) typically give (Z)-alkenes. The reaction is kinetically controlled and proceeds through an early, four-centered transition state.[13]
-
Stabilized ylides (R = electron-withdrawing group, e.g., CO₂Et) typically give (E)-alkenes. The reaction is thermodynamically controlled and can proceed through a betaine intermediate that equilibrates to the more stable trans-oxaphosphetane.[13]
Troubleshooting Poor Selectivity:
| Observation | Probable Cause | Suggested Action |
| Poor (Z)-selectivity with non-stabilized ylides | Presence of lithium salts, which can stabilize the betaine intermediate and allow for equilibration. | Use salt-free ylides. Prepare the ylide using a sodium or potassium base (e.g., NaH, KHMDS) instead of n-BuLi. |
| Poor (E)-selectivity with stabilized ylides | Reaction conditions are not allowing for equilibration to the thermodynamic product. | Change the solvent to a more polar, protic solvent like methanol or ethanol. These solvents can stabilize the betaine intermediate and facilitate equilibration.[14] |
| Low overall yield | The base may not be strong enough to generate the ylide efficiently, or the ylide is not reactive enough for the carbonyl. | For stabilized ylides, a weaker base like K₂CO₃ can be used. For non-stabilized ylides, a strong base like n-BuLi or NaH is required.[15] If reactivity is an issue, consider the Horner-Wadsworth-Emmons reaction. |
Scenario 2: Side Reactions with Protecting Groups
Bases can cause unintended deprotection or side reactions with common protecting groups.
-
Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are generally stable to non-nucleophilic bases. However, they are labile to fluoride sources (e.g., TBAF) and can be cleaved under strongly basic conditions, especially with hydroxide or alkoxides. The stability of silyl ethers to basic conditions generally increases with steric bulk (TMS < TES < TBS < TIPS).[8]
-
Troubleshooting: If a silyl group is being unintentionally cleaved, use a milder, non-hydroxidic base. For selective deprotection, the choice of fluoride reagent and conditions is key. For instance, HF-pyridine is generally milder than TBAF.
-
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is specifically designed to be cleaved by bases, typically piperidine in DMF.[16]
-
Troubleshooting: If you need to use a base in the presence of an Fmoc group, you must choose one that is not strong enough to cause significant deprotection. Very hindered bases or very weak amine bases may be tolerated for short periods at low temperatures.
-
-
Acyl Protecting Groups (e.g., Acetyl, Benzoyl): These are esters and are susceptible to hydrolysis under basic conditions (saponification).
-
Troubleshooting: Avoid strong aqueous bases like NaOH or KOH. If a base is needed, use a non-nucleophilic amine base like TEA or DIPEA in an anhydrous solvent.
-
Experimental Protocols
Protocol 1: Kinetic Enolate Formation with LDA
This protocol describes the generation of the less substituted (kinetic) enolate of an unsymmetrical ketone.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cold THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to generate the LDA solution.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation. The resulting solution of the lithium enolate is now ready for reaction with an electrophile.
Causality: The use of the bulky base LDA at low temperature ensures that the most sterically accessible proton is removed rapidly and irreversibly, leading to the kinetic enolate.[4][5][6]
Protocol 2: Safe Quenching of Organolithium Reagents (e.g., excess n-BuLi)
Safety First: Organolithium reagents are pyrophoric and react violently with water. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Perform this procedure in a fume hood.
Procedure:
-
Cool the reaction flask containing the organolithium reagent in an ice-water bath.
-
Dilute the reaction mixture with a non-reactive, high-boiling solvent like toluene or heptane.[17][18][19]
-
Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the stirred solution.[17][18][19] The reaction is exothermic and may produce gas. Maintain a slow addition rate to keep the reaction under control.
-
Once the initial vigorous reaction has subsided, a more reactive alcohol, such as ethanol or methanol, can be slowly added to ensure all the organolithium is consumed.[17]
-
Finally, very slowly add water to quench any remaining reactive species.
-
The neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.[17]
Visualizations and Diagrams
Decision-Making Workflow for Base Selection
Caption: The reaction pathways leading to either the kinetic or thermodynamic enolate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs.
- BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- BenchChem. (2025). Technical Support Center: Improving E/Z Selectivity in Wittig Reactions with Stabilized Ylides.
- Concellón, J. M., & Alvaredo, E. (2020). Chemoselective Homologation–Deoxygenation Strategy Enabling the Direct Conversion of Carbonyls into (n+1)-Halomethyl-Alkanes. Organic Letters.
- EHS, Princeton University. (n.d.).
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society.
- Khan Academy. (n.d.).
- Making Molecules. (2024).
- Master Organic Chemistry. (2022).
- MDPI. (2023).
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons.
- Pearson. (n.d.). Epimerization Practice Questions & Answers – Page 1.
- Pearson. (n.d.). Selective Monodeprotection of Bis-Silyl Ethers.
- Pearson. (n.d.).
- ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- ResearchGate. (2021).
- ResearchGate. (2022).
- ResearchGate. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- RSC Publishing. (2008).
- Sigma-Aldrich. (2011). Sodium hydride.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- University of California, Santa Barbara. (2012).
- University of California, Santa Barbara. (2012).
- Wipf Group, University of Pittsburgh. (n.d.).
- Wipf Group, University of Pittsburgh. (n.d.). IB.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Publications. (2017).
- ACS Publications. (2023).
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction.
- ACS Publications. (n.d.).
- Chem-Station Int. Ed. (2014). Silyl Protective Groups.
- Chemistry LibreTexts. (2015). 18.
- Chemistry Steps. (n.d.).
- CiNii Research. (2004).
- Leah4Sci. (n.d.).
- NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE.
- NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
- NIH. (2021). An Increased Understanding of Enolate Additions under Mechanochemical Conditions.
- NIH. (2022). Mild activation strategy enables epimerization-free N-to-C solid phase peptide synthesis.
- NIH. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis.
- YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance.
Sources
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- 2. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
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- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Chemoselective Deprotonation Reaction via Aluminum Ate Complex | CiNii Research [cir.nii.ac.jp]
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- 16. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Propargyl Chloroformate Reactions
Welcome to the technical support guide for handling reactions involving propargyl chloroformate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Critical Safety & Handling
This compound is a hazardous material and requires stringent safety protocols.[1][2] Before any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory.
Question: What are the primary hazards of this compound and the essential precautions?
Answer: this compound is classified as flammable, corrosive, and acutely toxic upon inhalation or skin contact.[1][3] It is also a lachrymator. The primary hazards stem from its high reactivity, particularly with moisture and nucleophiles.
-
Toxicity & Corrosivity: It can cause severe skin and eye burns and is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[2] All manipulations must be performed in a certified chemical fume hood.
-
Reactivity: It reacts with water, potentially liberating corrosive hydrogen chloride (HCl) gas.[4] Vapors can also form explosive mixtures with air.[2]
-
Essential Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[1][2]
-
Ventilation: Use exclusively within a chemical fume hood with verified airflow.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically at 2-8°C.[2][3]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of reactions involving this compound, particularly its reaction with amines to form propargyl carbamates—a common application in protecting group chemistry and bioconjugation.[4][5]
Question: Why is an external base (HCl scavenger) required when reacting this compound with an amine?
Answer: The reaction between this compound and a primary or secondary amine generates one equivalent of hydrogen chloride (HCl) as a byproduct.[5] Amines are basic and will react with this generated HCl to form an ammonium salt (e.g., R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and cannot react with the chloroformate, effectively halting the desired reaction. To prevent this, a non-nucleophilic, sterically hindered base, often referred to as an "HCl scavenger," is added to neutralize the acid as it forms.[4][6]
Question: What are the best choices for an HCl scavenger and solvent?
Answer: The choice of base and solvent is critical to minimize side reactions.
-
Recommended Bases: Sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices.[6] They are basic enough to neutralize HCl but their steric bulk makes them poor nucleophiles, preventing them from reacting with the this compound themselves. Pyridine can also be used.[4]
-
Recommended Solvents: Anhydrous aprotic solvents are essential to prevent hydrolysis of the chloroformate.[6] Dichloromethane (DCM) and tetrahydrofuran (THF) are the most common choices due to their inertness and ability to dissolve a wide range of substrates.[4][6]
| Parameter | Recommended Choices | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Must be anhydrous and aprotic. DCM is often preferred for its ease of removal. THF is a good choice but must be checked for peroxides.[6] |
| HCl Scavenger | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Must be non-nucleophilic. DIPEA is more sterically hindered and less likely to cause side reactions than TEA. Use at least 1.1 equivalents. |
Question: How should I monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most common method. Co-spot the reaction mixture with your starting amine. The reaction is complete when the starting amine spot has been fully consumed. A new, typically less polar, spot corresponding to the carbamate product should appear. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more definitive tracking.
Question: What is the purpose of each step in a standard aqueous work-up?
Answer: A typical work-up is a sequence of washes designed to remove specific impurities from the organic layer containing your product.[7] The process systematically removes the HCl scavenger salt, excess reagents, and other water-soluble byproducts.
Typical Work-up Workflow
Caption: Standard experimental workflow for a this compound reaction work-up.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses the most common problems encountered during the work-up and purification of this compound reaction products.
Question: My yield is very low or zero, but TLC shows my starting material is gone. What happened?
Answer: This scenario strongly suggests that your desired product formed but then decomposed.
-
Probable Cause 1: Hydrolysis. this compound is highly sensitive to moisture.[4] If your solvent or glassware was not perfectly dry, the reagent likely hydrolyzed to propargyl alcohol before it could react. The product carbamate itself can also be susceptible to hydrolysis under harsh acidic or basic conditions during work-up.
-
Probable Cause 2: Unstable Product. The propargyl carbamate product may be unstable to the purification conditions. For example, silica gel used in column chromatography is slightly acidic and can degrade sensitive compounds.
-
Solution Pathway:
-
Verify Reagent Quality: Ensure your this compound is fresh. If it is an older bottle, its quality may be compromised.
-
Ensure Anhydrous Conditions: rigorously dry all glassware in an oven and cool under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.[6]
-
Modify Work-up: Use milder wash conditions. For example, use saturated ammonium chloride (a weak acid) instead of 1M HCl to remove excess amine. Use saturated sodium bicarbonate instead of stronger bases.
-
Alternative Purification: If silica gel is suspected to cause degradation, consider switching to a neutral support like neutral alumina or purifying by recrystallization or distillation if applicable.
-
Question: I have a white precipitate in my reaction mixture that is difficult to filter. What is it?
Answer: This is almost certainly the hydrochloride salt of your amine base (e.g., triethylammonium chloride).[6] This is a positive sign, as it indicates that the reaction has occurred and HCl has been generated and scavenged.
-
Problem: These salts can be fine, gelatinous precipitates that clog filter paper. They can also sometimes carry product with them, reducing yield.
-
Solution: Do not filter the reaction mixture directly. Proceed to the aqueous work-up. The salt is highly water-soluble and will be completely removed during the first water or dilute acid wash.[7]
Question: After the work-up and solvent removal, my product is a sticky, impure oil that is difficult to purify. What are the likely impurities?
Answer: This is a common issue. The impurities are often non-volatile byproducts from side reactions.
-
Probable Cause 1: Urea Byproduct. If your amine scavenger (like TEA or DIPEA) contained traces of secondary amines (diethylamine or diisopropylamine, respectively), these will react with this compound to form a urea-type byproduct, which can be difficult to separate.
-
Probable Cause 2: Dicarbonate Formation. If your starting amine is slow to react, two molecules of this compound can react with trace water to form dipropargyl carbonate.
-
Probable Cause 3: Residual Salts. If the aqueous washes were not thorough, you may have residual ammonium salts in your crude product.
-
Solution Pathway:
-
Use High-Purity Reagents: Use the highest purity amine scavenger available to minimize urea formation.
-
Perform Thorough Washes: Wash the organic layer multiple times (at least 2-3x) with each aqueous solution during the work-up. Vigorously shake the separatory funnel to ensure good mixing.
-
Optimize Chromatography: Finding the right solvent system for column chromatography is key. Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase polarity. A small amount of triethylamine (e.g., 0.5%) can be added to the eluent to suppress tailing if the product is basic.
-
Troubleshooting Decision Tree
// Nodes Start [label="Problem with Reaction?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low or No Yield"]; ImpureProduct [label="Impure Product/\nDifficult Purification"]; SideReaction [label="Unexpected Byproducts"];
// Low Yield Path CheckTLC [label="Check TLC/LCMS of\nCrude Mixture"]; SM_Present [label="Starting Material\nStill Present?", shape=diamond, fillcolor="#FBBC05"]; Product_Decomposed [label="Product Decomposed"]; Incomplete_Reaction [label="Incomplete Reaction"]; Fix_Decomposition [label="Use Anhydrous Conditions.\nMilder Work-up.\nChange Purification.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Incomplete [label="Increase Reaction Time/Temp.\nCheck Reagent Stoichiometry.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Impure Product Path Impurity_Type [label="Nature of Impurity?", shape=diamond, fillcolor="#FBBC05"]; Sticky_Oil [label="Sticky Oil/\nResidual Salts"]; Discolored [label="Dark/Polymerized"]; Fix_Sticky [label="Thorough Aqueous Washes.\nOptimize Chromatography.\nUse High-Purity Base.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Discolored [label="Run at Lower Temp.\nEnsure Inert Atmosphere.\nDegas Solvents.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> LowYield; Start -> ImpureProduct; Start -> SideReaction;
LowYield -> CheckTLC; CheckTLC -> SM_Present; SM_Present -> Product_Decomposed [label=" No"]; SM_Present -> Incomplete_Reaction [label=" Yes"]; Product_Decomposed -> Fix_Decomposition; Incomplete_Reaction -> Fix_Incomplete;
ImpureProduct -> Impurity_Type; Impurity_Type -> Sticky_Oil [label=" Salts/Urea"]; Impurity_Type -> Discolored [label=" Color"]; Sticky_Oil -> Fix_Sticky; Discolored -> Fix_Discolored; }
Caption: A decision tree for troubleshooting common issues in this compound reactions.
References
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
- European Patent Office.
-
ACS Publications. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. PMC. [Link]
- Google Patents.
-
National Institutes of Health (NIH). A Study of Solvent Effects in the Solvolysis of this compound. PMC. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. Reactions for PrK synthesis. (a) this compound reacts with.... [Link]
-
National Institutes of Health (NIH). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. PMC. [Link]
-
Taylor & Francis. Chloroformate – Knowledge and References. [Link]
-
National Institutes of Health (NIH). A Study of Solvent Effects in the Solvolysis of this compound. PubMed. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Royal Society of Chemistry. Synthesis of allenylsilanes from propargyl carbamates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
National Institutes of Health (NIH). Chloroformates Acute Exposure Guideline Levels. [Link]
- Google Patents. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
-
J-Stage. On the Cleavage of Tertiary Amines with Ethyl Chloroformate. [Link]
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Organic Chemistry Portal. Synthesis of propargylic amines. [Link]
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University of Rochester, Department of Chemistry. Workup: Amines. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving Propargyl Chloroformate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted propargyl chloroformate from your reaction product. Given the hazardous nature and high reactivity of this compound, its effective removal is critical for obtaining pure products and ensuring the validity of downstream applications.[1][2][3] This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental work.
I. Understanding the Challenge: Properties of this compound
This compound is a highly reactive electrophile, a characteristic that makes it a valuable reagent for introducing the propargyloxycarbonyl (Poc) protecting group or for other synthetic modifications.[2][4] However, this reactivity also presents a significant challenge in its removal post-reaction. It is classified as a flammable, corrosive, and toxic liquid, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][3][5][6]
| Property | Value | Source |
| Molecular Formula | C₄H₃ClO₂ | [3] |
| Molecular Weight | 118.52 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Boiling Point | 118-122 °C | [8] |
| Density | 1.215 g/mL at 25 °C | |
| Flash Point | 30 °C (86 °F) | [4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether), reacts with water. | [7] |
The primary challenge in removing unreacted this compound stems from its propensity to react with nucleophiles, including water, which can complicate purification procedures.[2] Furthermore, its thermal sensitivity means that high-temperature distillation must be approached with caution to prevent product decomposition.[2]
II. Frequently Asked Questions (FAQs)
Q1: What are the initial signs of incomplete this compound removal?
A1: The most common indicator is an inconsistent or unexpected outcome in subsequent analytical or functional assays. For instance, if your product is intended for "click" chemistry reactions, residual this compound can compete for the azide-functionalized molecule, leading to side products.[2] Analytically, you may observe extra peaks in your NMR, LC-MS, or GC-MS spectra that correspond to the mass of your starting material or byproducts derived from the chloroformate. A persistent pungent odor is also a qualitative clue.[2][7]
Q2: Can I use water to quench the excess this compound?
A2: Yes, quenching with water is a viable option, but it must be done cautiously. This compound reacts with water (hydrolysis) to produce propargyl alcohol, carbon dioxide, and hydrochloric acid.[2] This acidification of the reaction mixture could potentially degrade acid-sensitive products. Therefore, a buffered aqueous solution or a mild base is often preferred.
Q3: Is heating the reaction mixture to evaporate the excess reagent a good strategy?
A3: Due to the thermal sensitivity of this compound and potentially your product, heating should be approached with extreme care.[2] While it has a relatively low boiling point, prolonged heating can lead to decomposition. If you choose this method, it is crucial to use a high-vacuum distillation setup to lower the boiling point.[9]
III. Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Product degradation during workup. | The quenching step is too harsh (e.g., strong acid or base). | Use a milder quenching agent like a saturated aqueous solution of sodium bicarbonate or a phosphate buffer. |
| Incomplete removal of this compound after extraction. | The reagent is co-extracting with your product into the organic layer. | Increase the number of aqueous washes. Consider using a dilute solution of a nucleophilic amine (e.g., a brief wash with dilute aqueous ammonia or glycine solution) to scavenge the remaining chloroformate. |
| Product and reagent co-elute during column chromatography. | The polarity of your product and the unreacted chloroformate are too similar. | Adjust the solvent system for your column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The product appears oily or has a strong odor even after purification. | Trace amounts of this compound or its byproducts remain. | A final purification step, such as precipitation or recrystallization, may be necessary. For volatile impurities, co-evaporation with a high-boiling point solvent like toluene under reduced pressure can be effective.[10] |
IV. Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This is the most common first step in removing excess this compound.
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to slow down any exothermic reactions during quenching.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The bicarbonate will neutralize the hydrochloric acid byproduct of hydrolysis and react with the excess chloroformate.[11] Continue adding the solution until gas evolution (CO₂) ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acidic byproducts).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid in phase separation and remove residual water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for quenching and liquid-liquid extraction.
Protocol 2: Flash Column Chromatography
If quenching and extraction are insufficient, flash column chromatography is the next logical step.
-
Prepare the column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the sample: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography purification.
V. Comparative Analysis of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Quenching/Extraction | Simple, fast, removes bulk of the reagent and byproducts. | May not achieve high purity, potential for emulsion formation. | Initial workup of the reaction mixture. |
| Column Chromatography | Can achieve high purity, separates compounds with different polarities. | Can be time-consuming, requires solvent, potential for product loss on the column. | Isolating the final product from closely related impurities. |
| Distillation (under vacuum) | Effective for removing volatile impurities. | Risk of thermal decomposition of the product or remaining reagent. | Thermally stable, volatile products. |
| Crystallization/Precipitation | Can yield highly pure crystalline solids. | Not suitable for all products (oils, amorphous solids), requires finding a suitable solvent system. | Final polishing step for solid products. |
VI. Safety First: Handling this compound
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6]
-
Have an emergency plan and access to a safety shower and eyewash station.
-
This compound is flammable; keep it away from heat, sparks, and open flames.[4][6]
-
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[1][5]
This guide provides a comprehensive overview of the challenges and solutions associated with removing unreacted this compound. By understanding the chemical principles and following these protocols, you can enhance the purity of your products and ensure the reliability of your research. For further inquiries, please do not hesitate to contact our technical support team.
References
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This compound Safety Data Sheets (SDS). (n.d.). lookchem. Retrieved from [Link]
-
This compound | C4H3ClO2 | CID 3356829. (n.d.). PubChem. Retrieved from [Link]
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D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. PMC - NIH. Retrieved from [Link]
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A Study of Solvent Effects in the Solvolysis of this compound. (2011). ResearchGate. Retrieved from [Link]
-
Acid Chloride/ chloroformate purification? (2025). ResearchGate. Retrieved from [Link]
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How to quench propargyl bromide? (2016). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Amine Protection: Propargyl Chloroformate vs. Benzyl Chloroformate
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, such as an amine, and then reveal it at a strategic point is paramount. Among the plethora of options available, carbamates stand out for their reliability. This guide provides an in-depth technical comparison of two key reagents for the formation of carbamate protecting groups: the workhorse Benzyl Chloroformate (Cbz-Cl) and the versatile Propargyl Chloroformate (Poc-Cl).
This document moves beyond a simple cataloging of features, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for selecting the optimal reagent for your specific synthetic challenge.
The Central Role of Carbamates in Amine Protection
Amines are fundamental nucleophiles, and their unprotected presence can lead to a multitude of undesired side reactions in a multi-step synthesis. Carbamate protecting groups effectively temper this nucleophilicity by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl system. An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under specific and mild conditions that do not compromise the integrity of the rest of the molecule. This principle of selective removal is known as orthogonality, a critical concept in complex syntheses.[1][2]
Benzyl Chloroformate (Cbz-Cl): The Established Guardian
First introduced in the 1930s by Bergmann and Zervas, the benzyloxycarbonyl (Cbz or Z) group has become a staple in the chemist's toolbox for amine protection.[3][4] Its enduring popularity stems from its robustness and the multiple, well-characterized methods for its removal.
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate under basic conditions.[5] This reaction is generally high-yielding and amenable to a wide range of substrates, from simple amines to complex amino acids. A significant advantage of the Cbz group is its tendency to impart crystallinity to the protected compounds, often simplifying purification.[6]
Mechanism of Cbz Protection
The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, with the base neutralizing the newly formed hydrochloric acid to drive the reaction to completion.
Caption: General workflow for the protection of an amine with the Cbz group.
This compound (Poc-Cl): A Modern Contender with Unique Attributes
This compound allows for the introduction of the propargyloxycarbonyl (Poc) protecting group. While perhaps not as ubiquitous as the Cbz group, the Poc group offers a distinct set of advantages, primarily centered around its unique deprotection chemistry. The presence of the terminal alkyne functionality opens up a different avenue for cleavage, providing excellent orthogonality with many other common protecting groups.[7]
Mechanism of Poc Protection
Similar to Cbz protection, the formation of a Poc-protected amine involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, proceeding through an addition-elimination mechanism to yield the corresponding carbamate.[8]
Caption: General workflow for the protection of an amine with the Poc group.
Head-to-Head Comparison: Cbz vs. Poc
The choice between Cbz and Poc protection hinges on the specific demands of the synthetic route, particularly the nature of other functional groups present and the required deprotection strategy.
| Feature | Benzyl Chloroformate (Cbz) | This compound (Poc) | Senior Scientist's Insights |
| Reagent Stability & Handling | Colorless to yellow liquid, lachrymator, moisture-sensitive.[4] | Colorless liquid, moisture-sensitive.[7] | Both reagents require handling in a fume hood with appropriate personal protective equipment. Cbz-Cl is a well-known lachrymator and requires extra caution. |
| Protection Reaction Conditions | Typically Schotten-Baumann conditions (e.g., aq. Na₂CO₃, 0 °C to rt).[4] High yields are generally achieved for a wide range of amines.[4] | Similar conditions to Cbz-Cl (e.g., base in an organic solvent or biphasic mixture). | Both protection reactions are straightforward and high-yielding. The choice of base and solvent can be optimized for specific substrates. |
| Stability of Protected Amine | Stable to mildly acidic and basic conditions.[4] Stable to many oxidizing and reducing agents (excluding catalytic hydrogenolysis).[9] | Stable to acidic and basic conditions commonly used in peptide synthesis (e.g., TFA, piperidine).[10] | The stability of both carbamates is a key advantage. Poc's documented stability to TFA and piperidine makes it highly compatible with standard Boc and Fmoc peptide synthesis strategies. |
| Primary Deprotection Method | Catalytic hydrogenolysis (H₂, Pd/C).[3] | Tetrathiomolybdate salts (e.g., benzyltriethylammonium tetrathiomolybdate).[11] | The deprotection methods are the key differentiating factor. Hydrogenolysis for Cbz is clean but incompatible with reducible functional groups like alkynes, alkenes, and some sulfur-containing moieties. Poc deprotection with tetrathiomolybdate is remarkably mild and selective. |
| Alternative Deprotection | Strong acids (HBr/AcOH), Lewis acids (AlCl₃/HFIP), Na/liq. NH₃.[6][12] | Low-valent titanium (e.g., Ti(O-i-Pr)₄/Me₃SiCl/Mg).[13] | The availability of multiple deprotection methods for Cbz adds to its versatility, though some are harsh. The titanium-mediated deprotection of Poc is an interesting alternative, although less common than tetrathiomolybdate. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[3][14] | Orthogonal to Cbz, Boc, and Fmoc groups.[10] | Poc demonstrates a higher degree of orthogonality due to its unique deprotection conditions, which do not affect the common protecting groups. Cbz is generally orthogonal to Boc and Fmoc, but care must be taken with some hydrogenolysis conditions which can affect Fmoc.[14] |
| Potential Side Reactions | Incomplete hydrogenolysis can lead to the formation of N-benzyl byproducts.[6] Over-reduction of other functional groups. | Potential for side reactions involving the alkyne moiety under certain conditions (e.g., with some transition metals). | Careful monitoring of the reaction and ensuring a sufficient hydrogen source is crucial for Cbz deprotection. For Poc, the main consideration is the compatibility of the alkyne with other reagents in the synthetic sequence. |
Experimental Protocols
The following protocols are provided as representative examples. Optimization for specific substrates may be required.
Protocol 1: Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Water
-
Dichloromethane (DCM)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in a suitable amount of water and cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate to the solution and stir until dissolved.
-
Add benzyl chloroformate dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the aqueous mixture with DCM (3x).
-
Wash the combined organic layers with 1 M HCl (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
Protocol 2: Poc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in DCM and cool to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add this compound dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Poc-protected amine.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C is pyrophoric and should not be allowed to dry in the air.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 4: Poc Deprotection using Benzyltriethylammonium Tetrathiomolybdate
Materials:
-
Poc-protected amine (1.0 equiv)
-
Benzyltriethylammonium tetrathiomolybdate (1.1 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the Poc-protected amine in acetonitrile.
-
Add benzyltriethylammonium tetrathiomolybdate to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the deprotected amine.
Senior Application Scientist's Perspective and Recommendations
The choice between this compound and benzyl chloroformate is not a matter of one being universally superior to the other, but rather a strategic decision based on the overall synthetic plan.
Choose Benzyl Chloroformate (Cbz) when:
-
Your synthetic route does not involve functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, certain sulfur-containing groups).
-
You are working with substrates that tend to be oils, as the Cbz group often imparts crystallinity, simplifying purification.
-
You require a well-established, robust protecting group with a vast body of literature and multiple deprotection options.
Choose this compound (Poc) when:
-
Orthogonality is paramount. The Poc group's unique deprotection with tetrathiomolybdate under neutral conditions makes it an excellent choice in complex syntheses where Cbz, Boc, and Fmoc groups are also present.
-
Your molecule contains functional groups that are incompatible with hydrogenolysis.
-
You are designing a synthetic route that could leverage the terminal alkyne for further functionalization (e.g., "click" chemistry) after its role as part of the protecting group is complete.
References
- Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674.
- ResearchGate. (2006, August). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4.
- Master Organic Chemistry. (2018, June 7).
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Wiley-VCH. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
- Ramesh, R., Bhat, R. G., & Chandrasekaran, S. (2005). Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate. The Journal of Organic Chemistry, 70(3), 837–840.
- BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
- Organic Chemistry Portal. (2024, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- Organic Chemistry Portal. (2011). Ti(O-i-Pr)
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Sigma-Aldrich. (n.d.).
- Ghinwa, H. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts.
- Bellen, H. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- ResearchGate. (n.d.). Preparation and deprotection of propargyl esters.
- Scilit. (n.d.).
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- D'Souza, M. J., et al. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTec. (n.d.).
- Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups.
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A Comparative Guide to Poc Protection in Peptide Synthesis: Unlocking a Third Dimension of Orthogonality
For the modern peptide chemist, the strategic selection of protecting groups is the cornerstone of a successful synthesis, dictating the efficiency, purity, and complexity of the final molecule.[1] While the acid-labile tert-Butoxycarbonyl (Boc) and base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) groups form the bedrock of most Solid-Phase Peptide Synthesis (SPPS) strategies, the synthesis of uniquely modified, branched, or cyclic peptides often demands a third, fully orthogonal protecting group.[2][3] This guide offers an in-depth comparison of the Propoxycarbonyl (Poc) protecting group and its analogs, which are selectively cleaved under exceptionally mild, palladium-catalyzed conditions. We will explore its distinct advantages over traditional Boc and Fmoc strategies, providing the experimental and mechanistic rationale to empower researchers in designing sophisticated synthetic routes.
The Principle of Orthogonality: Beyond Acid and Base
In peptide synthesis, orthogonality is the concept of selectively removing one type of protecting group in the presence of others using distinct chemical conditions.[2][4] The widely used Fmoc/tBu strategy is a classic example of an orthogonal system: the Nα-Fmoc group is removed with a base (e.g., piperidine), while side-chain tert-Butyl (tBu) groups are removed with a strong acid (e.g., Trifluoroacetic acid, TFA).[5] This two-dimensional approach, however, is insufficient when a specific side chain must be deprotected for modification while both the N-terminus and other side chains remain protected.
The Poc group, a member of the alkoxycarbonyl family like the more common Allyloxycarbonyl (Alloc) group, introduces a third dimension of orthogonality. Its cleavage is not dependent on pH but on transition-metal catalysis, specifically using a Palladium(0) complex.[6][7] This unique mechanism allows for its removal under neutral, mild conditions that leave both acid- and base-labile protecting groups completely intact.
The Poc Group: Mechanism of a Unique Deprotection
The stability and selective cleavage of the Poc group hinge on the chemistry of palladium. The deprotection proceeds via a palladium-catalyzed hydrostannolytic or reductive cleavage mechanism.
-
Oxidative Addition : A Pd(0) catalyst, such as Pd(PPh₃)₄, inserts into the propargyl-oxygen bond of the Poc group, forming a Pd(II) intermediate.
-
Nucleophilic Attack : A scavenger or nucleophile (e.g., a mild hydride source like PhSiH₃ or a soft nucleophile) attacks the complex.[6]
-
Reductive Elimination : The complex undergoes reductive elimination, releasing the unprotected amine, carbon dioxide, and propylene, while regenerating the Pd(0) catalyst to complete the cycle.
This process is highly specific and occurs rapidly at room temperature, offering a significant advantage in preserving the integrity of sensitive peptide sequences.
Caption: Palladium-catalyzed deprotection of the Poc group.
Comparative Analysis: Poc vs. Fmoc and Boc
The choice of a protecting group strategy is a critical decision that impacts yield, purity, and the feasibility of synthesizing complex molecules.[5] The following table provides a direct comparison of the key performance characteristics of Poc, Fmoc, and Boc strategies.
| Feature | Poc (Propoxycarbonyl) Strategy | Fmoc (Fluorenylmethyloxycarbonyl) Strategy | Boc (tert-Butoxycarbonyl) Strategy |
| Nα-Deprotection Reagent | Pd(PPh₃)₄ with a scavenger (e.g., PhSiH₃) in DCM/THF.[6] | 20-50% Piperidine in DMF.[8] | 25-50% TFA in DCM.[2] |
| Cleavage Condition | Mild, neutral pH, room temperature. | Mildly basic (pH ~11-12).[] | Strongly acidic.[10] |
| Orthogonality | Fully orthogonal to both acid-labile (tBu, Trt, Boc) and base-labile (Fmoc) groups.[6] | Fully orthogonal to acid-labile groups.[2] | Semi-orthogonal to benzyl (Bzl)-based side-chain groups (graduated acid lability).[2] |
| Key Advantages | - Enables a third dimension of selective deprotection.- Extremely mild cleavage conditions preserve sensitive residues.- Ideal for on-resin side-chain modification, cyclization, or branching. | - Milder final cleavage (TFA vs. HF).- Highly amenable to automation.- UV monitoring of deprotection is possible.[2] | - Robust, well-established method.- Can be advantageous for reducing aggregation in "difficult sequences".[5] |
| Potential Disadvantages | - High cost of palladium catalyst and ligands.- Potential for trace metal contamination requiring extra purification.- Catalyst can be sensitive to air and moisture.- Limited commercial availability of Poc-amino acids. | - Base-labile side reactions (e.g., aspartimide formation).[11]- Diketopiperazine formation at the dipeptide stage.- Fmoc-amino acids can be more expensive than Boc derivatives.[5] | - Repetitive harsh acid treatment can degrade sensitive peptides.- Final cleavage requires hazardous strong acids (e.g., HF).[10]- Formation of t-butyl cation side products.[4] |
| Compatibility | Excellent with acid- or base-sensitive functionalities like phosphorylation and glycosylation. | Good, but piperidine can cause side reactions with certain modifications. | Less suitable for peptides with acid-sensitive modifications.[2] |
Visualizing the Deprotection Mechanisms
The fundamental differences in cleavage chemistry are best understood visually. The following diagrams illustrate the distinct mechanisms for Poc, Fmoc, and Boc group removal.
Caption: Comparative cleavage pathways for Poc, Fmoc, and Boc groups.
Experimental Protocol: Selective Side-Chain Deprotection Using Poc
This protocol describes the synthesis of a model tripeptide (Ac-Tyr-Lys(Poc)-Ala-NH₂) on a Rink Amide resin using an Fmoc/tBu strategy, followed by the selective deprotection of the Poc group on the Lysine side chain for subsequent modification.
Objective: To demonstrate the orthogonality of the Poc group by its selective removal without affecting the N-terminal Fmoc group, the tBu-protected Tyrosine, or the resin linkage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Lys(Poc)-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Poc Deprotection Reagent: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Scavenger: Phenylsilane (PhSiH₃)
-
Washing Solvents: Isopropanol (IPA), Methanol (MeOH)
Workflow:
Caption: SPPS workflow for selective Poc group removal.
Step-by-Step Procedure:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc-Amino Acid Coupling Cycles (Steps 2-13):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Add the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Agitate for 1-2 hours. Confirm completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x).
-
Repeat this cycle for Fmoc-Ala-OH, Fmoc-Lys(Poc)-OH, and Fmoc-Tyr(tBu)-OH sequentially.
-
-
Selective Poc Deprotection (Step 14):
-
Wash the peptide-resin with DCM (5x) to ensure it is free of DMF.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the catalyst solution to the resin, followed by Phenylsilane (PhSiH₃, 10 eq.).
-
Agitate the mixture at room temperature for 1 hour. The resin may develop a dark color, which is normal.
-
-
Post-Deprotection Washing (Step 15):
-
Drain the reaction mixture.
-
Wash the resin extensively to remove the catalyst and byproducts: DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium), DMF (5x), and finally MeOH (3x). Dry the resin under vacuum.
-
-
On-Resin Modification (Step 16): The free amine on the Lysine side chain is now available for modification (e.g., acylation, alkylation, or conjugation to a reporter molecule) using standard coupling procedures.
-
Final Cleavage (Step 17): After modification, the N-terminal Fmoc group can be removed, and the peptide can be cleaved from the resin with simultaneous removal of the Tyr(tBu) group using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[12][13]
Conclusion
The Poc protecting group, and related palladium-cleavable groups like Alloc, represent a powerful tool in the peptide chemist's arsenal. While not intended to replace the workhorse Fmoc and Boc strategies for linear peptide synthesis, its distinct advantage lies in providing a third, fully orthogonal dimension of chemical selectivity. The exceptionally mild, neutral conditions required for its removal make it indispensable for the synthesis of complex peptides featuring site-specific modifications, cyclization, or branching. Although the higher cost and handling requirements of the palladium catalyst are important considerations, the unique synthetic possibilities unlocked by the Poc group justify its use in advanced research and drug development applications where molecular sophistication is paramount.
References
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from a relevant chemical supplier's technical resources.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
-
Li, P., et al. (2025). Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. Methods in Molecular Biology, 2931, 241-248. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
-
Grog, G., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Deming, T. J. (2007). Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. Advanced Drug Delivery Reviews, 59(14), 1455-1469.
- National Institutes of Health (NIH). (n.d.). Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes.
- MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
-
Pal, M., et al. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. Organic Letters, 5(3), 349-352. [Link]
- Fujii, N., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(2), 145-52.
- National Institutes of Health (NIH). (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
- ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- YouTube. (2023). How to Make Amino Acid POC + How to Apply It. Note: This source was found to be irrelevant to chemical peptide synthesis.
- BenchChem. (2025). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc).
- National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes.
- ResearchGate. (n.d.). Synthesis of poly(amino acid)s.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- ResearchGate. (n.d.). Solid-Phase Synthesis of C-Terminal Modified Peptides.
- Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
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A Researcher's Guide to Alkyne Introduction: Moving Beyond Propargyl Chloroformate
In the landscape of chemical biology, medicinal chemistry, and drug development, the alkyne functional group stands as a cornerstone for molecular innovation. Its unique linear geometry and reactivity, particularly in bioorthogonal "click" chemistry, have made it an indispensable tool for bioconjugation, probe development, and the synthesis of complex bioactive molecules.[1][2] For decades, propargyl chloroformate has served as a workhorse reagent for installing this invaluable functionality onto nucleophilic handles such as amines and phenols.[3][4] However, its high reactivity, moisture sensitivity, and potential toxicity necessitate the exploration of milder, more versatile, and equally efficient alternatives.[5][6][7]
This guide provides a comprehensive comparison of alternative reagents and methodologies for alkyne introduction, designed to empower researchers with the knowledge to select the optimal strategy for their specific synthetic challenges. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols.
The Limitations of a Classic: Why Seek Alternatives to this compound?
This compound is a highly electrophilic reagent that readily reacts with nucleophiles to form propargyl carbamates, carbonates, and other derivatives.[3] This reactivity, while effective, is often indiscriminate and can be problematic when working with sensitive or multifunctional substrates. Key limitations include:
-
High Reactivity and Poor Selectivity: Its aggressive nature can lead to unwanted side reactions with other nucleophilic sites in a molecule.
-
Moisture Sensitivity: this compound readily hydrolyzes, requiring stringent anhydrous reaction conditions.
-
Toxicity: As a chloroformate, it is a lachrymator and toxic, requiring careful handling in a well-ventilated fume hood.[5]
-
Limited Scope with Certain Nucleophiles: The harsh conditions often required can be incompatible with delicate substrates.
These drawbacks have spurred the development of a diverse toolkit of alternative propargylating agents, each with its own distinct advantages.
The Modern Alkyne Installation Toolkit: A Comparative Analysis
Here, we compare the most prominent and effective alternatives to this compound, focusing on their mechanisms, applications, and experimental considerations.
Propargyl Halides: The Versatile Workhorses
Propargyl bromide and chloride are perhaps the most common and cost-effective alternatives for introducing the propargyl group.[8][9] They participate in standard nucleophilic substitution reactions with a wide range of nucleophiles.
Mechanism: The reaction proceeds via a straightforward SN2 mechanism, where a nucleophile attacks the methylene carbon of the propargyl halide, displacing the halide leaving group.
Applications:
-
N-Propargylation: Widely used for the propargylation of primary and secondary amines to form propargylamines.[10]
-
O-Propargylation: Effective for the synthesis of propargyl ethers from alcohols and phenols.[11][12][13]
-
S-Propargylation: Can be used to propargylate thiols.
-
C-Propargylation: In the presence of a strong base, can be used to alkylate carbanions.
Advantages:
-
Readily available and inexpensive.
-
Generally stable and easy to handle (compared to this compound).
-
Milder reaction conditions are often possible.
Disadvantages:
-
Can require strong bases, which may not be compatible with all functional groups.
-
Over-alkylation can be an issue with primary amines.
-
Propargyl bromide can be corrosive.[8]
Experimental Protocol: N-Propargylation of an Amine with Propargyl Bromide
-
Reaction Setup: To a solution of the amine (1.0 equiv) and a base such as potassium carbonate (2.0 equiv) in an appropriate solvent like dimethylformamide (DMF), add propargyl bromide (1.2 equiv) dropwise at 0 °C.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
The Nicholas Reaction: A Mild Approach for Sensitive Molecules
The Nicholas reaction offers a powerful and mild alternative for propargylating a variety of nucleophiles under acidic conditions, making it particularly suitable for base-sensitive substrates.[15][16] The key to this reaction is the stabilization of the reactive propargyl cation by a dicobalt hexacarbonyl cluster.[17][18]
Mechanism:
-
Complexation: The alkyne of a propargyl alcohol is first complexed with dicobalt octacarbonyl.
-
Cation Formation: Treatment with a Lewis or Brønsted acid generates a highly stabilized propargyl cation.[17][19]
-
Nucleophilic Attack: A nucleophile adds to the cationic center.
-
Decomplexation: Oxidative removal of the cobalt cluster reveals the propargylated product.[17]
Applications:
-
Propargylation of alcohols, thiols, amines, and carboxylic acids.[15][16]
-
Ideal for complex and acid-stable, but base-labile molecules.
Advantages:
-
Mild, acidic conditions preserve base-sensitive functional groups.
-
The cobalt complex protects the alkyne from other reactions.
-
High yields are often achieved.
Disadvantages:
-
Requires stoichiometric use of the cobalt reagent, which is toxic and requires careful handling.
-
The decomplexation step adds an extra step to the synthesis.
Experimental Protocol: Nicholas Reaction for O-Propargylation of an Alcohol
-
Complexation: To a solution of propargyl alcohol (1.2 equiv) in dichloromethane (DCM) at room temperature, add dicobalt octacarbonyl (Co2(CO)8) (1.1 equiv). Stir for 1-2 hours until complex formation is complete.[18]
-
Reaction: Cool the mixture to -78 °C and add the alcohol substrate (1.0 equiv). Then, add a Lewis acid such as boron trifluoride etherate (BF3·OEt2) (1.2 equiv) dropwise. Allow the reaction to proceed for the required time.
-
Decomplexation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. To the crude cobalt-complexed product, add an oxidant like ceric ammonium nitrate (CAN) in acetone at 0 °C to room temperature to remove the cobalt.[18]
-
Purification: After work-up, purify the desired propargylated product by column chromatography.
Propargyl Sulfonates and Sulfonyl Chlorides: Enhanced Reactivity
For less reactive nucleophiles, propargyl sulfonates (e.g., tosylates, mesylates) and sulfonyl chlorides offer increased electrophilicity at the propargylic carbon.
Mechanism: Propargyl alcohol is first converted to a sulfonate ester, which is a better leaving group than a halide. The subsequent reaction with a nucleophile proceeds via an SN2 pathway. Propargyl sulfonyl chlorides react directly with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively, thereby introducing the propargylsulfonyl group.[20][21]
Applications:
-
Alkylation of weakly nucleophilic substrates.
-
Formation of propargyl sulfonamides and sulfonate esters.[20]
Advantages:
-
Higher reactivity compared to propargyl halides.
-
Sulfonates are often crystalline and easy to purify.
Disadvantages:
-
Requires an additional step to prepare the sulfonate.
-
Sulfonyl chlorides can be highly reactive and moisture-sensitive.
Sonogashira Coupling: Forging C-C Bonds to Aryl and Vinyl Systems
While not a direct replacement for propargylating heteroatoms, the Sonogashira coupling is a paramount method for introducing a terminal alkyne to an aryl or vinyl halide.[22][23] This palladium- and copper-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis.[24][25]
Mechanism: The reaction involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition into the aryl/vinyl halide bond, while the copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.[22][24]
Applications:
-
Synthesis of arylalkynes and conjugated enynes.[22]
-
Functionalization of aromatic and vinylic systems with an alkyne handle for subsequent click chemistry.[26]
Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Broad substrate scope.
Disadvantages:
-
Requires a pre-functionalized (halogenated) substrate.
-
The catalysts can be expensive and require careful handling to avoid deactivation.
-
Copper-free variations exist to avoid issues with alkyne dimerization.[23]
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), copper(I) iodide (CuI, 1-2 mol%), and a base such as triethylamine (Et3N) in a suitable solvent (e.g., THF or DMF).
-
Degassing: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Comparative Summary of Alkyne Introduction Reagents
| Reagent/Method | Nucleophile Scope | Key Advantages | Key Disadvantages |
| This compound | Amines, Phenols | High reactivity | Poor selectivity, moisture sensitive, toxic[5] |
| Propargyl Halides | Amines, Alcohols, Thiols | Cost-effective, versatile | Can require strong base, potential for over-alkylation |
| Nicholas Reaction | Alcohols, Thiols, Amines, Carboxylic Acids | Mild, acidic conditions; protects alkyne[15][16] | Stoichiometric toxic cobalt reagent, extra decomplexation step[17] |
| Propargyl Sulfonates | Wide range of nucleophiles | High reactivity for weak nucleophiles | Requires an extra synthetic step |
| Sonogashira Coupling | Aryl/Vinyl Halides | Mild, high functional group tolerance | Requires pre-functionalized substrate, catalyst cost[22][23] |
Conclusion: Choosing the Right Tool for the Job
The introduction of an alkyne handle is a critical step in the design and synthesis of modern chemical tools and therapeutics. While this compound has its place, its limitations have driven the adoption of a broader and more refined set of reagents and methodologies.
For simple and robust propargylations of common nucleophiles, propargyl halides remain an excellent first choice due to their cost-effectiveness and versatility. When dealing with precious, base-sensitive substrates, the Nicholas reaction provides a mild and protective strategy, albeit with the caveat of using a stoichiometric cobalt reagent. For activating otherwise unreactive positions, conversion to propargyl sulfonates is a reliable approach. Finally, for the direct installation of an alkyne onto aromatic or vinylic systems, the Sonogashira coupling is the undisputed champion, offering unparalleled scope and mildness.
By understanding the nuances of each method, researchers can make informed decisions, leading to more efficient, selective, and successful syntheses. The expansion of this chemical toolkit beyond the classic this compound empowers the scientific community to tackle increasingly complex molecular challenges.
References
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
-
Synthesis of C-Propargylic Esters of N-Protected Amino Acids and Peptides. ACS Publications. [Link]
-
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptides. [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Publications. [Link]
-
A new and general one-pot synthesis of propargyl alcohols from esters. RSC Publishing. [Link]
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PubMed. [Link]
-
Nicholas reaction. Wikipedia. [Link]
-
Nicholas Reaction. NROChemistry. [Link]
-
Synthesis of glycidyl propargyl ether. ResearchGate. [Link]
- Process for making propargyl ethers of hydroxyaromatic compounds.
-
Nicholas reaction. chemeurope.com. [Link]
-
The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
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-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health. [Link]
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Biosynthesis of alkyne-containing natural products. National Institutes of Health. [Link]
-
Alkynes and Synthesis. Master Organic Chemistry. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Utilization of alkyne bioconjugations to modulate protein function. National Institutes of Health. [Link]
-
Bioconjugation Introduction. Creative Biolabs. [Link]
-
Utilization of Alkyne Bioconjugations to Modulate Protein Function. ResearchGate. [Link]
-
Bioconjugation. Wikipedia. [Link]
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. [Link]
-
Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. ResearchGate. [Link]
- New process for the preparation of propargyl amines.
-
Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. ResearchGate. [Link]
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A Study of Solvent Effects in the Solvolysis of this compound. ResearchGate. [Link]
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A Study of Solvent Effects in the Solvolysis of this compound. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Validation of Pivaloyloxymethyl (Poc) Protection using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the judicious selection and rigorous validation of protecting groups are paramount to the success of complex synthetic campaigns. The pivaloyloxymethyl (Poc) group, a key player in prodrug strategies and a valuable tool for protecting hydroxyl and carboxyl functionalities, demands a robust and reliable validation methodology. This guide provides an in-depth technical comparison of the validation of Poc protection using Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Pivaloyloxymethyl (Poc) Protecting Group: A Prodrug Staple
The Poc group, also known as the pivaloyloxymethyl (PivOM) group, is an acetal-type protecting group. Its structure, featuring a bulky pivaloyl moiety, confers specific steric and electronic properties that are advantageous in various synthetic contexts. A significant application of the Poc group is in the formation of prodrugs, where its cleavage by intracellular esterases releases the active pharmaceutical ingredient (API).[1][2] This biolabile nature, coupled with its tunable stability, makes the Poc group an attractive choice in medicinal chemistry.[3][4]
The Cornerstone of Validation: NMR Spectroscopy
NMR spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of organic molecules.[5][6] For the validation of Poc protection, NMR provides unequivocal evidence of successful installation, offering insights into the chemical environment of the newly formed Poc-ether linkage and the integrity of the parent molecule.
Key NMR Signatures of the Poc Group
The successful installation of a Poc group introduces a unique set of signals in both the ¹H and ¹³C NMR spectra. These characteristic resonances serve as the primary indicators of a successful protection reaction.
¹H NMR Spectroscopy:
The proton NMR spectrum of a Poc-protected alcohol will exhibit two key diagnostic signals:
-
A sharp singlet integrating to nine protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. This signal is typically observed in the upfield region of the spectrum, around δ 1.2 ppm .
-
A two-proton singlet corresponding to the methylene protons of the -O-CH₂-O- linker. This signal is characteristically found further downfield, typically in the range of δ 5.7 - 5.9 ppm .
The appearance of these signals, with their specific chemical shifts and integration values, is the first line of evidence for successful Poc protection.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides complementary and equally crucial evidence. The key signals to identify are:
-
The quaternary carbon of the tert-butyl group, typically appearing around δ 39 ppm .
-
The nine equivalent methyl carbons of the tert-butyl group, resonating at approximately δ 27 ppm .
-
The methylene carbon of the -O-CH₂-O- linker, which is characteristically deshielded and appears around δ 82 ppm .
-
The carbonyl carbon of the pivaloyl ester, which will be observed significantly downfield, typically in the region of δ 177 ppm .
The presence of these four distinct signals in the ¹³C NMR spectrum, in conjunction with the ¹H NMR data, provides a comprehensive and definitive validation of Poc group installation.
A Comparative Look: Poc vs. Alternative Protecting Groups
The choice of a protecting group is often a balance of stability, ease of introduction and removal, and its influence on the reactivity of the protected molecule. The Poc group is often compared to other common protecting groups for hydroxyl functionalities, such as the methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers.
| Protecting Group | Structure | Typical ¹H NMR Signals (ppm) | Typical ¹³C NMR Signals (ppm) | Key Features |
| Poc | R-O-CH₂-O-C(O)C(CH₃)₃ | ~5.8 (s, 2H, OCH₂O), ~1.2 (s, 9H, C(CH₃)₃) | ~177 (C=O), ~82 (OCH₂O), ~39 (C(CH₃)₃), ~27 (C(CH₃)₃) | Biolabile (esterase cleavage), stable to many synthetic conditions. |
| MOM | R-O-CH₂-O-CH₃ | ~4.6 (s, 2H, OCH₂O), ~3.3 (s, 3H, OCH₃)[7] | ~96 (OCH₂O), ~55 (OCH₃)[7] | Acid labile, stable to base and nucleophiles.[8][9] |
| BOM | R-O-CH₂-O-CH₂-Ph | ~7.3 (m, 5H, Ar-H), ~4.8 (s, 2H, OCH₂O), ~4.6 (s, 2H, OCH₂Ph) | ~137 (Ar-C), ~128 (Ar-CH), ~94 (OCH₂O), ~70 (OCH₂Ph) | Removable by hydrogenolysis, stable to base.[7] |
As the table illustrates, the NMR signatures of these protecting groups are distinct and easily distinguishable, allowing for unambiguous confirmation of the desired protection. The bulky tert-butyl group of the Poc protecting group gives rise to a highly characteristic singlet at approximately 1.2 ppm in the ¹H NMR spectrum, a feature absent in both MOM and BOM protected compounds.
Experimental Protocols for NMR Validation
A rigorous validation process involves a systematic approach to sample preparation and NMR data acquisition and analysis.
Sample Preparation
-
Purification: Ensure the Poc-protected product is purified by a suitable method (e.g., column chromatography) to remove any starting material, reagents, and byproducts.
-
Solvent Selection: Dissolve a sufficient amount of the purified product (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the analyte and does not have signals that overlap with the key Poc resonances.
-
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.
NMR Data Acquisition
A comprehensive set of NMR experiments should be performed to unequivocally confirm the structure of the Poc-protected compound.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shifts, integration, and multiplicity of all signals.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be valuable to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For complex molecules, two-dimensional NMR experiments are invaluable for confirming connectivity.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is particularly useful for confirming the connectivity of the Poc group to the parent molecule.
-
Data Analysis and Interpretation
A successful validation is contingent on a thorough analysis of the acquired NMR data:
-
Identify Poc Signals: Locate the characteristic ¹H and ¹³C signals of the Poc group as detailed in section 2.1.
-
Confirm Connectivity: Utilize 2D NMR data (if acquired) to confirm the covalent linkage between the Poc group and the hydroxyl oxygen of the parent molecule. For instance, an HMBC correlation between the methylene protons of the Poc group (~δ 5.8 ppm) and the carbon of the parent molecule to which the hydroxyl group was attached provides definitive proof of successful protection.
-
Assess Purity: The ¹H NMR spectrum can be used to assess the purity of the sample by looking for the absence of signals corresponding to the starting material and any reaction byproducts.
Visualizing the Validation Workflow
The logical flow of the validation process can be represented as a workflow diagram.
Caption: Workflow for the validation of Poc protection using NMR spectroscopy.
Stability and Deprotection: The Other Side of the Coin
Validation of a protecting group also encompasses understanding its stability and cleavage characteristics. The Poc group is known to be labile to basic conditions, which is often the desired property for its removal.[4] NMR spectroscopy can be a powerful tool to monitor the stability of the Poc group under various conditions (e.g., acidic, basic, oxidative, reductive) by observing the disappearance of the characteristic Poc signals and the reappearance of the signal for the free hydroxyl group.
Monitoring Deprotection by NMR
A simple and effective way to validate the deprotection of the Poc group is to acquire a ¹H NMR spectrum of the reaction mixture after the deprotection step. The disappearance of the singlets at ~δ 5.8 ppm and ~δ 1.2 ppm, and the reappearance of the proton signal of the deprotected alcohol, confirms the successful removal of the Poc group.
Conclusion: A Robust Framework for Confident Synthesis
The validation of Poc protection by NMR spectroscopy is a critical step in ensuring the integrity of synthetic intermediates and the successful execution of complex synthetic strategies. By understanding the characteristic NMR signatures of the Poc group, employing a systematic experimental approach, and comparing its properties with those of alternative protecting groups, researchers can confidently and efficiently advance their drug discovery and development programs. The principles and protocols outlined in this guide provide a robust framework for achieving this essential validation.
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Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis. Organic letters, 4(26), 4731–4733. Available at: [Link]
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Lyu, B., Sako, H., Sugiura, M., Hiraga, Y., Takagi, R., & Niwayama, S. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank, 2024(1), M1784. Available at: [Link]
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Kutner, A. (2016). New protecting groups in the synthesis of oligosaccharides. Russian Journal of Bioorganic Chemistry, 42(2), 136-148. Available at: [Link]
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Lavergne, T., Janin, M., Dupouy, C., Vasseur, J. J., & Debart, F. (2010). Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit3.19. Available at: [Link]
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Maier, S. M., et al. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Chemistry (Weinheim an der Bergstrasse, Germany), 20(51), 17053–17062. Available at: [Link]
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Di Giorgio, A., et al. (2013). Synthesis and Preliminary Evaluation of pro-RNA 2 '-O-Masked with Biolabile Pivaloyloxymethyl Groups in an RNA Interference Assay. ChemPlusChem, 78(10), 1239-1242. Available at: [Link]
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Clivati, C., et al. (2012). Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. Chemistry – A European Journal, 18(49), 15758-15769. Available at: [Link]
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Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173. Available at: [Link]
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Zhang, Y., & Liebeskind, L. S. (2006). A practical and convenient procedure for making phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. The Journal of organic chemistry, 71(12), 4679–4682. Available at: [Link]
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Baroudi, S. (2020). What is the right approach as to how develop and validate NMR methods in adequation with the ISO17025 standards ?. ResearchGate. Available at: [Link]
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Demchenko, A. V. (2014). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. The Journal of organic chemistry, 79(18), 8565–8572. Available at: [Link]
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Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules (Basel, Switzerland), 26(13), 3824. Available at: [Link]
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Lavergne, T., et al. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Chemistry (Weinheim an der Bergstrasse, Germany), 20(51), 17053–17062. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Available at: [Link]
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Dirksen, E. (2024). What are the criteria that must be retained for the development and validation of a qualitative NMR method ?. ResearchGate. Available at: [Link]
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Gfeller, D., & Reynolds, W. F. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 60(11), 743-748. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Lavergne, T., Janin, M., Dupouy, C., Vasseur, J. J., & Debart, F. (2010). Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit3.19. Available at: [Link]
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Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis. Organic letters, 4(26), 4731–4733. Available at: [Link]
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Girelli, A. M., & Tarola, A. M. (2022). 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. Pharmaceutics, 14(10), 1981. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Available at: [Link]
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Clardy, J., & Schroeder, F. C. (2010). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 14(1), 74–81. Available at: [Link]
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A Comparative Guide to the Stability of Carbamate Protecting Groups: Boc, Cbz, and Fmoc in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount.[1][2] These temporary modifications to reactive functional groups, such as amines, prevent unwanted side reactions and guide the synthetic pathway towards the desired product.[1][3] Among the arsenal of amine protecting groups, carbamates are a cornerstone, offering a balance of stability and selective reactivity.[4][5] This guide provides an in-depth, objective comparison of the stability of three of the most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is grounded in experimental data to empower researchers to make informed decisions for their synthetic strategies.
The Principle of Orthogonality: A Strategic Imperative
The true power of these protecting groups lies in their "orthogonality"—the ability to selectively remove one type of protecting group in the presence of others using specific and non-interfering reaction conditions.[4][6] This principle is fundamental to the design of complex synthetic routes, enabling the sequential manipulation of different parts of a molecule without compromising its integrity.[3][7] The distinct lability of Boc (acid-labile), Cbz (removed by hydrogenolysis), and Fmoc (base-labile) underpins their widespread and synergistic use in modern organic chemistry.[1][4]
Comparative Stability Profile: A Data-Driven Overview
The utility of a protecting group is defined by its robustness across a range of chemical environments and its predictable cleavage under specific conditions. The following table summarizes the relative stability of Boc, Cbz, and Fmoc protecting groups under common reaction conditions encountered in organic synthesis.
| Condition | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Strong Acid (e.g., TFA, HCl) | Labile[8] | Generally Stable (can be cleaved with HBr/AcOH)[9] | Stable |
| Weak Acid (e.g., AcOH) | Stable | Stable | Stable |
| Strong Base (e.g., NaOH, LiOH) | Stable[8] | Stable | Labile[4] |
| Weak Base (e.g., Piperidine, DBU) | Stable | Stable | Labile (standard deprotection)[4] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile (standard deprotection)[4][9] | Stable |
| Nucleophiles (e.g., Hydrazine) | Stable | Stable | Labile (can be cleaved) |
| Oxidizing Agents | Generally Stable | Generally Stable | Can be sensitive |
| Reducing Agents (e.g., NaBH₄) | Stable | Generally Stable | Stable |
Mechanistic Insights into Deprotection
Understanding the mechanisms of deprotection is crucial for predicting stability and potential side reactions. The distinct cleavage pathways for Boc, Cbz, and Fmoc are a direct consequence of their chemical structures.
Boc Deprotection: An Acid-Catalyzed Elimination
The deprotection of a Boc-protected amine proceeds via an E1 elimination mechanism initiated by protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[8][10] This is followed by the loss of a stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger to prevent side reactions.[4] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[10][11]
Caption: Boc deprotection mechanism.
Cbz Deprotection: A Reductive Cleavage
The Cbz group is characteristically removed by catalytic hydrogenation.[4][9] The benzyl C-O bond is susceptible to hydrogenolysis over a palladium catalyst, leading to the formation of toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to liberate the free amine.[9]
Caption: Cbz deprotection mechanism.
Fmoc Deprotection: A Base-Induced Elimination
The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[4] The base abstracts the acidic proton on the fluorenyl ring system, initiating an E1cB elimination to release the free amine and dibenzofulvene. The dibenzofulvene is an electrophile and is typically trapped by the amine base used for deprotection to prevent side reactions.
Caption: Fmoc deprotection mechanism.
Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for the deprotection of Boc, Cbz, and Fmoc protected amines.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[8]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. A typical final concentration of TFA is 20-50% (v/v).[8] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). Deprotection is typically complete within 1-2 hours.[12]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation
-
Catalyst Suspension: To a solution of the N-Cbz protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. The filtrate containing the deprotected amine can be concentrated under reduced pressure.
Protocol 3: Fmoc Deprotection with Piperidine
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]
-
Reaction: Add the piperidine solution to the N-Fmoc protected amine (often resin-bound in solid-phase peptide synthesis) and agitate at room temperature.
-
Reaction Monitoring: The deprotection is typically very rapid, often complete within 5-30 minutes. The formation of the dibenzofulvene-piperidine adduct can sometimes be monitored by UV spectroscopy.
-
Work-up: For solution-phase synthesis, the product can be isolated by standard extraction procedures. In solid-phase synthesis, the resin is simply washed thoroughly to remove the excess piperidine and the dibenzofulvene adduct.
Conclusion
The choice of a carbamate protecting group is a critical decision in the design of a synthetic route. The well-defined and orthogonal stabilities of Boc, Cbz, and Fmoc provide chemists with a powerful and versatile toolkit for the synthesis of complex molecules.[2][8] Boc's robustness towards basic and reductive conditions, coupled with its clean acid-lability, makes it a workhorse in many synthetic endeavors.[8] Cbz offers stability to both acidic and basic conditions, with a specific cleavage protocol that is orthogonal to many other transformations.[9] Fmoc's mild, base-labile nature is particularly advantageous in solid-phase peptide synthesis, allowing for the use of acid-sensitive linkers and side-chain protecting groups.[1] A thorough understanding of the stability profiles and deprotection mechanisms of these essential protecting groups is indispensable for the modern synthetic chemist.
References
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
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Debenham, J. S., Madsen, R., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(12), 3302–3303. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
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University of Illinois Urbana-Champaign. Protecting Groups. Retrieved from [Link]
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Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]
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Yoshida, J., & Kataoka, K. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 28(28), e202200236. Retrieved from [Link]
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Carey, F. A., & Sundberg, R. J. Protecting Groups. Retrieved from [Link]
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Organic Chemistry Explained. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Retrieved from [Link]
-
Modrić, M., & Kovačević, M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 231–247. Retrieved from [Link]
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Reddit. (2019, April 24). carbamate stability during reductive amination. r/chemhelp. Retrieved from [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Shahsavari, S., McNamara, C., Sylvester, M., Bromley, E., Joslin, S., Lu, B.-Y., & Fang, S. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9566–9669. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Vadlapatla, R., & Pal, D. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 15(4), 1047–1057. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023, June 2). Amine Protection / Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Retrieved from [Link]
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Organic Chemistry Portal. Amino Protecting Groups Stability. Retrieved from [Link]
-
Li, W., Lu, X., Diamond, J. M., & Sottos, N. R. (2024). Photo-modulated activation of organic bases enabling microencapsulation and on-demand reactivity. Nature Communications, 15(1), 2206. Retrieved from [Link]
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Shahsavari, S., McNamara, C., Sylvester, M., Bromley, E., Joslin, S., Lu, B.-Y., & Fang, S. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. Retrieved from [Link]
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The Chemoselectivity of Propargyl Chloroformate: A Comparative Guide for Polyfunctional Molecules
For researchers, scientists, and professionals in drug development, the selective modification of a single functional group within a complex, polyfunctional molecule is a paramount challenge. The ability to predictably protect one nucleophile in the presence of others is a cornerstone of efficient and successful multi-step synthesis. Propargyl chloroformate has emerged as a valuable reagent in this context, not only for its role in amine protection but also as a gateway to powerful "click" chemistry applications. This guide provides an in-depth technical comparison of the chemoselectivity of this compound with polyfunctional molecules, contrasting its performance with other common protecting group strategies and providing the experimental rationale to guide your synthetic designs.
The Underlying Principle: Nucleophilicity as the Deciding Factor
The reactivity of this compound, like other chloroformates, is dictated by the electrophilic carbonyl carbon.[1] This high reactivity makes it an excellent agent for acylating nucleophiles. In a polyfunctional molecule containing, for example, both an amine and a hydroxyl group, the question of chemoselectivity arises: which group will react preferentially?
The answer lies in the intrinsic nucleophilicity of the functional groups. Generally, primary and secondary amines are more nucleophilic than alcohols. This is due to the greater electronegativity of oxygen compared to nitrogen, which makes the lone pair on the nitrogen atom more available for donation. Consequently, this compound will preferentially react with the amine to form a stable carbamate, leaving the less nucleophilic hydroxyl group untouched, provided the reaction conditions are carefully controlled.[2]
This inherent selectivity is the foundation of its use in protecting the amino group in amino acids and other polyfunctional molecules.
The Propargyloxycarbonyl (Poc) Group: More Than Just Protection
The reaction of this compound with an amine introduces the propargyloxycarbonyl (Poc) protecting group.[3] The Poc group is notable for two key features that set it apart from many other protecting groups:
-
Robust Stability: The Poc group is stable to both acidic and basic conditions commonly employed in peptide synthesis, offering a wide window of compatibility with other synthetic transformations.[4]
-
Orthogonal Deprotection: The true power of the Poc group lies in its unique deprotection strategy. It can be cleaved under mild, neutral conditions, a feature that provides orthogonality with many other common protecting groups.[4] This orthogonality is crucial in complex syntheses where multiple protecting groups must be removed selectively at different stages.[1]
The terminal alkyne of the Poc group also serves as a handle for "click" chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the straightforward conjugation of the protected molecule to other entities.[5]
Comparative Analysis: this compound vs. Alternative Reagents
To fully appreciate the utility of this compound, it is essential to compare its performance against other widely used amine protecting group reagents, such as benzyl chloroformate (for the Cbz group) and di-tert-butyl dicarbonate (for the Boc group).
Causality Behind Experimental Choices
The choice of protecting group is dictated by the specific requirements of the synthetic route. Key considerations include:
-
Desired Selectivity: While all three reagents generally favor N-acylation over O-acylation, the degree of selectivity can vary.
-
Downstream Reactions: The stability of the protecting group to subsequent reaction conditions is critical.
-
Deprotection Strategy: The need for acidic, basic, or neutral deprotection conditions will guide the choice of protecting group to ensure orthogonality.
Data Presentation: Representative N-Acylation of p-Aminophenol
The following table summarizes representative yields for the selective N-acylation of p-aminophenol, a common polyfunctional molecule, with this compound and its alternatives. It is important to note that these yields are compiled from various sources and are intended to be illustrative rather than a direct, side-by-side comparison under identical conditions.
| Reagent | Protecting Group | N-Acylation Yield (Representative) | O-Acylation (Side Product) | Key Features |
| This compound | Poc | High | Typically minimal under controlled conditions | Stable to acid/base; orthogonal deprotection; "click" handle |
| Benzyl Chloroformate | Cbz | ~90% | Generally low | Stable to acid/base; removed by hydrogenolysis[6] |
| Di-tert-butyl Dicarbonate | Boc | >90%[7] | Minimal | Stable to base/nucleophiles; acid-labile |
Mechanistic Insights
The reaction of chloroformates with nucleophiles proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable propargyloxycarbonyl (Poc) protected amine. The liberated HCl is typically neutralized by a base present in the reaction mixture.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective N-protection of an aminophenol using this compound and a comparative example with benzyl chloroformate.
Protocol 1: Selective N-Poc Protection of p-Aminophenol
This protocol is designed to be a self-validating system, with expected outcomes and key characterization data.
Materials:
-
p-Aminophenol
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(prop-2-yn-1-yloxycarbonyl)-4-aminophenol.
Expected Outcome:
-
Yield: >85%
-
Appearance: Off-white to pale yellow solid.
-
Key Characterization: ¹H NMR should show a characteristic singlet for the acetylenic proton around δ 2.5 ppm and a doublet for the propargylic protons around δ 4.7 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring. The phenolic -OH proton signal should be present.
Protocol 2: Selective N-Cbz Protection of p-Aminophenol (for comparison)
Materials:
-
p-Aminophenol
-
Benzyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
Dissolution: Suspend p-aminophenol (1.0 eq) in a mixture of DCM and water.
-
Base Addition: Add sodium carbonate (2.0 eq) and stir vigorously.
-
Reagent Addition: Cool the mixture to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction: Stir at room temperature for 2-3 hours.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by recrystallization or column chromatography.
Conclusion: Strategic Application of this compound
This compound is a highly effective reagent for the chemoselective protection of amines in the presence of less nucleophilic groups like hydroxyls. The resulting Poc-protected compounds are stable and offer the significant advantage of orthogonal deprotection under neutral conditions, a feature that is highly desirable in complex, multi-step syntheses. Furthermore, the embedded alkyne functionality provides a direct route to bioconjugation and material science applications via "click" chemistry.
While other reagents like benzyl chloroformate and di-tert-butyl dicarbonate also offer excellent chemoselectivity for N-protection, the choice of reagent should always be guided by the specific demands of the overall synthetic strategy, particularly with regard to the required orthogonality of deprotection steps. By understanding the principles of nucleophilicity and the unique characteristics of each protecting group, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency and precision.
References
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"Benzyl chloroformate." Wikipedia, Wikimedia Foundation, [Link].
-
Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). "Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine." Journal of Chemical Sciences, 120(1), 163–173. [Link].
-
"Di-tert-butyl dicarbonate." Wikipedia, Wikimedia Foundation, [Link].
-
Sridhar, P. R., & Chandrasekaran, S. (2002). "Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis." Organic Letters, 4(26), 4731–4733. [Link].
-
"Selective protection and deprotection of alcohols and amines." ResearchGate, [Link].
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"N-Acylation in Combinatorial Chemistry." ResearchGate, [Link].
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"VI Protecting Groups and Orthogonal Protection Strategies." University of Bristol, [Link].
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"During the formation of paracetamol why do you get N-acylation instead of O." Quora, [Link].
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D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). "A Study of Solvent Effects in the Solvolysis of this compound." ISRN Organic Chemistry, 2011, 767141. [Link].
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"A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water." ResearchGate, [Link].
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"Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." ResearchGate, [Link].
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A Comparative Guide to the Efficiency of Propargyl Chloroformate Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of propargyl chloroformate's performance against common alternatives for introducing the essential propargyl group. The focus is on providing actionable insights and robust experimental data to help you select the optimal reagent for your specific application, whether in bioconjugation, medicinal chemistry, or materials science.
Introduction: The Role of this compound in Modern Synthesis
This compound (C₄H₃ClO₂) is a highly reactive reagent valued for its ability to introduce the propargyl group (a three-carbon chain with a terminal alkyne) onto nucleophilic molecules.[1] This terminal alkyne is the gateway to one of the most powerful and versatile reactions in modern chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[2][3] The ability to efficiently install this "click handle" makes this compound a critical tool for synthesizing complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.[4][5]
The reactivity of this compound is driven by the electrophilic carbonyl carbon of the chloroformate group. It readily reacts with nucleophiles like primary and secondary amines to form stable propargyl carbamates and with alcohols to form propargyl carbonates.[1]
Reaction Mechanism with Amines
The reaction with amines proceeds through a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electron-deficient carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This initial attack forms a transient, unstable tetrahedral intermediate.[1][6]
-
Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct.[1]
The efficiency of this process makes this compound a go-to reagent, but it is not without its challenges, including moisture sensitivity and the generation of corrosive HCl.[2][7] Understanding its performance relative to other propargylating agents is key to optimizing synthetic outcomes.
Assessing Efficiency: A Head-to-Head Comparison of Propargylation Reagents
The "efficiency" of a chemical reaction is a multifaceted concept. It extends beyond simple yield to include reaction speed, selectivity, ease of use, and the nature of byproducts. Here, we compare this compound against three common alternatives.
| Parameter | This compound | Propargyl Bromide | Propargyl-NHS Ester | Propynoic Acid + EDC/NHSS |
| Reaction Type | Acylation | SN2 Alkylation | Acylation | Amide Coupling |
| Primary Target | Amines, Alcohols | Amines, Thiols, Alcohols | Primary Amines | Primary/Secondary Amines, Alcohols |
| Typical Yield | High (often >90%) | Moderate to High (can be variable) | High (pH-dependent)[8] | Good to High |
| Reaction Speed | Very Fast (minutes to a few hours) | Variable (hours to days) | Fast (30-60 min at RT)[8] | Moderate (1-4 hours) |
| Key Byproducts | HCl (corrosive) | Halide Salts | N-Hydroxysuccinimide (water-soluble) | Urea derivatives (can be difficult to remove) |
| Selectivity | Good for amines over alcohols | Lower; risk of over-alkylation | Excellent for primary amines | Good |
| Handling | Moisture sensitive, toxic, corrosive[2][7] | Lachrymator, toxic, alkylating agent[9] | Moisture sensitive[8] | Reagents are generally stable solids |
| Primary Use Case | General organic synthesis, protecting group chemistry[2][3] | Bulk synthesis, when cost is a primary driver[10] | Bioconjugation in aqueous buffers[4][5] | Peptide synthesis, bioconjugation |
Causality Behind the Comparison:
-
This compound: Its high electrophilicity leads to very fast and high-yielding reactions. However, this same reactivity makes it sensitive to water, which can hydrolyze the reagent. The generation of HCl requires the use of a non-nucleophilic base and anhydrous conditions, which can be a limitation for biological applications.
-
Propargyl Bromide: As a classic alkylating agent, it is often cheaper but less efficient. The SN2 reaction requires a sufficiently nucleophilic amine and can be sluggish. A significant drawback is the potential for over-alkylation, where the newly formed secondary amine reacts again, leading to a quaternary ammonium salt. This lack of selectivity can complicate purification.[10][11]
-
Propargyl-NHS Ester: This reagent is designed for bioconjugation. The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines in a specific pH range (typically 7.2-8.5) while being less susceptible to hydrolysis than chloroformates.[8] This allows for selective modification of proteins (e.g., on lysine residues) in aqueous buffers. The NHS byproduct is water-soluble and easily removed.[4]
-
Propynoic Acid + EDC/NHSS: This in situ activation method is highly versatile. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid of propynoic acid, which can then be coupled to an amine. The addition of N-hydroxysulfosuccinimide (NHSS) improves efficiency by forming a more stable intermediate ester, reducing side reactions.[12] However, a major drawback is the formation of an N-acylurea byproduct, which can be challenging to separate from the desired product.[12]
Experimental Protocols & Workflows
To provide a practical basis for comparison, detailed step-by-step methodologies are presented below. These protocols represent typical lab-scale procedures and should be optimized for specific substrates.
Protocol 1: Efficient N-Propargylation using this compound
This protocol describes the formation of a propargyl carbamate from a primary amine.
Rationale: The use of an anhydrous aprotic solvent (DCM) prevents hydrolysis of the chloroformate. Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion. The reaction is run at 0 °C initially to control the exothermic reaction.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Slowly add this compound (1.1 eq) dropwise over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-propargyl carbamate.
Protocol 2: Comparative N-Propargylation using Propargyl Bromide
This protocol highlights the different conditions required for alkylation with propargyl bromide.
Rationale: A stronger base (Potassium Carbonate) and a more polar aprotic solvent (DMF) are used to facilitate the SN2 reaction. The reaction often requires heating to achieve a reasonable rate.
Materials:
-
Primary amine (1.0 eq)
-
Propargyl bromide (1.1 eq, typically as an 80% solution in toluene)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
Procedure:
-
Combine the primary amine (1.0 eq) and K₂CO₃ (2.0 eq) in DMF in a round-bottom flask.
-
Add propargyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note the potential formation of a di-propargylated byproduct.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Be prepared to separate the desired mono-propargylated product from any di-propargylated byproduct and unreacted starting material.
Visualization of Key Processes
Diagrams help clarify the complex relationships in these chemical processes.
Caption: Addition-elimination mechanism of this compound with an amine.
Caption: A typical experimental workflow for an N-propargylation reaction.
Conclusion and Recommendations
The choice of a propargylation reagent is a critical decision dictated by the specific requirements of the synthesis.
-
For speed, high yield, and general organic synthesis , where anhydrous conditions are feasible, This compound remains a superior choice due to its high reactivity. Its efficiency in forming carbamates makes it an excellent reagent for installing the propargyloxycarbonyl (Poc) protecting group.[3]
-
For large-scale or cost-sensitive applications , propargyl bromide is a viable alternative, provided that potential side reactions like over-alkylation can be controlled and longer reaction times are acceptable.
-
For bioconjugation and modification of sensitive biological molecules in aqueous media , Propargyl-NHS esters are the gold standard. Their selectivity for primary amines and operational simplicity in buffers outweigh the higher reagent cost.
-
When starting from a carboxylic acid , the propynoic acid + EDC/NHSS coupling method offers great flexibility, though purification challenges must be considered.
Ultimately, a thorough assessment of the substrate's stability, the required reaction conditions, and the overall synthetic goal will guide the researcher to the most efficient and effective propargylation strategy.
References
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D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. [Link]
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Synthesis of propargylic amines. Organic Chemistry Portal. [Link]
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A Study of Solvent Effects in the Solvolysis of this compound. ResearchGate. [Link]
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This compound Safety Data Sheets(SDS). lookchem. [Link]
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Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. PMC - NIH. [Link]
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Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis. PMC - NIH. [Link]
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Propargylamine or propargylamide synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
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Propyl chloroformate | C4H7ClO2. PubChem - NIH. [Link]
-
New Carbamates and Related Compounds. Journal of the American Chemical Society. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
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Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC - NIH. [Link]
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Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors. [Link]
-
Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]
-
N-Dealkylation of Amines. PMC - NIH. [Link]
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Propargyl bromide. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Propargyl Chloroformate: A Comparative Analysis of Its Synthetic Utility
Introduction: The Unique Duality of Propargyl Chloroformate
In the vast toolkit of synthetic organic chemistry, reagents that offer both robust reactivity and latent functionality are invaluable. This compound (C₄H₃ClO₂) is a prime example of such a reagent. It is a colorless to pale yellow liquid characterized by two key features: a highly reactive chloroformate group and a terminal alkyne (the propargyl group).[1][2] The chloroformate moiety acts as a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable carbamates and carbonates, respectively.[3] This reactivity is the basis for its primary role as a reagent for introducing the propargyloxycarbonyl (Poc) protecting group.[4]
Beyond simple protection, the propargyl group's terminal alkyne serves as a versatile functional handle. This alkyne is a cornerstone of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages.[1][5] This dual nature—the ability to protect or modify a functional group while simultaneously installing a bioorthogonal handle—makes this compound a powerful tool in fields ranging from peptide synthesis to drug development and bioconjugation.
This guide provides an in-depth comparison of this compound's applications against common alternatives, supported by experimental data and protocols to inform your research decisions.
The Propargyloxycarbonyl (Poc) Group: A Unique Player in Protection Chemistry
The primary application of this compound is the introduction of the Poc protecting group for amines and alcohols.[1] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on an amine's nitrogen or an alcohol's oxygen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.[3] This process is typically carried out in the presence of a mild base to neutralize the HCl byproduct.[3]
Caption: General reaction of this compound with a nucleophile.
The true value of a protecting group lies not just in its installation but in its stability and selective removal. The Poc group exhibits remarkable stability across a range of acidic and basic conditions commonly used in peptide synthesis, which would cleave other groups like Boc or Fmoc.[3][6] Its key advantage is its unique deprotection mechanism under neutral conditions using reagents like tetrathiomolybdate, which offers excellent orthogonality.[6][7]
Comparative Analysis: Poc vs. Standard Amine Protecting Groups
The choice of a protecting group is a critical decision in multi-step synthesis. The Poc group's unique cleavage condition provides a significant advantage in complex synthetic routes requiring orthogonal strategies.[8]
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| Poc | R-NH-CO-O-CH₂-C≡CH | This compound | Tetrathiomolybdate; some Pd catalysts[6][9] | Acid (Boc), Base (Fmoc), Hydrogenolysis (Cbz) |
| Boc | R-NH-CO-O-tBu | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Base (Fmoc), Hydrogenolysis (Cbz), Poc |
| Cbz | R-NH-CO-O-CH₂-Ph | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid | Acid (Boc), Base (Fmoc), Poc |
| Fmoc | R-NH-CO-O-CH₂-Fluorenyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Acid (Boc), Hydrogenolysis (Cbz), Poc |
Experimental Protocol: N-Protection of an Amino Acid
This protocol describes the general procedure for protecting the amino group of an amino acid using this compound.
Materials:
-
Amino acid (e.g., Alanine)
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Poc protected amino acid, which can be further purified by column chromatography or recrystallization.
A Gateway to Bioconjugation: this compound in Click Chemistry
The true power of the propargyl group is realized in its application as a handle for bioconjugation via "click chemistry".[5] By reacting a biomolecule (like a protein or peptide) with this compound, one can selectively acylate primary amines (e.g., the ε-amino group of lysine residues) to introduce a terminal alkyne. This "alkyne-tagged" biomolecule is now primed for a highly specific and efficient CuAAC reaction with an azide-containing molecule, such as a fluorescent dye, a drug molecule, or a PEG chain.[10][11]
This two-step strategy is a cornerstone of modern chemical biology, enabling the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and labeled proteins for imaging studies.[5][12]
Caption: Two-step bioconjugation workflow using this compound.
Comparative Analysis: Alkyne Installation Strategies
While this compound is effective for modifying amines, other reagents exist for introducing alkynes onto different functional groups, each with its own set of advantages and limitations.
| Reagent/Method | Target Functional Group | Key Advantages | Key Limitations |
| This compound | Amines, Alcohols[3] | Efficient for primary amines; stable carbamate linkage. | Less reactive with hindered amines; requires aqueous base which may affect sensitive biomolecules. |
| NHS-Alkyne Esters | Primary Amines | High selectivity for amines (e.g., Lysine); stable amide bond; often better water solubility. | NHS esters can be susceptible to hydrolysis, requiring careful control of reaction pH. |
| Propargyl Bromide | Carboxylates, Thiols | Good for forming propargyl esters or thioethers.[13] | Requires basic conditions; alkylation can be less selective than acylation. |
| Nicholas Reaction | Alcohols, Thiols, Amines | Works under non-basic, acidic conditions; useful for base-sensitive substrates.[14][15] | Requires stoichiometric cobalt carbonyl complex and subsequent oxidative decomplexation.[14] |
Experimental Protocol: Two-Step Protein Labeling
This protocol outlines the derivatization of a protein with this compound followed by a CuAAC reaction to attach a fluorescent tag.
Part A: Protein Derivatization
-
Buffer Exchange: Prepare the protein solution (e.g., 5 mg/mL) in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a dry organic solvent like DMF or DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution.
-
Incubation: Incubate the reaction at 4 °C for 2-4 hours.
-
Purification: Remove excess reagent and buffer-exchange the alkyne-tagged protein into a click-compatible buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
Part B: Click Chemistry Conjugation
-
Reactant Mixture: To the purified alkyne-tagged protein (1 eq), add the azide-functionalized fluorophore (1.5-3.0 eq).
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by premixing CuSO₄ (e.g., final concentration 50-100 µM) with a copper-stabilizing ligand like THPTA (5 eq relative to copper).[16]
-
Reaction Initiation: Add the catalyst solution to the protein/azide mixture. Immediately initiate the reaction by adding a freshly prepared solution of a reducing agent like sodium ascorbate (e.g., final concentration 1-2 mM).[16]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Final Purification: Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography to remove the catalyst, excess fluorophore, and other small molecules.
Niche Applications and Future Outlook
Beyond its two primary roles, this compound serves as a valuable synthetic intermediate. For instance, it is used to prepare other useful reagents like propargyl pentafluorophenyl carbonate, which acts as a more stable propargyloxycarbonylating agent for peptide synthesis.[7] Furthermore, the broader class of alkyl chloroformates is employed in analytical chemistry for the derivatization of polar analytes to increase their volatility for gas chromatography (GC) analysis.[17]
The future of this compound and the Poc group is intrinsically linked to the growing demand for sophisticated molecular architectures. In drug discovery, the ability to introduce a click-ready handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5] In materials science, it provides a means to functionalize polymers and surfaces. As the need for orthogonal synthetic strategies and efficient bioconjugation techniques continues to grow, this compound is poised to remain a vital and versatile reagent in the chemist's arsenal.
References
-
ResearchGate. (2005). Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. Retrieved from [Link][6]
-
Ramesh, R., Bhat, R. G., & Chandrasekaran, S. (2005). Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate. The Journal of Organic Chemistry, 70(3), 837–840. [Link][9]
-
D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry. [Link][4]
-
Jadhav, A. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. [Link][14]
-
ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. Retrieved from [Link][13]
-
PubMed. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link][15]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][8]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. [Link][10]
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ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link][17]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666–676. [Link][11]
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HETEROCYCLES. (2012). quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. Retrieved from [Link][16]
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The Propargyl Chloroformate Decision: A Cost-Benefit Analysis for Alkyne Introduction in Bioconjugation and Drug Development
In the landscape of bioconjugation and drug development, the precise introduction of a terminal alkyne, the propargyl group, is a critical step for downstream applications like "click chemistry".[1] Propargyl chloroformate has long been a go-to reagent for this purpose, valued for its reactivity.[2][3] However, the evolving demands for biocompatibility, reaction efficiency, and cost-effectiveness necessitate a critical evaluation of this traditional reagent against modern alternatives. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with other common methods for alkyne installation, supported by experimental insights and protocols to inform your selection process.
Understanding this compound: The Chemistry and its Implications
This compound (C₄H₃ClO₂) is a reactive organic compound featuring a propargyl group attached to a chloroformate moiety.[2][4] Its utility lies in the electrophilic nature of the carbonyl carbon, which readily reacts with nucleophiles like amines and alcohols to form stable carbamates and carbonates, respectively.[3] This reactivity makes it an efficient tool for introducing the propargyl group, a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][5]
Key Features of this compound:
-
High Reactivity: Readily reacts with primary and secondary amines, as well as alcohols, under relatively mild conditions.[3]
-
Versatility: Can be used to modify a wide range of molecules containing nucleophilic functional groups.[2][4]
-
Cost-Effectiveness: Generally, it is a readily available and relatively inexpensive reagent.[6]
However, the high reactivity of this compound is a double-edged sword. It is highly susceptible to hydrolysis, reacting with water to release corrosive hydrochloric acid fumes.[2] This necessitates stringent anhydrous reaction conditions and careful handling. Furthermore, its classification as a flammable, corrosive, and toxic substance requires specialized safety protocols, including the use of personal protective equipment (PPE) and a well-ventilated fume hood.[7][8][9]
The Alternatives: A Move Towards Bioorthogonality and Simplicity
The limitations of this compound, particularly its handling requirements and potential for side reactions, have driven the development of alternative strategies for introducing alkynes. These alternatives can be broadly categorized into amine-reactive and thiol-reactive reagents, with a significant emphasis on those compatible with copper-free click chemistry.
Amine-Reactive Alternatives: NHS Esters
N-hydroxysuccinimide (NHS) esters are a popular alternative for modifying primary amines, such as those found on lysine residues and the N-terminus of proteins.[10][11] Alkyne-modified NHS esters offer a more controlled and often more biocompatible approach to introducing the propargyl group.
-
Propargyl-PEG-NHS Esters: These reagents combine the propargyl group with a polyethylene glycol (PEG) spacer and an NHS ester. The PEG spacer enhances water solubility and can reduce non-specific binding of the resulting conjugate.[12][13]
-
Strained Alkyne NHS Esters (e.g., DBCO-NHS): For applications where the cytotoxicity of a copper catalyst is a concern, NHS esters functionalized with strained alkynes like dibenzocyclooctyne (DBCO) are employed.[11][12] These react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[11]
Beyond Propargylation: Other Alkyne Introduction Strategies
While this compound directly introduces the propargyl group, other methods exist for creating a terminal alkyne on a molecule. These include:
-
Three-Component Coupling Reactions: Methods involving the coupling of an aldehyde, an alkyne, and an amine can directly generate propargyl amines.[14]
-
Nicholas Reaction: This method uses dicobalt hexacarbonyl-stabilized propargylium ions for the acid-promoted propargylation of various nucleophiles, offering an alternative for base-sensitive molecules.[15][16]
Head-to-Head Comparison: this compound vs. Alternatives
The choice of reagent for alkyne introduction depends on a multitude of factors, including the nature of the substrate, the desired reaction conditions, and the ultimate application of the modified molecule.
| Feature | This compound | Propargyl-PEG-NHS Ester | DBCO-NHS Ester |
| Reaction Chemistry | Nucleophilic acyl substitution | Nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Target Functional Group | Primary/secondary amines, alcohols | Primary amines | Primary amines |
| Reaction Conditions | Anhydrous, often requires base | Aqueous buffer (pH 7.2-8.5) | Aqueous buffer (pH 7.2-8.5) |
| Byproducts | HCl (corrosive) | NHS | NHS |
| Downstream Click Chemistry | CuAAC (copper-catalyzed) | CuAAC (copper-catalyzed) | SPAAC (copper-free) |
| Biocompatibility | Lower (reagent toxicity, copper catalyst) | Moderate (copper catalyst) | High (copper-free) |
| Cost | Low | Moderate | High |
| Handling | Requires stringent safety protocols | Standard laboratory procedures | Standard laboratory procedures |
Experimental Workflows and Protocols
To provide a practical understanding of the application of these reagents, detailed experimental workflows and protocols are provided below.
Workflow for Alkyne Introduction
Caption: Comparative workflow for alkyne introduction.
Protocol 1: Modification of a Primary Amine with this compound
Disclaimer: This protocol involves the use of a hazardous chemical. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Materials:
-
Amine-containing substrate (e.g., a small molecule or protected amino acid)
-
This compound[17]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous TEA or DIPEA (1.2 eq) dropwise while stirring.
-
This compound Addition: Slowly add this compound (1.1 eq) dropwise to the reaction mixture. Caution: this compound is a lachrymator and corrosive.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired propargyl-carbamate.
Rationale: The use of anhydrous conditions is critical to prevent the hydrolysis of this compound.[2] The base (TEA or DIPEA) is added to neutralize the HCl byproduct generated during the reaction.[18]
Protocol 2: Labeling a Protein with a Propargyl-PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Propargyl-PEG-NHS ester (e.g., Propargyl-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the Propargyl-PEG-NHS ester in anhydrous DMSO.
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Propargyl-PEG-NHS ester stock solution to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C.
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting alkyne-labeled protein using appropriate analytical techniques, such as mass spectrometry, to determine the degree of labeling.
Rationale: NHS esters react specifically with primary amines at a slightly alkaline pH (7.2-8.5).[10] Using an amine-free buffer is crucial to avoid unwanted side reactions. A molar excess of the NHS ester is used to drive the reaction to completion.
Cost-Benefit Analysis: Making the Right Choice for Your Research
The decision of whether to use this compound or an alternative reagent is a balance of several factors:
This compound:
-
Benefits: Low reagent cost, high reactivity leading to potentially faster reaction times.[6]
-
Costs: Significant safety and handling requirements (fume hood, specialized PPE), need for anhydrous conditions, potential for side reactions, and the downstream requirement of a copper catalyst for click chemistry, which can be cytotoxic.[7][8][12]
Alkyne-Modified NHS Esters:
-
Benefits: Ease of use, compatibility with aqueous buffers, higher specificity for primary amines, and the availability of copper-free click chemistry options (e.g., DBCO-NHS) that are highly biocompatible.[10][11]
-
Costs: Higher reagent cost, particularly for strained alkyne derivatives.[19][20]
The Bottom Line:
For small molecule synthesis where cost is a primary driver and the necessary safety infrastructure is in place, this compound remains a viable option.
For bioconjugation , especially in the context of drug development and in vivo applications , the benefits of using alkyne-modified NHS esters, particularly those compatible with copper-free click chemistry, generally outweigh the higher reagent cost. The improved biocompatibility, ease of use, and higher specificity lead to more reliable and reproducible results, which is paramount in a research and development setting.[10][12] The long-term costs associated with potential cytotoxicity from copper catalysts and the complexities of handling hazardous materials further tip the scales in favor of modern, bioorthogonal alternatives.
Conclusion
This compound is a powerful and cost-effective reagent for introducing a terminal alkyne, but its use comes with significant safety and handling considerations. The advent of alkyne-modified NHS esters and copper-free click chemistry has provided researchers with safer, more biocompatible, and often more specific alternatives. While the upfront cost of these modern reagents may be higher, the overall benefits in terms of experimental simplicity, reproducibility, and biocompatibility make them a superior choice for most bioconjugation and drug development applications. A thorough evaluation of the specific experimental needs, available resources, and long-term goals is essential for making an informed decision.
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A Comparative Guide to the Synthesis of Propargyl Chloroformate: Navigating Efficiency and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Propargyl chloroformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols, and as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the electrophilic carbonyl carbon and the terminal alkyne, makes it a versatile tool in modern synthetic chemistry, including in "click" chemistry applications.[3] However, the synthesis of this important compound is not without its challenges, particularly concerning the environmental impact and safety of the reagents used. This guide provides a comprehensive comparison of the prevalent and emerging methods for synthesizing this compound, with a focus on their environmental footprint, supported by experimental data and protocols.
Executive Summary: A Comparative Overview
The choice of a synthetic route to this compound involves a trade-off between efficiency, safety, and environmental impact. The traditional phosgene-based method, while efficient, poses significant health and environmental risks. Safer alternatives, such as triphosgene and thionyl chloride, have been developed, each with its own set of advantages and disadvantages. Emerging greener technologies, including microwave-assisted synthesis and continuous flow processes, offer promising avenues for reducing the environmental impact of this compound production. The following table provides a high-level comparison of the key synthesis methods.
| Synthesis Method | Key Reagents | Typical Yield | Key Byproducts | Environmental & Safety Considerations |
| Phosgene-Based Synthesis | Propargyl alcohol, Phosgene (COCl₂) | 85-95%[3] | Hydrogen Chloride (HCl) | Highly toxic and gaseous phosgene requires specialized handling and containment.[3][4] |
| Triphosgene-Based Synthesis | Propargyl alcohol, Triphosgene | High (comparable to phosgene) | Hydrogen Chloride (HCl) | Solid, safer to handle than phosgene, but still toxic and generates phosgene in situ.[4][5] |
| Thionyl Chloride Method | Propargyl alcohol, Thionyl Chloride (SOCl₂) | 60-70%[6] | Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂) | Avoids phosgene, but SOCl₂ is corrosive and produces toxic SO₂ gas.[4][6] |
| Microwave-Assisted Synthesis | Propargyl alcohol, Triphosgene | High | Hydrogen Chloride (HCl) | Significant reduction in reaction time, potentially lowering energy consumption and byproduct formation.[4] |
| Continuous Flow Synthesis | Propargyl alcohol, Triphosgene | High | Hydrogen Chloride (HCl) | Enhanced safety through in-situ generation and consumption of hazardous intermediates in a closed system.[7] |
| Alternative Carbonyl Sources | Propargyl alcohol, CO, Oxidants | Variable | Varies with method | Potential for greener routes using less hazardous C1 sources, but often require catalysts and specific conditions.[4][8] |
The Conventional Workhorse: Phosgene-Based Synthesis
The reaction of propargyl alcohol with phosgene is the most established and industrially favored method for producing this compound due to its high efficiency and atom economy.[4] The reaction proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride.[3]
Reaction Mechanism and Conditions
The synthesis is typically carried out in an aprotic solvent, such as toluene or dichloromethane, at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of byproducts like dipropargyl carbonate.[4][6] A tertiary amine base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct.[3]
Caption: In-situ generation of phosgene from triphosgene for synthesis.
Environmental Profile of Triphosgene
While significantly safer to handle than phosgene, triphosgene is still a toxic compound and must be handled with care. [9]The reaction still produces HCl as a byproduct, and the overall atom economy is slightly lower than the direct use of phosgene due to the higher molecular weight of triphosgene. However, the reduction in handling risks often outweighs this for laboratory and small-scale production. A green metrics assessment comparing phosgene and triphosgene for the synthesis of various commodity chemicals showed that while the atom economy is similar, the E-factor (mass of waste per mass of product) can be higher for triphosgene-based processes, largely due to solvent and workup contributions. [10]
Experimental Protocol: Triphosgene-Based Synthesis
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: A solution of propargyl alcohol (e.g., 1 equivalent) and a base such as pyridine (e.g., 1.2 equivalents) in an anhydrous solvent like dichloromethane is prepared. [5][11]3. Triphosgene Addition: The flask is cooled to 0 °C, and a solution of triphosgene (approximately 0.34-0.4 equivalents) in the same solvent is added dropwise from the dropping funnel while maintaining the temperature below 5 °C. [3][9]4. Reaction and Work-up: The reaction mixture is stirred at 0 °C for a period (e.g., 2 hours) and then allowed to warm to room temperature and stirred overnight. [12]The reaction is then quenched with water. The organic layer is separated, washed with dilute HCl, water, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound can be purified by vacuum distillation.
An Alternative Chlorinating Agent: The Thionyl Chloride Method
The reaction of propargyl alcohol with thionyl chloride (SOCl₂) offers a phosgene-free route to this compound. [4]However, this method is generally less preferred for industrial applications and often results in lower yields compared to phosgene-based methods. [6]
Reaction Pathway and Byproducts
This reaction is typically carried out in the presence of a base like pyridine or dimethylformamide to neutralize the acidic byproducts. [4]The mechanism involves the formation of a chlorosulfite intermediate, which then rearranges to the chloroformate with the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Caption: Synthesis of this compound using thionyl chloride.
Environmental and Safety Considerations
While this method avoids the use of phosgene, thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. The reaction produces sulfur dioxide, a toxic and corrosive gas that contributes to acid rain. Therefore, appropriate scrubbing of the off-gases is necessary. The lower yields also contribute to a less favorable E-factor.
Experimental Protocol: Thionyl Chloride Method
-
Reaction Setup: A three-necked flask is fitted with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber.
-
Reagent Addition: Propargyl alcohol (e.g., 1 equivalent) and a base such as pyridine (e.g., 1.1 equivalents) are dissolved in an inert solvent (e.g., diethyl ether) in the flask and cooled to 0 °C.
-
Thionyl Chloride Addition: Thionyl chloride (e.g., 1.1 equivalents) is added dropwise from the dropping funnel, keeping the temperature below 5 °C.
-
Reaction and Work-up: The mixture is stirred at room temperature for several hours. The precipitated pyridinium hydrochloride is filtered off, and the filtrate is washed with water, dilute acid, and brine. The organic layer is then dried.
-
Purification: After solvent removal, the product is purified by vacuum distillation.
Greener and Emerging Synthesis Strategies
In line with the principles of green chemistry, research is ongoing to develop more environmentally benign methods for chloroformate synthesis. These include the use of alternative energy sources, novel reaction media, and less hazardous carbonyl sources.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. [13]In the context of this compound synthesis, microwave heating, when used in conjunction with a phosgene surrogate like triphosgene, can dramatically reduce reaction times from hours to minutes. [4]This can lead to lower energy consumption and potentially cleaner reactions with fewer byproducts. [11]
Continuous Flow Synthesis
Continuous flow reactors offer significant safety advantages for reactions involving hazardous materials. [7]The in-situ generation and immediate consumption of phosgene from triphosgene in a microreactor minimizes the inventory of the toxic gas at any given time, thereby reducing the risk of accidental release. This technology also allows for better temperature control and can lead to higher yields and purity.
Alternative Carbonyl Sources
Research into alternative, less hazardous C1 sources for carbonylation reactions is an active area.
-
Palladium-Catalyzed Carbonylation: Propargylic alcohols can undergo palladium-catalyzed carbonylation reactions with carbon monoxide (CO) to form various carbonyl compounds. [8][14]While direct synthesis of the chloroformate is not widely reported, related transformations suggest the potential for developing such a route. However, this would still involve handling toxic CO gas and the use of a precious metal catalyst.
-
In-situ Phosgene Generation from Chloroform: A novel approach involves the photo-on-demand synthesis of phosgene from chloroform and oxygen. [15]This method allows for the in-situ generation of phosgene, which can then react with an alcohol to produce the corresponding chloroformate. This avoids the need to store and transport phosgene, offering a potentially safer alternative.
-
Dimethyl Carbonate (DMC): DMC is considered a green reagent and a potential substitute for phosgene in some carbonylation reactions. [10]However, its reactivity is significantly lower than that of phosgene, often requiring harsh reaction conditions (high temperatures and pressures) and specific catalysts, which can offset its environmental benefits.
Conclusion: A Path Towards Greener this compound Synthesis
The synthesis of this compound presents a classic dilemma in chemical manufacturing: balancing efficiency with safety and environmental responsibility. The traditional phosgene-based route remains the most efficient but carries significant risks. The use of triphosgene offers a substantial improvement in safety for laboratory and smaller-scale production. The thionyl chloride method, while avoiding phosgene, introduces its own set of environmental concerns.
For researchers and drug development professionals, the choice of synthesis method will depend on the scale of the reaction, the available safety infrastructure, and the desired environmental footprint. For small-scale laboratory synthesis, the triphosgene method, particularly when combined with microwave assistance, offers a good balance of efficiency and safety. For larger-scale production, continuous flow technology using triphosgene represents a significant step forward in mitigating the risks associated with phosgene.
Looking to the future, the development of efficient catalytic systems that utilize less hazardous C1 sources, such as CO₂ or in-situ generated phosgene from chloroform, holds the greatest promise for a truly green and sustainable synthesis of this compound. As the principles of green chemistry become increasingly integrated into industrial processes, we can expect to see further innovation in this area, leading to safer and more environmentally friendly methods for producing this important chemical intermediate.
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- Montedison S.P.A. (1983). GB Patent No. 2108961. UK Intellectual Property Office.
- University of Glasgow. (2021). Operational parameters relevant to the examination of phosgene synthesis catalysis. Reaction Chemistry & Engineering, 6, 1619-1629.
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A Comparative Study of Catalysts for Click Reactions with Propargyl-oxy-carbonyl (Poc) Derivatives: A Guide for Researchers
In the landscape of modern chemical biology and drug development, the ability to efficiently and selectively conjugate molecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for such applications.[1][] Central to many click reactions is the versatile alkyne functional group, often introduced through moieties like the propargyl-oxy-carbonyl (Poc) group. The Poc group serves as a stable yet reactive handle for the covalent modification of biomolecules, including peptides and proteins.[1]
This guide provides a comparative analysis of the primary catalytic systems for azide-alkyne cycloaddition reactions involving Poc derivatives: the copper-catalyzed (CuAAC), ruthenium-catalyzed (RuAAC), and strain-promoted (SPAAC) methodologies. By understanding the nuances of each approach, researchers can make informed decisions to best suit their experimental needs, from in vitro synthesis to in vivo bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most well-known and widely used click reaction.[3] It proceeds via a [3+2] cycloaddition between a terminal alkyne (such as the one in a Poc derivative) and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[4]
Mechanism and Catalysis
The reaction is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4] The Cu(I) catalyst significantly accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[3] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or bathocuproinedisulfonic acid (BCS) are often employed to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
Experimental Protocol: CuAAC of a Poc-Containing Peptide
Materials:
-
Poc-functionalized peptide (1 eq)
-
Azide-containing molecule (e.g., a fluorescent dye) (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
TBTA (optional, 0.1 eq)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the Poc-peptide and azide-dye in the solvent system.
-
Add the TBTA solution (if used), followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature and monitor by LC-MS until completion.
-
Purify the product using reverse-phase HPLC.
Advantages and Limitations
The primary advantages of CuAAC are its high reaction rates, excellent yields, and the formation of a single regioisomer.[3] However, the cytotoxicity of copper limits its application in living systems.[5] While ligands can chelate copper to reduce toxicity, complete removal of the metal from the final product can be challenging.[6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An Alternative Regioselectivity
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a valuable alternative to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[7] This distinct regioselectivity can be advantageous in applications where the spatial arrangement of the linked molecules is critical.
Mechanism and Catalysis
RuAAC is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes being particularly effective.[4][8] The proposed mechanism involves the formation of a ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product.[3] Unlike CuAAC, RuAAC can also be used with internal alkynes, offering broader substrate scope.[8]
Experimental Protocol: RuAAC of a Poc-Derivatized Small Molecule
Materials:
-
Poc-derivatized molecule (1 eq)
-
Azide (1.1 eq)
-
[Cp*RuCl(COD)] (catalyst, 2-5 mol%)
-
Solvent (e.g., Toluene or THF)
Procedure:
-
In an inert atmosphere glovebox, dissolve the Poc-alkyne, azide, and ruthenium catalyst in the anhydrous solvent.
-
Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the product by column chromatography.
Advantages and Limitations
The key advantage of RuAAC is its unique ability to generate 1,5-disubstituted triazoles.[7] The tolerance for internal alkynes also expands its utility.[8] However, RuAAC often requires elevated temperatures and organic solvents, which can be incompatible with sensitive biological molecules. The ruthenium catalysts can also be expensive and require careful handling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Choice
For applications in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the gold standard. This catalyst-free click reaction relies on the high ring strain of a cyclooctyne to react with an azide.
Mechanism and Reactivity
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition with an azide. This allows the reaction to proceed at physiological temperatures and in aqueous environments without the need for a toxic metal catalyst. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) exhibiting fast reaction rates.[9][10] For instance, the second-order rate constant for the reaction of an azide-containing peptide with DBCO has been reported to be 0.34 M⁻¹s⁻¹.[9][10]
Experimental Protocol: SPAAC Labeling of a Poc-Azide Modified Protein
Materials:
-
Poc-azide labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
Procedure:
-
To the solution of the Poc-azide labeled protein, add the strained alkyne-fluorophore conjugate.
-
Incubate the reaction at room temperature or 37 °C.
-
Monitor the reaction progress by SDS-PAGE with in-gel fluorescence or by mass spectrometry.
-
Remove excess unreacted strained alkyne by size-exclusion chromatography or dialysis.
Advantages and Limitations
The primary advantage of SPAAC is its exceptional biocompatibility, as it does not require a metal catalyst. This makes it the preferred method for in vivo labeling and imaging. The main limitation is that the reaction rates are generally slower than CuAAC. Additionally, the synthesis of strained alkynes can be complex and they are often more expensive than the components for catalyzed click reactions.
Comparative Summary
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Cu(I) | Ru(II) | None |
| Regioselectivity | 1,4-disubstituted triazole | 1,5-disubstituted triazole | Mixture of regioisomers |
| Reaction Rate | Fast (k₂ ≈ 10² - 10⁴ M⁻¹s⁻¹) | Moderate to Fast | Moderate (k₂ ≈ 0.3 - 1 M⁻¹s⁻¹)[9][10] |
| Biocompatibility | Low (due to copper toxicity)[5] | Moderate (requires organic solvents) | High |
| Substrate Scope | Terminal alkynes | Terminal and internal alkynes[8] | Azides and strained alkynes |
| Typical Conditions | Aqueous, room temperature | Organic solvents, elevated temp. | Aqueous, physiological temp. |
Conclusion and Catalyst Selection
The choice of catalyst for click reactions with Poc derivatives is dictated by the specific application.
-
For routine in vitro synthesis and conjugation , where biocompatibility is not a primary concern, CuAAC remains the method of choice due to its high speed, reliability, and cost-effectiveness.
-
When the 1,5-regioisomer is specifically required for structural or functional reasons, RuAAC is the only viable option, despite its more demanding reaction conditions.
-
For any application involving living cells or in vivo studies , SPAAC is the undisputed champion due to its excellent biocompatibility. While slower than CuAAC, the development of increasingly reactive strained alkynes continues to close this gap.
By carefully considering these factors, researchers can harness the power of click chemistry to effectively utilize Poc derivatives in a wide array of applications, from the synthesis of novel therapeutics to the intricate study of biological processes.
References
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC. (2022-10-03). Retrieved from [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (n.d.). Retrieved from [Link]
-
Kinetic study of SpAAC reaction. A) A time-course of the... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications - CORE. (n.d.). Retrieved from [Link]
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC. (n.d.). Retrieved from [Link]
-
Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics.... - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved from [Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed. (2022-10-14). Retrieved from [Link]
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction - research.chalmers.se. (n.d.). Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. (n.d.). Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - ResearchGate. (n.d.). Retrieved from [Link]
-
Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. (2022-02-17). Retrieved from [Link]
-
Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(ii) coordination polymer - RSC Publishing. (n.d.). Retrieved from [Link]
-
Solvent-free synthesis of propargylamines: an overview - PMC. (2021-05-30). Retrieved from [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? | Langmuir - ACS Publications. (2022-04-26). Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (n.d.). Retrieved from [Link]
-
Solvent-free synthesis of propargylamines: an overview - ResearchGate. (2021-05-25). Retrieved from [Link]
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre - ChemRxiv. (n.d.). Retrieved from [Link]
-
Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]
-
Click Chemistry in Biomedical Applications - Technology Networks. (n.d.). Retrieved from [Link]
-
Advances in Click Chemistry for Single-Chain Nanoparticle Construction - MDPI. (n.d.). Retrieved from [Link]
-
Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Facile solid-phase ruthenium assisted azide-alkyne cycloaddition (RuAAC) utilizing the Cp∗RuCl(COD)-catalyst - R Discovery. (2017-04-30). Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Poc-Protected Compound Structures by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the meticulous confirmation of chemical structures is a cornerstone of successful synthesis and discovery. The choice of a protecting group is pivotal, influencing not only the synthetic route but also the ease and reliability of analytical verification. Among the arsenal of protecting groups, the Propargyloxycarbonyl (Poc) group has emerged as a valuable tool, particularly due to its unique deprotection conditions which are orthogonal to many commonly used protecting groups.[1][2] This guide provides an in-depth comparison of the mass spectrometric behavior of Poc-protected compounds against other common amine protecting groups, supported by established fragmentation principles and detailed experimental protocols.
Mass spectrometry is an indispensable technique for the structural elucidation of synthesized molecules, offering high sensitivity and detailed structural information from minimal sample amounts.[3] Understanding the fragmentation patterns of protecting groups is crucial for unambiguous confirmation of the desired product and for identifying potential side-products. This guide will delve into the expected mass spectrometric fingerprint of Poc-protected compounds and provide a comparative analysis to aid researchers in their analytical workflows.
The Propargyloxycarbonyl (Poc) Protecting Group: A Mass Spectrometric Profile
The Poc group, with its terminal alkyne functionality, presents a unique signature in mass spectrometry. While extensive studies detailing its fragmentation are not as widespread as for more traditional protecting groups, we can predict its behavior based on the fundamental principles of mass spectrometry and the known reactivity of carbamates and alkynes.[4]
Under typical soft ionization techniques such as Electrospray Ionization (ESI), the Poc-protected compound is expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation in tandem mass spectrometry (MS/MS) is where the structural information is unveiled. The propargyl moiety offers several potential fragmentation pathways.
A primary and highly characteristic fragmentation would involve the loss of the entire Poc group. Another significant fragmentation pathway for carbamates is the cleavage of the C-O bond, leading to the formation of a protonated amine and the neutral loss of CO₂ and the propargyl group. Additionally, fragmentation within the propargyl group itself can occur.
Below is a diagram illustrating the predicted fragmentation pathways for a generic Poc-protected amine.
Caption: Predicted ESI-MS/MS fragmentation of a Poc-protected amine.
Comparative Analysis: Poc vs. Common Amine Protecting Groups
The choice of protecting group significantly impacts the observed fragmentation pattern, providing a unique fingerprint for each protected molecule. The following table summarizes the key mass-to-charge ratios (m/z) for the protonated parent molecule and its major fragments for Poc-protected amines compared to those protected with tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[5]
| Protecting Group | Structure | Parent Ion [M+H]⁺ | Major Fragment Ions (m/z) | Characteristic Neutral Loss |
| Poc | HC≡C-CH₂-O-CO- | M+1 | [M-83]⁺, [M-39]⁺ | 84 (Propargyloxycarbonyl), 40 (Propargyl) |
| Boc | (CH₃)₃C-O-CO- | M+1 | [M-56]⁺, [M-100]⁺ | 56 (isobutylene), 100 (Boc group) |
| Cbz | C₆H₅-CH₂-O-CO- | M+1 | [M-108]⁺, 91⁺ | 108 (Benzyloxycarbonyl), 91 (Tropylium ion) |
| Fmoc | C₁₄H₉-CH₂-O-CO- | M+1 | [M-222]⁺, 179⁺ | 222 (Fmoc group), 178 (Dibenzfulvene) |
This comparative data highlights the distinct fragmentation patterns that allow for the unambiguous identification of the protecting group present in a molecule.
Experimental Protocol: LC-MS/MS Analysis of a Poc-Protected Compound
A standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is crucial for the reliable analysis of protected compounds. The following protocol is designed for robust separation and sensitive detection.
1. Sample Preparation:
-
Dissolve the Poc-protected compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.[5]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
Data Acquisition:
-
MS Scan (Full Scan): m/z 100-1000.
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion of the Poc-protected compound as the precursor ion.
-
Collision Energy: Ramp from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.
-
The following diagram outlines the general workflow for this LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis of Poc-protected compounds.
Trustworthiness and Self-Validation
To ensure the integrity of your results, it is imperative to incorporate self-validating steps within your protocol.
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, acquire high-resolution mass data to confirm the elemental composition of the parent ion and its major fragments.[6] This provides a high degree of confidence in your structural assignment.
-
Isotopic Pattern Analysis: Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the proposed elemental composition.
-
Control Samples: Analyze a sample of the starting material and the deprotected product to confirm the absence and presence of the Poc group, respectively.
-
Spiking Experiments: If a standard of the Poc-protected compound is available, spike it into your sample matrix to confirm the retention time and fragmentation pattern.
By adhering to these principles and protocols, researchers can confidently confirm the structure of their Poc-protected compounds, ensuring the accuracy and reliability of their synthetic efforts.
References
-
Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a Protective Group for the Hydroxyl Function in Carbohydrate Synthesis. Organic Letters, 4(26), 4731–4733. Available at: [Link].
-
MacCoss, M. J., & Matthews, D. E. (2005). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 77(23), 7586-7595. Available at: [Link].
-
Sridhar, P. R., & Chandrasekaran, S. (2002). Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis. PubMed, 4(26), 4731-3. Available at: [Link].
-
Sridhar, P. R., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173. Available at: [Link].
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link].
-
Ramapanicker, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163-173. Available at: [Link].
-
What are protective groups? Organic Chemistry Portal. Available at: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propargyl Chloroformate
Introduction: Beyond the Synthesis
Propargyl chloroformate is an invaluable reagent in modern organic chemistry, prized for its ability to introduce the propargyloxycarbonyl (POC) protecting group and as a key component in click chemistry applications.[1] Its utility, however, is matched by its significant reactivity and hazardous nature.[1][2] As researchers dedicated to advancing drug development, our responsibility extends beyond the successful synthesis to the safe and responsible management of all chemical lifecycle stages. Improper disposal of reactive reagents like this compound not only poses immediate safety risks but also violates regulatory compliance and undermines the principles of green chemistry.
This guide provides a detailed, procedure-driven framework for the safe neutralization and disposal of this compound. We will delve into the chemical principles that govern its degradation, offering a protocol that is not merely a series of steps, but a self-validating system rooted in chemical logic.
Core Hazard Profile of this compound
Before any handling or disposal, a complete understanding of the risks is paramount. This compound is a multi-hazard substance, classified as flammable, corrosive, and acutely toxic via multiple exposure routes.[3][4][5] Its vapor is a lachrymator, meaning it is severely irritating to the eyes.[6]
A summary of its GHS classifications provides a clear, quantitative overview of the inherent dangers.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[3][4] | Danger |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] | Danger |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4] | Danger |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3][4] | Danger |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4] | Danger |
The Chemistry of Degradation: Controlled Hydrolysis
The key to safely neutralizing this compound lies in exploiting its primary reactivity pathway: solvolysis, or reaction with a nucleophile—in this case, water or hydroxide.[7][8][9] The chloroformate functional group is highly electrophilic and readily reacts with water in a process called hydrolysis.[1] This reaction, however, produces corrosive hydrochloric acid (HCl) as a byproduct.
Reaction with Water (Uncontrolled): HC≡CCH₂OCOCl + H₂O → HC≡CCH₂OH + CO₂ + HCl
This process can be vigorous and the evolution of HCl gas presents a significant inhalation hazard. Therefore, the recommended disposal procedure involves a controlled basic hydrolysis . By using a base such as sodium hydroxide (NaOH), we can neutralize the HCl as it forms and drive the reaction to completion, resulting in relatively benign products.
Controlled Basic Hydrolysis (Recommended Neutralization): HC≡CCH₂OCOCl + 2NaOH → HC≡CCH₂OH + NaCl + H₂O + CO₂
The products are propargyl alcohol, sodium chloride, water, and carbon dioxide. This transformation is exothermic and must be managed carefully to prevent a runaway reaction.
Visualizing the Disposal Workflow
To ensure a logical and safe decision-making process, the following workflow should be consulted before handling this compound waste.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal & Neutralization Protocol
This protocol is intended only for small, residual quantities of this compound. Bulk quantities should always be handled by a licensed professional waste disposal service.[6]
5.1. Pre-Disposal Checklist & Safety Precautions
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves are not sufficient for prolonged contact.
-
Location: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[10]
-
Materials:
-
Stir plate and magnetic stir bar.
-
Appropriate-sized beaker or flask (at least 10x the volume of the waste solution).
-
Ice bath.
-
1M Sodium Hydroxide (NaOH) solution.
-
pH paper or a calibrated pH meter.
-
Designated halogenated organic waste container.[11]
-
5.2. Neutralization Procedure for Small Quantities
The causality behind this procedure is to control the exothermic reaction and safely neutralize the generated HCl.
-
Prepare the Neutralization Bath: Place the beaker or flask containing the this compound waste (which may be dissolved in a compatible solvent) in an ice bath on a stir plate. Add a stir bar and begin gentle stirring. The ice bath is critical for absorbing the heat generated during hydrolysis.
-
Dilute the Reagent: If the this compound is neat, dilute it with an equal volume of a water-miscible, inert solvent like tetrahydrofuran (THF) to help dissipate heat more effectively.
-
Initiate Slow Quenching: Using a dropping funnel or pipette, add the 1M NaOH solution dropwise to the stirring waste solution. A rapid addition will cause a violent, exothermic reaction, potentially boiling the solvent and releasing toxic vapors.
-
Monitor the Reaction: Observe for signs of reaction, such as gas evolution (CO₂) or a slight temperature increase. Maintain a slow addition rate to keep the reaction under control. For every 1 mL of this compound, you will need approximately 25 mL of 1M NaOH solution for complete neutralization.
-
Allow for Complete Reaction: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Verification Step (Trustworthiness): Remove the ice bath and allow the solution to warm to room temperature. Carefully test the pH of the aqueous layer. The pH must be basic (pH > 8) to confirm that all the chloroformate has been hydrolyzed and the resulting HCl has been neutralized. If the solution is still acidic or neutral, add more NaOH solution until it remains basic. This is a crucial self-validating step.
5.3. Final Waste Stream Management
-
Liquid Waste: The fully neutralized, basic aqueous solution should be transferred to a clearly labeled hazardous waste container for halogenated organic waste . Although hydrolyzed, the solution contains propargyl alcohol and other organic materials that must be disposed of according to institutional and local regulations.[12] Do not pour it down the drain.[10]
-
Contaminated Materials: All contaminated items, including gloves, pipette tips, and empty reagent bottles, must be collected in a separate, sealed container labeled as "this compound Contaminated Debris" and disposed of through your institution's Environmental Health and Safety (EHS) office.[10]
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, call your institution's EHS emergency line immediately.
-
For a small, manageable spill inside a fume hood, contain the spill with a non-combustible absorbent material like sand or diatomaceous earth (do not use combustible materials like paper towels).[6]
-
Scoop the absorbent material into a sealed container for hazardous waste disposal.
-
-
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
By adhering to these chemically-grounded procedures, researchers can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment for all.
References
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LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
Lab Alley. (n.d.). How to Safely Dispose of Chloroform. Retrieved from [Link]
-
Lab Alley. (n.d.). How and Why to Neutralize Chloroform. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011, 767141. Retrieved from [Link]
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Chemistry For Everyone. (2025, July 21). How Is Chloroform Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of this compound. ISRN Organic Chemistry, 2011. Retrieved from [Link]
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Reddit. (2023, November 19). How to properly dispose of chloroform. r/chemistry. Retrieved from [Link]
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YouTube. (2022, June 27). Neutralization of CDCl3 (Choloroform-D) for acid sensitive compounds. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Study of Solvent Effects in the Solvolysis of this compound. Retrieved from [Link]
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Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
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Reddit. (2014, September 21). Disposal of chloroform. r/chemistry. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
